2,2'-Bis(trifluoromethyl)benzidine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGJHAQGWCWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348007 | |
| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341-58-2 | |
| Record name | 2,2'-Bis(trifluoromethyl)benzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine (CAS 341-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,2'-Bis(trifluoromethyl)benzidine, also known as TFMB, CAS number 341-58-2. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery who are interested in utilizing this versatile fluorinated compound.
Core Properties
This compound is a solid organic compound characterized by a biphenyl (B1667301) backbone substituted with two amine groups and two trifluoromethyl groups. These trifluoromethyl groups impart unique properties to the molecule, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 341-58-2 | |
| Molecular Formula | C₁₄H₁₀F₆N₂ | |
| Molecular Weight | 320.24 g/mol | |
| Appearance | White to off-white or light yellow powder/crystal | [1][2] |
| Melting Point | 180 - 186 °C | [3][1] |
| Boiling Point | 376.9 ± 42.0 °C (Predicted) | [4] |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [5][4] |
| Solubility | Sparingly soluble in water; soluble in methanol (B129727) and other organic solvents.[2][6] | |
| pKa | 3.23 ± 0.10 (Predicted) | [5][7] |
| LogP | 4.287 | [8] |
Safety and Handling
This compound is considered a hazardous substance and requires careful handling. The pertinent safety information is outlined below.
| Hazard Category | GHS Classification and Statements | Source(s) |
| Acute Toxicity | Danger! H301: Toxic if swallowed.[8][9] | |
| Eye Irritation | Warning! H319: Causes serious eye irritation.[8][9] | |
| Precautionary Statements | P264: Wash face, hands and any exposed skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] P405: Store locked up.[9] P501: Dispose of contents/container to an approved waste disposal plant.[10] | |
| Storage | Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are compiled from various literature sources and represent common experimental procedures.
Synthesis of this compound
A widely cited industrial synthesis of this compound involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.
Experimental Details (Composite Protocol):
-
Step 1: Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl (Homocoupling)
-
A Grignard reagent is prepared from 1-chloro-2-(trifluoromethyl)benzene and magnesium in an appropriate solvent like tetrahydrofuran (B95107) (THF).
-
The Grignard reagent then undergoes homocoupling in the presence of a catalyst, such as iron(III) chloride, to yield 2,2'-Bis(trifluoromethyl)biphenyl.
-
-
Step 2: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl (Nitration)
-
The 2,2'-Bis(trifluoromethyl)biphenyl from the previous step is subjected to nitration.
-
This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 4 and 4' positions.
-
-
Step 3: Synthesis of this compound (Reduction)
-
The dinitro compound is dissolved in a suitable solvent, such as toluene.[3]
-
This solution is then hydrogenated in an autoclave under hydrogen pressure (e.g., 1 MPa).[3]
-
A palladium on carbon catalyst (e.g., 5% Pd/C) is used to facilitate the reduction of the nitro groups to amine groups.[3]
-
The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for several hours.[3]
-
After the reaction is complete, the catalyst is filtered off, and the product is isolated from the solution.
-
Purification by Recrystallization
Recrystallization is a standard method to purify the crude this compound. The choice of solvent is crucial for effective purification.
General Protocol:
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of aromatic amines include ethanol, methanol, or mixtures like ethanol/water.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.
-
Isolation: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Analytical Characterization
The purity and identity of this compound are typically confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
While a specific, universally adopted HPLC method is not detailed in the literature, a general approach for purity analysis of aromatic amines would involve:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance.
-
Quantification: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for both identification and purity assessment.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating aromatic amines.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry: The mass spectrometer provides the mass-to-charge ratio of the compound and its fragments, which serves as a fingerprint for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns provide information about the substitution pattern on the aromatic rings.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the trifluoromethyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly useful for fluorinated compounds and will show a characteristic signal for the trifluoromethyl groups.
Applications and Signaling Pathways
This compound is a crucial monomer in the synthesis of high-performance polymers, particularly polyimides. The incorporation of this diamine into polymer chains imparts desirable properties such as high thermal stability, excellent mechanical strength, low dielectric constant, and optical transparency.[11]
These advanced polymers find applications in various high-tech fields:
-
Microelectronics: As dielectric substrate materials for flexible printed circuit boards and for insulation in electronic components.[7]
-
Optoelectronics: In the fabrication of colorless and transparent polyimide films for flexible displays and other optical devices.
-
Aerospace: In components that require resistance to extreme temperatures and harsh chemical environments.
-
Advanced Materials: As a building block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.
The logical relationship for its primary application can be visualized as follows:
This technical guide provides a foundational understanding of this compound. For further in-depth research and specific applications, consulting the primary literature is recommended.
References
- 1. ossila.com [ossila.com]
- 2. mt.com [mt.com]
- 3. This compound | 341-58-2 [chemicalbook.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Bis(trifluoromethyl)aryl derivatives for drug analysis by gas chromatography electron capture negative ion chemical ionization mass spectrometry. Application to the measurement of low levels of clonidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. This compound | 341-58-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine
This technical guide provides a comprehensive overview of 2,2'-Bis(trifluoromethyl)benzidine, a fluorinated aromatic diamine crucial in the development of high-performance polymers and advanced materials. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Nomenclature
IUPAC Name: 4-[4-amino-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)aniline[1]
CAS Number: 341-58-2
Common Synonyms:
-
2,2'-Bis(trifluoroMethyl)-4,4'-diaMinobiphenyl (TFMB/TFDB)[1][2]
-
2,2'-bis(trifluoromethyl)-[1,1'-bibiphenyl]-4,4'-diamine[1][2]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] The presence of trifluoromethyl groups significantly influences its chemical stability, reactivity, and solubility.[2][4]
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₆N₂[2][3][4] |
| Molecular Weight | 320.23 g/mol [1][5] |
| Melting Point | 182 - 186 °C[3][4] |
| Appearance | White to off-white powder/crystals[1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), methanol, chloroform, and dichloromethane.[2] |
| Stability | Exhibits good stability under normal conditions, with resistance to light, heat, and moisture.[2] |
Experimental Protocols
Synthesis of this compound
An industrial process for the synthesis of this compound has been developed with a reported high yield of 99%.[3] The process involves three main steps:[3]
-
Formation of 2,2'-Bis(trifluoromethyl)biphenyl: A Grignard reagent is prepared from 1-chloro-2-(trifluoromethyl)benzene. This reagent then reacts with iron(III) chloride in the presence of an oxidizing agent to yield 2,2'-Bis(trifluoromethyl)biphenyl.[3]
-
Nitration: The resulting biphenyl (B1667301) compound is nitrated to form 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl.[3]
-
Reduction: The dinitrobiphenyl intermediate is then reduced using hydrogen gas over a Palladium-on-Carbon (Pd/C) catalyst.[3] This reaction is initially conducted at room temperature and a pressure of 0.3 MPa, then heated to 55°C.[3]
Another described synthetic route involves the benzidine (B372746) rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene in an ethanol solution with the addition of concentrated hydrochloric acid at 0°C.[7]
Application in Polyimide Synthesis
This compound is a key monomer in the synthesis of high-performance polyimides.[2][3] These polymers are typically prepared via a two-step process:
-
Poly(amic acid) Formation: The diamine is reacted with a dianhydride, such as 2,2',3,3'‑biphenyltetracarboxylic dianhydride (i-BPDA), in a solvent like N,N-dimethylformamide (DMF) at room temperature to form a soluble poly(amic acid) precursor.[8]
-
Imidization: The poly(amic acid) solution is then cast into a film and thermally treated to induce cyclodehydration, resulting in the final polyimide.[8] Alternatively, one-step polycondensation can be carried out in hot m-cresol (B1676322) with a catalyst like isoquinoline.[8]
The incorporation of the rigid and twisted structure of this compound into the polymer backbone disrupts chain packing, leading to improved solubility and optical transparency in the resulting polyimides.[3][9]
Analytical Methods
The analysis of benzidine and its derivatives, including this compound, in biological and environmental samples is crucial for monitoring exposure. Standard analytical techniques include:
-
Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), GC is used for the determination of benzidine and its metabolites in urine.[10][11] Derivatization is commonly employed to enhance the volatility and detectability of the analytes.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is another common method for analyzing benzidine and its metabolites in various matrices.[10][11]
-
Thin-Layer Chromatography (TLC): TLC can be used as a screening method for the detection of benzidine in urine.[10][11]
Synthesis Workflow
Caption: Three-step industrial synthesis of this compound.
Applications
The unique properties of this compound make it a valuable compound in several advanced applications:
-
High-Performance Polymers: It is a critical monomer for synthesizing fluorinated polyimides with exceptional thermal stability, chemical resistance, and optical transparency.[3][4] These materials are used in microelectronics, optoelectronics, and for flexible printed circuit boards.[3]
-
Organic Electronics: The resulting polymers are investigated for use as organic semiconductors in devices like Organic Light Emitting Diodes (OLEDs).[4]
-
Pharmaceutical and Agrochemical Synthesis: It serves as an important intermediate in the synthesis of various complex organic compounds.[2][12]
-
Advanced Materials: It is used in the production of high-performance dyes and pigments requiring excellent thermal and lightfastness.[4]
Safety and Handling
This compound is considered a hazardous substance and requires careful handling.
-
Toxicity: It is toxic if swallowed and may be carcinogenic.[2][5][13]
-
Irritation: It can cause serious eye irritation and skin irritation.[2][13] It may also cause respiratory irritation.[2][13]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles with side shields, gloves, and protective clothing.[1][13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][13]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[1][5] If swallowed, seek immediate medical attention.[1][5] For skin contact, wash with soap and plenty of water.[1]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.[1]
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. This compound: Production and Applications in Synthesis of Copolymers_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.nl [fishersci.nl]
- 7. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. ossila.com [ossila.com]
- 10. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. This compound (341-58-2) at Nordmann - nordmann.global [nordmann.global]
- 13. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Molecular Structure of 2,2'-Bis(trifluoromethyl)benzidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bis(trifluoromethyl)benzidine (TFMB), also known as 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl, is a fluorinated aromatic diamine that serves as a crucial building block in the synthesis of high-performance polymers. Its unique molecular architecture, characterized by the presence of two trifluoromethyl (-CF3) groups on the biphenyl (B1667301) backbone, imparts exceptional properties to the materials derived from it. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of TFMB, with a focus on quantitative data and detailed experimental protocols.
Molecular Structure and Properties
The molecular structure of this compound consists of a biphenyl core with amino groups at the 4 and 4' positions and trifluoromethyl groups at the 2 and 2' positions. The strong electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties and conformation of the molecule, leading to enhanced thermal stability, chemical resistance, and specific solubility characteristics.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 341-58-2 | [2] |
| Molecular Formula | C₁₄H₁₀F₆N₂ | [3] |
| Molecular Weight | 320.24 g/mol | [3] |
| Appearance | White to pale yellow powder/crystal | [2] |
| Melting Point | 182 - 186 °C | [3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents such as methanol, ethanol, chloroform, and dichloromethane. | [1] |
| Purity | >99% | [4] |
Synthesis of this compound
An industrially developed, high-yield process for the synthesis of TFMB involves a three-step sequence starting from 1-chloro-2-(trifluoromethyl)benzene.[5]
References
Synthesis of 2,2'-Bis(trifluoromethyl)benzidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a crucial diamine monomer in the production of high-performance polymers such as polyimides and poly(ester imide) copolymers. These polymers exhibit exceptional thermal stability, optical transparency, and dielectric properties, making them invaluable in the electronics, aerospace, and materials science sectors. This document provides a comprehensive overview of the most viable synthetic pathways, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory-scale synthesis and process optimization.
Introduction
This compound, with the CAS number 341-58-2, is a fluorinated aromatic diamine. The presence of trifluoromethyl groups imparts unique characteristics to the polymers derived from it, including enhanced solubility, high glass transition temperatures, and low dielectric constants. The demand for advanced materials with superior performance has driven the development of efficient and scalable synthetic methods for TFMB. This guide will focus on the most prominent and industrially relevant synthesis strategies.
Recommended Synthetic Pathway: The Grignard Reagent Route
An established industrial process for the synthesis of this compound achieves a high overall yield through a three-step sequence. This route is characterized by its reliability and scalability.[1]
Overall Reaction Scheme:
Caption: Overall workflow of the Grignard reagent route.
Step 1: Homocoupling of 1-Chloro-2-(trifluoromethyl)benzene via Grignard Reagent
The initial step involves the formation of a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene, which then undergoes an iron-catalyzed homocoupling reaction to yield 2,2'-bis(trifluoromethyl)biphenyl.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-chloro-2-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed to ensure complete formation of 2-(trifluoromethyl)phenylmagnesium chloride.
-
Homocoupling Reaction: In a separate reactor, a catalytic amount of iron(III) chloride is suspended in anhydrous THF. The prepared Grignard reagent solution is then added to this suspension. The reaction is typically carried out in the presence of an oxidizing agent to facilitate the coupling. The reaction mixture is stirred at a controlled temperature until the coupling is complete.
-
Work-up and Purification: The reaction is quenched by the slow addition of a dilute acid solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2,2'-bis(trifluoromethyl)biphenyl, is then purified by distillation or chromatography.
| Intermediate Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | 290.21 | 567-15-7 |
Step 2: Nitration of 2,2'-Bis(trifluoromethyl)biphenyl
The biphenyl (B1667301) intermediate is subsequently nitrated to introduce nitro groups at the 4 and 4' positions, yielding 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.
Experimental Protocol:
-
Reaction Setup: To a cooled solution of 2,2'-bis(trifluoromethyl)biphenyl in a suitable solvent such as concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete dinitration. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude dinitro product. The precipitate is collected by filtration, washed thoroughly with water until neutral, and then dried. The crude 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.
| Intermediate Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | C₁₄H₆F₆N₂O₄ | 380.20 | 641-98-5 |
Step 3: Reduction of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl
The final step is the reduction of the dinitro compound to the corresponding diamine, this compound. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol:
-
Reaction Setup: The 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system to obtain a high-purity final product. An industrial process reports a final product yield of 99%.[1]
| Final Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| This compound | C₁₄H₁₀F₆N₂ | 320.23 | 341-58-2 | 183 |
Alternative Synthetic Pathway: Benzidine (B372746) Rearrangement
An alternative route to this compound involves the acid-catalyzed benzidine rearrangement of 3,3'-bis(trifluoromethyl)hydrazobenzene. While older procedures reported low yields, newer methods have improved the efficiency of this pathway.[2]
Overall Reaction Scheme:
Caption: Overall workflow of the benzidine rearrangement route.
Step 1: Reductive Coupling of m-Nitrobenzotrifluoride
The synthesis of the hydrazobenzene (B1673438) intermediate can be achieved through the reduction of m-nitrobenzotrifluoride.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, m-nitrobenzotrifluoride is dissolved in a suitable solvent mixture, such as alcohol and an aromatic hydrocarbon.
-
Reduction: Under a nitrogen atmosphere and in the presence of an aqueous inorganic base, zinc powder is used as the reducing agent to facilitate the coupling to 3,3'-bis(trifluoromethyl)hydrazobenzene.
-
Isolation: After the reaction, the solution is acidified and filtered. The resulting solution containing the hydrazo intermediate is directly used in the next step.
Step 2: Benzidine Rearrangement
The key step in this route is the acid-catalyzed rearrangement of the hydrazo intermediate.
Experimental Protocol:
-
Rearrangement: The solution containing 3,3'-bis(trifluoromethyl)hydrazobenzene is treated with a mineral acid, such as concentrated hydrochloric acid or sulfuric acid, at a controlled temperature between 0 and 40 °C. The reaction time typically ranges from 3 to 18 hours.
-
Work-up and Purification: After the rearrangement is complete, the solvent is recovered by phase separation. The aqueous phase, containing the product as a salt, is then neutralized with an inorganic base to a pH of 8-12 to precipitate the free diamine. The solid product is collected by suction filtration, washed with water, and then recrystallized from a suitable solvent. The final product is dried under high vacuum.
Experimental Workflow Diagram
Caption: Comparative experimental workflows for the synthesis of TFMB.
Conclusion
The synthesis of this compound is a critical process for the advancement of high-performance materials. The Grignard reagent route stands out as a robust and high-yielding industrial method. For laboratory-scale synthesis, the benzidine rearrangement offers a viable alternative, with recent improvements enhancing its practicality. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the efficient and successful synthesis of this important monomer. Further optimization of reaction conditions and purification techniques may lead to even greater efficiency and purity, contributing to the development of next-generation polymers and materials.
References
An In-depth Technical Guide to 2,2'-Bis(trifluoromethyl)benzidine (TFMB) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bis(trifluoromethyl)benzidine, commonly referred to as TFMB, is a fluorinated aromatic diamine monomer that plays a crucial role in the synthesis of high-performance polyimides. Its chemical structure, featuring two trifluoromethyl (-CF3) groups on a benzidine (B372746) backbone, imparts a unique combination of properties to the resulting polymers, making them highly sought after for advanced applications in the electronics, aerospace, and potentially, specialized biomedical fields. The rigid, rod-like structure of TFMB, coupled with the electron-withdrawing nature of the trifluoromethyl groups, leads to polymers with exceptional thermal stability, mechanical strength, low dielectric constants, and optical transparency.[1][2][3]
This technical guide provides a comprehensive overview of the chemical and physical properties of the TFMB monomer, detailed experimental protocols for its synthesis and characterization, and its polymerization into high-performance polyimides.
Chemical and Physical Properties of TFMB
The fundamental properties of the TFMB monomer are summarized in the tables below, providing a clear reference for researchers.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | TFDB, 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | [2] |
| CAS Number | 341-58-2 | [1] |
| Molecular Formula | C₁₄H₁₀F₆N₂ | [1] |
| Molecular Weight | 320.24 g/mol | [1] |
| Appearance | White to off-white or light orange powder/crystals | [4] |
| Melting Point | 182 - 186 °C | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform, and dichloromethane. | [4] |
Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Chemical shifts (δ, ppm) in DMSO-d₆: Aromatic protons. | [5] |
| ¹³C NMR | Spectral data available, showing characteristic peaks for the aromatic carbons and the trifluoromethyl group. | [6] |
| FTIR | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C-F stretching. | This is a general characteristic of such molecules. |
Thermal Properties
| Thermal Analysis Technique | Key Observations | Reference(s) |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition temperatures typically above 300°C. | [7][8][9] |
| Differential Scanning Calorimetry (DSC) | Shows a distinct melting endotherm corresponding to its melting point. | [7][8][9] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and polymerization of TFMB are provided below.
Synthesis of this compound (TFMB)
A common industrial synthesis route for TFMB involves a three-step process:
-
Grignard Reaction: Formation of 2,2'-Bis(trifluoromethyl)biphenyl from a Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene in the presence of an iron(III) chloride catalyst.
-
Nitration: The resulting biphenyl (B1667301) is nitrated to yield 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl (B3055354).
-
Reduction: The dinitrobiphenyl is then reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to produce the final this compound product.
Detailed Protocol for Reduction Step: A protocol for the reduction of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl is as follows:
-
Reactants: 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, Toluene, 5% Pd/C (50% water content).
-
Apparatus: Stainless steel autoclave.
-
Procedure:
-
Charge the autoclave with 42.5 g of 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl, 127.5 g of toluene, and 1.8 g of 5% Pd/C.
-
Purge the system thoroughly with hydrogen gas.
-
Pressurize the autoclave with hydrogen to a reaction pressure of 1 MPa.
-
Heat the reaction mixture to 60 °C and maintain for 6 hours with stirring.
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
The resulting solution contains the TFMB product.
-
Characterization of TFMB Monomer
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized TFMB.
-
Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.[10][11]
-
Sample Preparation: Dissolve approximately 10-20 mg of the TFMB sample in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program for proton NMR.
-
Set a relaxation delay of 1-2 seconds.[5]
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard pulse program with proton decoupling.
-
A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons.
-
A larger number of scans will be required compared to ¹H NMR.[5]
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the TFMB molecule.
-
Instrumentation: Bruker Alpha-P ATR-FTIR spectrometer or equivalent with a diamond ATR crystal.[12][13]
-
Sample Preparation: Place a small amount of the powdered TFMB sample directly onto the ATR crystal.[12][14]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption peaks corresponding to N-H stretching (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[15]
Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability and melting behavior of TFMB.
-
Instrumentation: TA Instruments SDT Q600 or equivalent simultaneous TGA-DSC instrument.[8][9]
-
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into an aluminum or ceramic pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
For TGA, record the weight loss as a function of temperature to determine the decomposition temperature.
-
For DSC, record the heat flow as a function of temperature to determine the melting point (endothermic peak).[16]
-
Polymerization of TFMB to Polyimide
A common method for synthesizing polyimides from TFMB is a two-step polycondensation reaction with a dianhydride, such as pyromellitic dianhydride (PMDA).[17][18][19][20]
Step 1: Poly(amic acid) Synthesis
-
Reactants: this compound (TFMB), Pyromellitic dianhydride (PMDA), N,N-dimethylformamide (DMF, anhydrous).[21]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Procedure:
-
In the flask, dissolve a specific molar amount of TFMB in anhydrous DMF under a nitrogen atmosphere at room temperature.
-
Slowly add an equimolar amount of PMDA powder to the stirred solution.
-
Continue stirring at room temperature for 18-24 hours to form a viscous poly(amic acid) solution.[21]
-
Step 2: Thermal Imidization
-
Procedure:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the film in a vacuum oven and subject it to a staged heating program to induce cyclization (imidization) and remove the solvent. A typical heating profile would be: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, 250 °C for 1 hour, and finally 300 °C for 1 hour.[21]
-
After cooling, the resulting polyimide film can be peeled from the substrate.
-
Mandatory Visualizations
Experimental Workflow for TFMB Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of TFMB monomer.
Logical Relationship of TFMB in Enhancing Polyimide Properties
Caption: How TFMB's structure enhances key polyimide properties.
Signaling Pathways and Drug Development
A thorough review of the scientific literature did not reveal any specific established signaling pathways directly associated with the this compound (TFMB) monomer in the context of drug development. While fluorinated compounds, in general, are of significant interest in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and bioavailability of drug candidates, the primary application and research focus of TFMB has been in the field of materials science for the development of high-performance polymers.[22] Its use in applications such as electronics and aerospace materials has driven the bulk of the research, with little to no published data on its specific interactions with biological signaling cascades. Therefore, a diagram of signaling pathways for TFMB cannot be provided at this time. Researchers in drug development may find the unique properties of TFMB-containing polymers of interest for specialized applications such as medical device coatings or drug delivery systems, but direct interaction with signaling pathways has not been a documented area of study.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Manufacturer - Quality TFMB,2,2 [riyngroup.com]
- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(341-58-2) 13C NMR spectrum [chemicalbook.com]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. tainstruments.com [tainstruments.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. sc.edu [sc.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. agilent.com [agilent.com]
- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 15. researchgate.net [researchgate.net]
- 16. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- 21. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 22. bluedolphinchemicals.com [bluedolphinchemicals.com]
Spectroscopic Profile of 2,2'-Bis(trifluoromethyl)benzidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a key monomer in the synthesis of high-performance polymers. This document compiles available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines detailed experimental protocols for these analyses, and includes a workflow for a typical application in polymer synthesis.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. Below is a summary of the available NMR data for TFMB.
¹H NMR Data
A proton NMR spectrum of this compound has been reported in Deuterated Dimethyl Sulfoxide (DMSO-d₆). The chemical shifts (δ) are provided in parts per million (ppm).
| Protons | Chemical Shift (δ) in ppm |
| Aromatic CH | 6.927 |
| Aromatic CH | 6.886 |
| Aromatic CH | 6.746 |
| Amine (NH₂) | 5.56 |
¹³C NMR Data
¹⁹F NMR Data
Specific experimental ¹⁹F NMR data for this compound is not publicly available. For aromatic compounds, the chemical shift of the trifluoromethyl group typically appears in a distinct region of the ¹⁹F NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. While a specific experimental spectrum with a complete peak list for this compound is not available, the expected characteristic absorption bands can be predicted based on its molecular structure.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3500 - 3300 |
| Aromatic (C-H) | Stretch | 3100 - 3000 |
| Amine (N-H) | Bend | 1650 - 1580 |
| Aromatic (C=C) | Stretch | 1620 - 1450 |
| Carbon-Fluorine (C-F) | Stretch | 1350 - 1100 |
| Aromatic Amine (C-N) | Stretch | 1335 - 1250 |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
¹⁹F NMR Parameters:
-
Pulse Sequence: Single-pulse sequence, often with proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A wide spectral window should be used initially to locate the -CF₃ signal.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any absorbed water.
-
In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar.
-
Gently but thoroughly mix and grind the sample and KBr together to ensure a homogenous mixture.
-
Transfer the mixture to a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Acquire a background spectrum of a pure KBr pellet.
Data Processing:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
Application in Polyimide Synthesis: A Workflow
This compound is a critical diamine monomer used in the synthesis of high-performance polyimides, valued for their thermal stability, chemical resistance, and excellent dielectric properties. The following diagram illustrates a typical two-step synthesis of a polyimide from TFMB and a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Caption: A typical two-step synthesis workflow for a polyimide film.
This workflow highlights the formation of a soluble poly(amic acid) intermediate, followed by a thermal cyclization step to yield the final, robust polyimide film. This process is fundamental to the production of materials used in advanced electronics and aerospace applications.
A Technical Guide to High-Purity 2,2'-Bis(trifluoromethyl)benzidine for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 2,2'-Bis(trifluoromethyl)benzidine (TFMB), a critical building block in the synthesis of advanced polymers and materials with applications in electronics and pharmaceuticals. This document outlines commercial sources for this compound, detailed analytical methodologies for purity assessment and identity confirmation, and a strategic workflow for selecting a high-purity chemical supplier.
Commercial Suppliers of High-Purity this compound
The selection of a reliable supplier is paramount to ensure the quality and reproducibility of research and manufacturing processes. High-purity this compound is available from a number of specialized chemical suppliers. The following table summarizes key information for several commercial sources. It is important to note that purity claims should always be verified by obtaining a lot-specific Certificate of Analysis (CoA).
| Supplier | Reported Purity | Analytical Method for Purity | Other Specifications |
| Chem-Impex | ≥ 99.5% | HPLC[1] | Synonym: 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl, TFMB, TFDB. CAS: 341-58-2.[1] |
| TCI America | >98.0% | GC, Nonaqueous Titration[2] | Synonyms: 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl; TFMB; TFDB. CAS: 341-58-2.[2] |
| Ossila | >99% | Not Specified[3] | Synonym: 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl. CAS: 341-58-2.[3] |
| Nordmann | Not Specified | Not Specified | Used as an intermediate in pharmaceutical manufacturing. CAS: 341-58-2.[4] |
| Shanghai Aladdin Biochemical Technology Co., LTD. | 99.62600% (Lot G2404160), 100.00000% (Lot L2417645) | HPLC, Nonaqueous Titration[5][6] | Proton NMR spectrum conforms to structure. CAS: 341-58-2.[5][6] |
| ChemicalBook | Various suppliers listed with purities ranging from 98% to ≥99.9% | HPLC, GC | Platform lists multiple suppliers with varying specifications. |
| Echemi | Various suppliers listed | Not Specified | Platform for sourcing from multiple manufacturers and traders.[7] |
Experimental Protocols
Detailed and validated analytical methods are crucial for verifying the purity and identity of this compound. The following protocols are provided as examples based on established methods for the analysis of aromatic amines and benzidine (B372746) derivatives. Researchers should validate these methods for their specific instrumentation and application.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and for the detection of related impurities.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
-
This compound reference standard.
-
Sample solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Standard solution: Prepare a solution of the reference standard in acetonitrile at the same concentration as the sample solution.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to the total peak area of all components (area percent method).
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound.
1. Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane).
2. Reagents and Solutions:
-
High-purity solvent for sample dissolution (e.g., acetone (B3395972) or ethyl acetate).
-
This compound reference standard.
-
Sample solution: Prepare a solution of the sample in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Standard solution: Prepare a reference standard solution at the same concentration.
3. Chromatographic Conditions:
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
4. Procedure:
-
Inject the standard solution to determine the retention time and response of the pure compound.
-
Inject the sample solution.
-
Calculate the purity based on the area percent of the main peak in the sample chromatogram.
Identity Confirmation by NMR and FTIR Spectroscopy
Confirmation of the chemical structure is a critical quality control step.
1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound, showing the characteristic aromatic proton signals. A Certificate of Analysis for this compound confirms that the proton NMR spectrum should conform to the expected structure.[5][6]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Acquire the FTIR spectrum. The spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-F stretches of the trifluoromethyl groups (around 1100-1300 cm⁻¹), and aromatic C-H and C=C vibrations.
Workflow for Supplier Selection
The selection of a high-purity chemical supplier is a multi-step process that requires careful evaluation. The following diagram illustrates a logical workflow for this process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 341-58-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. ossila.com [ossila.com]
- 4. This compound (341-58-2) at Nordmann - nordmann.global [nordmann.global]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. echemi.com [echemi.com]
The Strategic Role of Trifluoromethyl Groups in Benzidine Derivatives: A Technical Guide
Executive Summary: The introduction of trifluoromethyl (CF3) groups onto the benzidine (B372746) scaffold is a powerful medicinal chemistry strategy for optimizing drug-like properties. This guide explores the multifaceted roles of the CF3 group, detailing its profound impact on the physicochemical properties, metabolic stability, and biological activity of benzidine derivatives. By leveraging its strong electron-withdrawing nature and high lipophilicity, the trifluoromethyl group offers a valuable tool for researchers and drug development professionals to enhance the potency, selectivity, and pharmacokinetic profiles of novel therapeutic agents. This document provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction to Trifluoromethylation in Drug Design
Benzidine, or 4,4'-diaminobiphenyl, is an aromatic diamine that has served as a foundational scaffold in various chemical industries. While its historical use in dye manufacturing has been curtailed due to toxicity concerns, its rigid biphenyl (B1667301) structure remains a person of interest for designing molecules that can interact with biological targets. In modern drug discovery, the strategic modification of such scaffolds is paramount to achieving desired therapeutic effects while minimizing off-target toxicity.
One of the most impactful strategies in contemporary medicinal chemistry is the incorporation of fluorine, often in the form of a trifluoromethyl (CF3) group. The CF3 group is a unique substituent with a combination of properties that can dramatically alter a molecule's behavior in a biological system. Its introduction is a key tactic for overcoming common challenges in drug development, such as poor metabolic stability and low bioavailability.
This guide focuses specifically on the role of trifluoromethyl groups when appended to benzidine derivatives, providing a technical overview for researchers in drug development.
Physicochemical Impact of Trifluoromethyl Groups
The introduction of one or more CF3 groups to the benzidine core has a predictable and significant impact on several key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile.
Electronic Effects and Acidity (pKa)
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This property arises from the high electronegativity of the three fluorine atoms. When attached to the aromatic rings of benzidine, the CF3 group significantly reduces the electron density of the entire ring system.
This electron-withdrawing effect has a direct impact on the basicity of the amino groups. The lone pairs on the nitrogen atoms are less available for protonation, resulting in a lower pKa compared to the parent benzidine molecule. A lower pKa means the molecule is less basic. This modulation of ionization is critical for optimizing a drug's solubility, receptor binding interactions, and its ability to permeate cell membranes. For instance, a less basic compound may have improved oral absorption as it is less likely to be protonated in the acidic environment of the stomach.
Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is substantially more lipophilic than a hydrogen atom or a methyl group. Consequently, adding CF3 groups to the benzidine scaffold markedly increases its LogP value.
This increased lipophilicity can enhance the molecule's ability to cross biological membranes, including the intestinal lining for oral absorption and the blood-brain barrier for central nervous system targets. However, an excessive increase in lipophilicity can also lead to challenges such as poor aqueous solubility and increased binding to plasma proteins, which can reduce the free fraction of the drug available to interact with its target.
Metabolic Stability
A major advantage of incorporating CF3 groups is the enhancement of metabolic stability. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which typically involves hydroxylation of a C-H bond. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.
By placing a trifluoromethyl group at a position on the benzidine ring that is susceptible to metabolic oxidation, that metabolic pathway can be effectively blocked. This "metabolic blocking" strategy can lead to a longer drug half-life, reduced clearance, improved oral bioavailability, and a more predictable pharmacokinetic profile in patients.
Quantitative Data Presentation
To illustrate the impact of trifluoromethylation, the following table summarizes key physicochemical properties for benzidine and a representative trifluoromethylated derivative, 3,3'-bis(trifluoromethyl)benzidine (B1273166).
| Compound | Structure | pKa | LogP | Rationale for Property Change |
| Benzidine | pKa1: 4.3pKa2: 3.3[1] | 1.34[1] | Baseline values for the unsubstituted aromatic diamine. | |
| 3,3'-Bis(trifluoromethyl)benzidine | ![]() | Predicted < 3.3 | 5.72 (Calculated)[2] | pKa: The strong electron-withdrawing CF3 groups significantly reduce the electron density on the aromatic rings, making the amino groups less basic and thus lowering the pKa. LogP: The two highly lipophilic CF3 groups dramatically increase the overall lipophilicity of the molecule compared to the parent structure. |
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated benzidine derivatives often involves multi-step sequences. A common strategy is the reductive coupling of a nitroaromatic precursor followed by a benzidine rearrangement.
Example Synthesis: 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)
This protocol is a representative procedure based on methods described in the patent literature for the synthesis of TFMB, a common building block.[3][4][5]
Workflow for the Synthesis of TFMB
Caption: General workflow for the synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB).
Experimental Protocol:
-
Step 1: Reduction to Hydrazobenzene (B1673438) Derivative
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add m-nitrobenzotrifluoride (e.g., 35.4 g), toluene (66.5 g), and methanol (51.2 g).
-
Under a nitrogen atmosphere, add a 40% aqueous solution of sodium hydroxide (B78521) (13.6 g).
-
Heat the mixture to 65 °C.
-
Slowly add zinc powder (47.3 g) over a period of 2 hours while maintaining the temperature at 65 °C.
-
After the addition is complete, continue stirring at 65 °C for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the zinc salts. The filtrate, containing the 3,3'-bis(trifluoromethyl)hydrazobenzene intermediate in solution, is carried forward to the next step.
-
-
Step 2: Benzidine Rearrangement and Isolation
-
Transfer the toluene/methanol solution of the hydrazobenzene derivative to a reaction vessel equipped with a stirrer and dropping funnel.
-
Cool the solution to 25 °C in a water bath.
-
Slowly add concentrated hydrochloric acid (e.g., 22.1 g) dropwise while maintaining the temperature at 25 °C.
-
After the addition, stir the mixture vigorously for 3 hours at 25 °C to facilitate the rearrangement.
-
After the reaction is complete, carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 12.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the toluene solution under reduced pressure to induce crystallization.
-
Collect the resulting solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) as a crystalline solid.
-
Protocol: In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess and compare the metabolic stability of a parent compound and its trifluoromethylated analog using liver microsomes.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.
In this model, the trifluoromethylated benzidine derivative acts as a competitive inhibitor at the ATP-binding site of the RTK. This prevents the autophosphorylation and activation of the receptor that would normally be triggered by growth factor binding. As a result, the downstream signaling cascade is blocked, leading to an inhibition of transcription factors that drive cell proliferation and survival. The enhanced properties conferred by the CF3 group, such as increased binding affinity and metabolic stability, would hypothetically lead to a more potent and durable inhibition of this pathway compared to a non-fluorinated analog.
Conclusion
The strategic incorporation of trifluoromethyl groups is a proven and effective strategy in the design of benzidine derivatives for drug discovery. These groups exert a powerful influence on the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical determinants of its overall therapeutic potential. The ability to block metabolic hotspots leads to improved pharmacokinetic profiles, while the modulation of pKa and LogP can be fine-tuned to optimize target engagement and cellular permeability. As researchers continue to explore the vast chemical space of benzidine-based scaffolds, the trifluoromethyl group will undoubtedly remain a cornerstone of rational drug design, enabling the development of more potent, selective, and effective therapeutic agents.
References
- 1. Benzidine | C12H12N2 | CID 7111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. JP4942511B2 - Method for producing 2,2'-bis (trifluoromethyl) -4,4'-diaminobiphenyl - Google Patents [patents.google.com]
- 4. CN112939796A - Synthetic method of 2,2 '-bis (trifluoromethyl) -4,4' -diaminobiphenyl - Google Patents [patents.google.com]
- 5. US20090069602A1 - Process for Producing 2,2'-Bis(Trifluoromethyl)-4,4'-Diaminobiphenyl - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: One-Step vs. Two-Step Polymerization of TFMB-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comparative overview of the one-step and two-step polymerization methods for synthesizing polyimides based on 2,2′-bis(trifluoromethyl)benzidine (TFMB). This document includes detailed experimental protocols, a summary of key performance data, and potential applications in drug development.
Introduction
Polyimides derived from TFMB are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, low dielectric constant, and optical transparency. The incorporation of trifluoromethyl (-CF3) groups into the polymer backbone disrupts chain packing and reduces intermolecular charge-transfer complexes, leading to enhanced solubility and colorless films. These properties make TFMB-based polyimides attractive for a range of applications, from microelectronics to advanced biomedical uses, including drug delivery systems.
The properties of TFMB-based polyimides are significantly influenced by the chosen polymerization method. The two primary routes are the one-step high-temperature polycondensation and the two-step method involving the formation of a poly(amic acid) (PAA) precursor. The selection of the synthesis route depends on the desired final properties, processability requirements, and the specific monomers used.
Comparison of Polymerization Methods
The one-step and two-step methods offer distinct advantages and disadvantages that should be considered based on the intended application.
| Feature | One-Step Method (High-Temperature Polycondensation) | Two-Step Method (via Poly(amic acid)) |
| Process | Direct polymerization of monomers at high temperatures (180-220°C) in a high-boiling solvent.[1] | Formation of a soluble poly(amic acid) precursor at low temperatures, followed by thermal or chemical imidization.[1][2] |
| Advantages | - Often yields polymers with higher molecular weight and improved mechanical properties.[3] - Can lead to a higher degree of crystallinity.[1] - Shorter reaction time for polymerization and imidization. | - The soluble poly(amic acid) intermediate allows for easier processing (e.g., casting of films, spinning of fibers).[1][2] - Imidization can be carried out at lower temperatures, which is beneficial for temperature-sensitive applications. |
| Disadvantages | - Requires high boiling point solvents, which can be difficult to remove. - The resulting polyimide may have limited solubility, making processing challenging. | - The poly(amic acid) precursor can be susceptible to hydrolytic degradation, affecting the final polymer's molecular weight. - Incomplete imidization can lead to inferior thermal and mechanical properties. |
| Typical Solvents | m-cresol (B1676322), nitrobenzene[1] | N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)[1][2] |
Quantitative Data Summary
The following tables summarize key properties of TFMB-based polyimides, with a focus on the commonly synthesized 6FDA-TFMB polyimide, derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and TFMB.
Table 1: Thermal Properties of 6FDA-TFMB Polyimide
| Property | One-Step Method | Two-Step Method | Reference |
| Glass Transition Temperature (Tg) | ~330-366 °C | ~282-305 °C | [4][5] |
| 5% Weight Loss Temperature (Td5%) | > 535 °C | ~541 °C | [4][5] |
| Coefficient of Thermal Expansion (CTE) | ~30-50 ppm/°C | ~40-60 ppm/°C | [6] |
Table 2: Mechanical and Physical Properties of 6FDA-TFMB Polyimide Films
| Property | One-Step Method | Two-Step Method | Reference |
| Tensile Strength | 95 - 145 MPa | 90 - 120 MPa | [5] |
| Elongation at Break | 5 - 10 % | 6 - 15 % | |
| Water Absorption | < 0.5 % | < 0.65 % | [7] |
| Dielectric Constant (1 MHz) | ~2.6 - 2.8 | ~2.7 - 2.9 | |
| Optical Transmittance (@500 nm) | > 85% | > 87% | [8] |
Note: The properties can vary depending on the specific reaction conditions, film preparation methods, and characterization techniques.
Experimental Protocols
The following are generalized protocols for the synthesis of 6FDA-TFMB polyimide. Researchers should optimize these procedures for their specific equipment and purity of reagents.
Protocol 1: One-Step High-Temperature Solution Polycondensation
This method involves the direct reaction of the dianhydride and diamine in a high-boiling solvent with azeotropic removal of water.
Materials:
-
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
2,2′-Bis(trifluoromethyl)benzidine (TFMB)
-
m-cresol (anhydrous)
-
Isoquinoline (B145761) (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add equimolar amounts of 6FDA and TFMB.
-
Add anhydrous m-cresol to achieve a solids concentration of 15-20% (w/w).
-
Add a catalytic amount of isoquinoline (e.g., 1-2% of the total monomer weight).
-
Add toluene (approximately 10% of the m-cresol volume) to the reaction mixture.
-
Purge the flask with a gentle stream of nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180-200°C with vigorous stirring. Water formed during imidization will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Continue the reaction for 4-6 hours, or until the viscosity of the solution significantly increases.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 120°C for 24 hours.
Protocol 2: Two-Step Polymerization via Poly(amic acid) and Thermal Imidization
This is the most common method, involving the formation of a soluble poly(amic acid) precursor, which is then converted to the polyimide.
Part A: Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TFMB in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20% (w/w).[4]
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions to control the exothermic reaction.
-
After the complete addition of 6FDA, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. A viscous, clear PAA solution will be formed.[4]
Part B: Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to obtain a film of uniform thickness.
-
Place the cast film in a programmable oven and subject it to a stepwise heating program to gradually remove the solvent and induce cyclization. A typical heating schedule is:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour (under vacuum or inert atmosphere)
-
-
After the thermal treatment, cool the oven slowly to room temperature.
-
Immerse the glass substrate in deionized water to detach the polyimide film.
-
Dry the freestanding film in a vacuum oven at 120°C for 12 hours.
Visualization of Polymerization Workflows
The following diagrams illustrate the logical flow of the one-step and two-step polymerization processes.
Applications in Drug Development
The unique properties of fluorinated polyimides, such as those based on TFMB, make them promising candidates for various biomedical applications, including controlled drug delivery.[9] Their biocompatibility, chemical inertness, and tunable mechanical properties are highly advantageous in this field.[10]
Key Advantages for Drug Delivery:
-
Biocompatibility: Fluoropolymers often exhibit good biocompatibility, which is essential for in-vivo applications.[9][10]
-
Controlled Release: The polymer matrix can be engineered to control the diffusion and release rate of encapsulated drugs.
-
Fabrication of Delivery Systems: The solubility of TFMB-based polyimides in certain solvents allows for their fabrication into various drug delivery vehicles, such as films, microparticles, and coatings for medical devices.
-
Thermal Stability: The high thermal stability of polyimides allows for sterilization methods that might not be suitable for other polymers.
A potential workflow for developing a TFMB-based polyimide drug delivery system is outlined below.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 3. issp.ac.ru [issp.ac.ru]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 10. boydbiomedical.com [boydbiomedical.com]
Application Notes and Protocols for Thermal Imidization of TFMB Polyamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties. The trifluoromethyl groups in the TFMB moiety impart unique characteristics such as increased solubility, reduced color, and a low dielectric constant, making these polyimides highly desirable for advanced applications in microelectronics, aerospace, and increasingly, in specialized areas of drug delivery and medical devices.
The fabrication of TFMB-based polyimide films and components typically involves a two-step process. The first step is the synthesis of a poly(amic acid) precursor solution, which is then cast into the desired form. The second, and critical, step is the thermal imidization process, where the poly(amic acid) is converted into the final polyimide through a cyclodehydration reaction at elevated temperatures. Proper control of the thermal curing profile is paramount to achieving the desired final properties of the polyimide, as it influences the degree of imidization, molecular orientation, and residual stress in the material.
These application notes provide a detailed overview and experimental protocols for the thermal imidization of TFMB polyamic acid.
Data Presentation: Properties of TFMB-Based Polyimides
The properties of the final polyimide film are highly dependent on the specific monomers used in conjunction with TFMB and the thermal curing conditions. The following table summarizes key thermal and mechanical properties of various TFMB-containing polyimides, demonstrating the impact of chemical structure on performance.
| Polyimide Composition | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| TPPI25 (BPDA/p-PDA/TFMB 75/25) | 390 | 551 | 205.92 | 15.15 | 2.451 |
| TPPI50 (BPDA/p-PDA/TFMB 50/50) | 402 | 563 | 232.73 | 26.26 | 2.312 |
| TPPI75 (BPDA/p-PDA/TFMB 25/75) | 407 | 570 | 167.71 | 10.12 | 2.234 |
| TOPI25 (BPDA/ODA/TFMB 75/25) | 368 | 511 | 189.43 | 20.32 | 2.512 |
| TOPI50 (BPDA/ODA/TFMB 50/50) | 371 | 517 | 201.12 | 28.91 | 2.411 |
| TOPI75 (BPDA/ODA/TFMB 25/75) | 375 | 525 | 155.89 | 12.54 | 2.301 |
Data compiled from a study on innovative fluorinated polyimides.[1]
Experimental Protocols
Protocol 1: Preparation of TFMB Polyamic Acid Solution
This protocol describes the synthesis of a poly(amic acid) solution, the precursor to the polyimide.
Materials:
-
2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB)
-
Aromatic dianhydride (e.g., 3,3',4,4'-biphenyltetracarboxylic dianhydride - BPDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
-
Ice bath
Procedure:
-
In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of TFMB diamine in anhydrous NMP.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution in small portions.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 24 hours to ensure complete polymerization, resulting in a viscous poly(amic acid) solution.
Protocol 2: Film Casting and Thermal Imidization
This protocol details the process of casting the poly(amic acid) solution into a film and the subsequent thermal conversion to polyimide.
Materials and Equipment:
-
TFMB polyamic acid solution
-
Glass substrate (e.g., soda-lime glass plate)
-
Doctor blade or spin coater
-
Programmable furnace or oven with a nitrogen atmosphere
Procedure:
-
Film Casting:
-
Clean the glass substrate thoroughly.
-
Pour the polyamic acid solution onto the substrate.
-
Use a doctor blade to cast a film of uniform thickness. Alternatively, use a spin coater for thinner, more uniform films.
-
-
Solvent Removal (Pre-bake):
-
Place the cast film on a level surface in a dust-free environment at room temperature for several hours to allow for slow solvent evaporation.
-
Transfer the film to an oven and heat at 80-100 °C for 1-2 hours to remove the bulk of the solvent. This step should be performed gradually to prevent bubble formation.
-
-
Thermal Imidization (Curing):
-
Place the pre-baked film into a programmable furnace with a nitrogen atmosphere.
-
The curing process is typically carried out in multiple stages to ensure complete imidization and to minimize stress in the final film. A representative multi-step curing profile is as follows:
-
Heat from room temperature to 150 °C at a ramp rate of 5 °C/min and hold for 1 hour.
-
Increase the temperature to 250 °C at a ramp rate of 5 °C/min and hold for 1 hour.
-
Further increase the temperature to 350 °C at a ramp rate of 2-3 °C/min and hold for 1 hour.[2]
-
-
After the final hold, turn off the furnace and allow the film to cool down slowly to room temperature under a nitrogen atmosphere.
-
-
Film Removal:
-
Once cooled, the polyimide film can be carefully peeled off from the glass substrate. Soaking in warm water can aid in this process.
-
Protocol 3: Characterization of Imidization
The degree of imidization can be monitored using Fourier-transform infrared (FTIR) spectroscopy.
Procedure:
-
Acquire FTIR spectra of the poly(amic acid) film and the film at different stages of the thermal curing process.
-
Monitor the disappearance of the characteristic amic acid peaks, such as the amide C=O stretching vibration (~1660 cm⁻¹) and the N-H stretching vibration (~3300 cm⁻¹).
-
Observe the appearance and increase in intensity of the characteristic imide peaks, including the asymmetric C=O stretching (~1780 cm⁻¹), symmetric C=O stretching (~1720 cm⁻¹), and the C-N stretching (~1370 cm⁻¹).
-
The degree of imidization can be quantified by comparing the integrated area of a characteristic imide absorption band to that of a reference band that remains constant throughout the process.
Visualizations
Chemical Transformation Pathway
The following diagram illustrates the chemical conversion of TFMB polyamic acid to polyimide through thermal imidization.
Caption: Chemical conversion from monomers to TFMB polyimide.
Experimental Workflow
This diagram outlines the key steps in the fabrication of TFMB polyimide films.
Caption: Experimental workflow for TFMB polyimide film fabrication.
References
Characterization of TFMB-Based Polymers: Application Notes and Protocols for TGA and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating 2,2'-bis(trifluoromethyl)benzidine (TFMB) are a class of high-performance materials known for their exceptional thermal stability, chemical resistance, and desirable mechanical properties.[1][2] These characteristics make them valuable in demanding applications, including aerospace, electronics, and advanced drug delivery systems.[1] Accurate characterization of their thermal properties is crucial for determining their processing parameters, predicting their performance at elevated temperatures, and ensuring material quality.
This document provides detailed application notes and experimental protocols for the thermal characterization of TFMB-based polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Application Notes
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques that provide complementary information about a material's response to temperature changes.[3][4]
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For TFMB-based polymers, TGA is primarily used to:
-
Determine Thermal Stability: The onset of decomposition and the temperature of maximum degradation rate are key indicators of the polymer's thermal stability.[6] TFMB-based polymers typically exhibit high decomposition temperatures due to the strong C-F bonds and rigid aromatic structures.[1]
-
Quantify Composition: TGA can be used to determine the percentage of organic and inorganic components in a composite material.[7] The residual mass at the end of the experiment in an inert atmosphere can indicate the filler content or char yield.[6]
-
Assess Volatiles: The initial weight loss at lower temperatures can quantify the presence of residual solvents or moisture.[5]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, in comparison to a reference.[8] For TFMB-based polymers, DSC is essential for:
-
Determining the Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8] This temperature dictates the upper service temperature of the material in many applications. TFMB-based polymers are known to have high glass transition temperatures.[9]
-
Identifying Melting (Tm) and Crystallization (Tc) Behavior: For semi-crystalline polymers, DSC can identify the melting and crystallization temperatures and their associated enthalpies.[10]
-
Evaluating Curing and Cross-linking Reactions: Exothermic peaks in the DSC curve can indicate curing or cross-linking reactions, providing valuable information for optimizing processing conditions.[11]
The combination of TGA and DSC provides a comprehensive thermal profile of TFMB-based polymers, enabling researchers to understand their thermal limitations and behavior, which is critical for material selection and application development.[10][12]
Quantitative Data Summary
The following tables summarize typical thermal properties of various TFMB-based polymers obtained from TGA and DSC analysis.
Table 1: Thermal Decomposition Temperatures (TGA) of TFMB-Based Polymers
| Polymer Type | Td5 (5% Weight Loss, °C) | Td10 (10% Weight Loss, °C) | Char Yield at 800 °C (%) | Atmosphere |
| Polyimide (TFMB-based) | 500 - 600 | 520 - 620 | 50 - 65 | Nitrogen |
| Polyamide (TFMB-based) | 450 - 550 | 470 - 570 | 45 - 60 | Nitrogen |
| Poly(amide-imide) (TFMB-based) | 480 - 580 | 500 - 600 | 50 - 65 | Nitrogen |
Table 2: Glass Transition Temperatures (DSC) of TFMB-Based Polymers
| Polymer Type | Glass Transition Temperature (Tg, °C) |
| Polyimide (TFMB-based) | 250 - 400 |
| Polyamide (TFMB-based) | 220 - 350 |
| Poly(amide-imide) (TFMB-based) | 240 - 380 |
Experimental Protocols
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of TFMB-based polymers.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or air supply
-
Analytical balance (sensitivity ±0.01 mg)
-
Sample pans (platinum or ceramic)
-
Polymer sample (powder or film, 5-10 mg)
-
Spatula and tweezers
Procedure:
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the TFMB-based polymer sample into a clean, tared TGA pan.[5]
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Set the purge gas flow rate (typically 20-50 mL/min for nitrogen).
-
Program the temperature profile:
-
Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800 °C).[5]
-
-
-
Data Acquisition and Analysis:
-
Start the experiment and record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine:
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of TFMB-based polymers.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen supply
-
Analytical balance (sensitivity ±0.01 mg)
-
Aluminum DSC pans and lids
-
Sample press for hermetically sealing pans
-
Polymer sample (powder or film, 5-10 mg)
-
Spatula and tweezers
Procedure:
-
Instrument Preparation:
-
Turn on the DSC instrument and the nitrogen purge gas.
-
Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Perform a baseline run with two empty, sealed pans.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the TFMB-based polymer sample into a DSC pan.
-
Hermetically seal the pan with a lid using the sample press.
-
Prepare an empty, sealed pan to be used as a reference.[14]
-
-
Experimental Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Set the purge gas flow rate (typically 20-50 mL/min).
-
Program the temperature profile (a heat-cool-heat cycle is recommended to erase the thermal history of the sample):
-
First Heating Scan: Ramp from a starting temperature (e.g., 30 °C) to a temperature above the expected Tg (e.g., 400 °C for many TFMB-polyimides) at a heating rate of 10 °C/min or 20 °C/min.[14]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min or 20 °C/min) back to the starting temperature.
-
Second Heating Scan: Ramp the temperature again at the same heating rate as the first scan. The Tg is typically determined from the second heating scan.[15]
-
-
-
Data Acquisition and Analysis:
-
Start the experiment and record the differential heat flow as a function of temperature.
-
Analyze the DSC curve from the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the baseline.[12]
-
Identify any endothermic (melting) or exothermic (crystallization, curing) peaks.[11]
-
Visualizations
Caption: TGA Experimental Workflow.
Caption: DSC Experimental Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. azom.com [azom.com]
- 4. advanses.com [advanses.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. youtube.com [youtube.com]
- 7. mt.com [mt.com]
- 8. smithers.com [smithers.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fpe.umd.edu [fpe.umd.edu]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for 2,2'-Bis(trifluoromethyl)benzidine in Flexible Electronic Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of polyimides derived from 2,2'-Bis(trifluoromethyl)benzidine (TFMB), specifically for use in flexible electronic substrates. The unique chemical structure of TFMB imparts a desirable combination of thermal stability, mechanical robustness, and optical clarity to polyimides, making them excellent candidates for next-generation flexible displays, wearable devices, and other advanced electronic applications.[1][2]
Introduction to TFMB-Based Polyimides
This compound is a fluorinated aromatic diamine monomer.[3][4] The incorporation of the bulky and electron-withdrawing trifluoromethyl (-CF3) groups into the polyimide backbone provides several key advantages for flexible electronic substrates:[1][3]
-
High Thermal Stability: The strong C-F bonds and rigid aromatic structure contribute to high glass transition temperatures (Tg) and decomposition temperatures, allowing the substrates to withstand high processing temperatures required for device fabrication.[1][5]
-
Excellent Mechanical Properties: TFMB-based polyimides exhibit high tensile strength and modulus, providing the necessary durability and flexibility for wearable and bendable devices.[5][6]
-
Optical Transparency: The presence of fluorine reduces intermolecular charge transfer complex formation, leading to colorless or nearly colorless polyimide films with high optical transparency in the visible light spectrum.[3]
-
Low Dielectric Constant: The fluorine content lowers the dielectric constant of the polyimide, which is crucial for reducing signal delay and cross-talk in high-frequency electronic applications.[7]
-
Good Solubility: The twisted, non-planar structure imparted by the CF3 groups can improve the solubility of the polyimides in organic solvents, facilitating solution-based processing and film casting.[5][8]
Quantitative Data Summary
The properties of polyimides derived from TFMB can be tailored by selecting different dianhydride co-monomers. The following tables summarize the key quantitative data for various TFMB-based polyimide films.
Table 1: Thermal Properties of TFMB-Based Polyimide Films
| Dianhydride Co-monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) in N2 | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| PMDA | 345 - 366 | 535 - 605 | 6.8 - 63.1 |
| BPDA | 345 - 366 | 535 - 605 | 6.8 - 63.1 |
| BTDA | 345 - 366 | 535 - 605 | 6.8 - 63.1 |
| ODPA | 345 - 366 | 535 - 605 | 6.8 - 63.1 |
| 6FDA | 345 - 366 | 535 - 605 | 6.8 - 63.1 |
| i-BPDA/s-BPDA Copolymer | Not specified | Not specified | Not specified |
Data sourced from multiple studies and represent a range of reported values.[5][7]
Table 2: Mechanical Properties of TFMB-Based Polyimide Films
| Dianhydride Co-monomer | Tensile Strength (MPa) | Elongation at Break (%) |
| PMDA | 92 - 145 | Not specified |
| BPDA | 92 - 145 | Not specified |
| BTDA | 92 - 145 | Not specified |
| ODPA | 92 - 145 | Not specified |
| 6FDA | 92 - 145 | Not specified |
| i-BPDA/s-BPDA Copolymer | Tough and flexible | Not specified |
Data sourced from multiple studies and represent a range of reported values.[5][7]
Table 3: Optical and Electrical Properties of TFMB-Based Polyimide Films
| Dianhydride Co-monomer | UV-vis Cutoff Wavelength (nm) | Transparency at 550 nm (%) | Dielectric Constant (at 1 MHz) |
| PMDA | 354 - 398 | 34 - 90 | 3.2 |
| BPDA | 354 - 398 | 34 - 90 | Not specified |
| BTDA | 354 - 398 | 34 - 90 | Not specified |
| ODPA | 354 - 398 | 34 - 90 | Not specified |
| 6FDA | 354 - 398 | 34 - 90 | 2.8 |
| i-BPDA/s-BPDA Copolymer | Nearly colorless | Not specified | 2.8 |
Data sourced from multiple studies and represent a range of reported values.[5][7][8]
Experimental Protocols
Protocol 1: Synthesis of TFMB-Based Poly(amic acid) (Two-Step Method)
This protocol describes the synthesis of the poly(amic acid) precursor, which is subsequently converted to the polyimide.
Materials:
-
This compound (TFMB)
-
Aromatic dianhydride (e.g., PMDA, BPDA, 6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Ensure all glassware is thoroughly dried to prevent moisture contamination.
-
In the three-neck flask, dissolve a stoichiometric amount of TFMB in anhydrous NMP under a nitrogen atmosphere. Stir until the TFMB is completely dissolved.
-
Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the stirred TFMB solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous solution is the poly(amic acid) (PAA) solution, which can be stored in a refrigerator before use.
Protocol 2: Fabrication of Flexible Polyimide Films via Thermal Imidization
This protocol details the conversion of the poly(amic acid) solution into a flexible polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Film applicator (doctor blade)
-
High-temperature oven or furnace with programmable temperature control
Procedure:
-
Clean the glass substrate thoroughly with acetone, isopropanol, and deionized water, and then dry it completely.
-
Pour the poly(amic acid) solution onto the clean glass substrate.
-
Cast a uniform film of the desired thickness using a film applicator.
-
Place the coated substrate in a pre-heated oven at 80-100°C for 1-2 hours to slowly evaporate the solvent.
-
Thermally cure the film using a step-wise heating program in a nitrogen atmosphere. A typical curing cycle is:
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After the curing process, allow the oven to cool down slowly to room temperature.
-
Carefully peel off the flexible polyimide film from the glass substrate.
Protocol 3: Characterization of TFMB-Based Polyimide Films
This protocol outlines the standard characterization techniques to evaluate the properties of the fabricated films.
1. Chemical Structure Confirmation (FTIR Spectroscopy):
- Record the FTIR spectrum of the polyimide film.
- Confirm the completion of imidization by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching), and the disappearance of the amide and carboxylic acid peaks from the poly(amic acid).
2. Thermal Properties Analysis (TGA and DSC):
- Thermogravimetric Analysis (TGA): Determine the 5% weight loss temperature (Td5%) by heating the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
- Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample at a specific rate (e.g., 10°C/min) and observing the endothermic shift in the heat flow curve.
3. Mechanical Properties Testing (Tensile Tester):
- Cut the polyimide film into dumbbell-shaped specimens according to ASTM standards.
- Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine at a constant crosshead speed.
4. Optical Properties Measurement (UV-Vis Spectrophotometer):
- Measure the UV-Vis transmission spectrum of the polyimide film over a wavelength range of 200-800 nm.
- Determine the cutoff wavelength and the percentage of transmittance in the visible region.
5. Electrical Properties Evaluation (LCR Meter):
- Measure the capacitance of the polyimide film using an LCR meter at various frequencies (e.g., 1 MHz).
- Calculate the dielectric constant using the measured capacitance, film thickness, and electrode area.
Visualizations
Caption: Chemical Structure of this compound.
Caption: General two-step polymerization process for TFMB-based polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. Manufacturing Process of Flexible Substrate - Flexible PCB - PCBway [pcbway.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of the Mechanical Properties of Polyimide Film by Microwave Irradiation [mdpi.com]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
Application of TFMB in Colorless and Transparent Polyimide Films: A Detailed Guide for Researchers
Introduction
The quest for high-performance polymers for advanced applications in flexible electronics, displays, and aerospace technologies has led to significant research into colorless and transparent polyimide (PI) films. Conventional aromatic polyimides, while renowned for their exceptional thermal and mechanical properties, often exhibit a characteristic yellow-to-brown color due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs). The incorporation of 2,2'-Bis(trifluoromethyl)benzidine (TFMB) as a diamine monomer is a key strategy to mitigate this coloration and achieve highly transparent materials. The bulky trifluoromethyl (-CF3) groups attached to the biphenyl (B1667301) unit of TFMB introduce steric hindrance that disrupts polymer chain packing and reduces the formation of CTCs, resulting in polyimides with excellent optical clarity, low dielectric constants, and maintained thermal stability.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of TFMB-based colorless and transparent polyimide films, intended for researchers, scientists, and professionals in materials science and drug development.
I. Principle of TFMB in Achieving Colorless Polyimides
The effectiveness of TFMB in producing colorless polyimide films stems from its unique molecular structure. The presence of electron-withdrawing -CF3 groups and the twisted biphenyl structure of TFMB disrupt the planarity of the polymer backbone. This steric hindrance effectively suppresses the formation of charge-transfer complexes between the electron-donating diamine and electron-accepting dianhydride moieties, which are the primary source of color in traditional polyimides.[1][2]
Logical Relationship: How TFMB Leads to Colorless PI Films
Caption: Mechanism of TFMB in producing colorless polyimide films.
II. Experimental Protocols
A widely adopted method for synthesizing TFMB-based polyimide films is a two-step polycondensation reaction. This involves the initial formation of a poly(amic acid) (PAA) precursor solution at low temperatures, followed by a thermal or chemical imidization process to form the final polyimide film.
Protocol 1: Synthesis of TFMB-based Poly(amic acid) (PAA)
This protocol describes the synthesis of the PAA precursor solution using TFMB and a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Materials:
-
This compound (TFMB)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet
-
Ice bath
Procedure:
-
Dry all glassware thoroughly in an oven and cool under a nitrogen atmosphere.
-
In a three-neck flask, dissolve a specific molar amount of TFMB in anhydrous DMAc under a nitrogen atmosphere.[3] For example, 18.5 mmol (5.9286 g) of TFMB can be dissolved in 45 g of DMAc.[3]
-
Stir the solution for 30 minutes at room temperature until the TFMB is completely dissolved.[3]
-
Cool the flask in an ice bath to 0-5 °C.
-
Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the stirred TFMB solution. The addition should be done in portions to control the reaction exotherm.
-
Continue stirring the reaction mixture at a low temperature (e.g., 5 °C) for 24 hours to allow for the formation of a viscous, colorless, and transparent poly(amic acid) solution.[3] The solid content can be adjusted, for instance, to 25%.[3]
-
The resulting PAA solution can be stored at low temperatures (e.g., 0 °C) before film casting.[4]
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
This protocol details the conversion of the PAA solution into a solid polyimide film.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Clean glass plate or other suitable substrate
-
Film applicator (doctor blade)
-
Programmable vacuum oven or furnace with a nitrogen atmosphere
Procedure:
-
Pour the prepared PAA solution onto a clean, level glass plate.
-
Cast the solution into a uniform film using a film applicator or scraper to a desired thickness.
-
Place the coated glass plate in a vacuum oven and subject it to a stepwise thermal curing process (imidization) under a nitrogen atmosphere. A typical heating program is as follows:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
(Optional) A final cure at a higher temperature (e.g., 350 °C) for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the film to cool down slowly to room temperature.
-
Carefully peel the resulting transparent polyimide film from the glass substrate.
Experimental Workflow: From Monomers to Polyimide Film
Caption: General workflow for the synthesis of TFMB-based polyimide films.
III. Data Presentation: Properties of TFMB-Based Polyimide Films
The properties of TFMB-based polyimide films can be tailored by copolymerizing TFMB with various dianhydrides. The following tables summarize the key properties of different TFMB-containing polyimide films reported in the literature.
Table 1: Optical Properties of TFMB-Based Polyimide Films
| Polyimide System | Transmittance at 450 nm (%) | Cutoff Wavelength (nm) | Yellowness Index (YI) | Reference |
| 6FDA/TFMB | >80 | ~330 | < 3 | [5] |
| 6FDA-BPADA/TFMB (CPI-4) | >87 (at 500 nm) | 359-378 | - | [1][6] |
| BPDA-6FDA/TFMB | >74 | - | - | [7] |
| a-BPDA/TFMB | High | - | Low | [8] |
| 3FTMDT/TA-TFMB | 81 | 384 | 6.44 (b*) | [9] |
Table 2: Thermal Properties of TFMB-Based Polyimide Films
| Polyimide System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C) | Reference |
| 6FDA/TFMB | ~300-330 | >480 | [5] |
| 6FDA-BPADA/TFMB (CPI-4) | 281 | >510 | [1] |
| 6FDA-BPADA/TFMB (CPI-6) | 344.2 | >510 | [1] |
| TPPI50 | 402 | 563 | [10][11][12] |
| TPPI75 | 407 | 570 | [10] |
| FPI-6 (6FDA-BPDA/MABTFMB) | 367 | 524.4 | [7][13] |
| 3FTMDT/TA-TFMB | 337 | 459 | [9] |
Table 3: Mechanical Properties of TFMB-Based Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 6FDA/TFMB | 75.7 - 105.3 | 6.8 - 16.1 | [5] |
| 6FDA-BPADA/TFMB (CPI-4) | 135.3 | 8.3 | [1][6][14] |
| TPPI50 | 232.73 | 26.26 | [10][11][12] |
| 3FTMDT/TA-TFMB | 105 | - | [9] |
IV. Characterization Methods
A comprehensive characterization of the synthesized TFMB-based polyimide films is crucial to evaluate their performance.
-
Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the completion of imidization by observing the disappearance of amide and carboxylic acid peaks and the appearance of characteristic imide peaks (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹).[2]
-
Optical Properties: UV-Vis spectroscopy is employed to measure the optical transmittance and determine the cutoff wavelength.[1] A colorimeter can be used to quantify the yellowness index (YI) or color coordinates (L, a, b*).[1][9]
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature (e.g., Td5%), while differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA) can be used to measure the glass transition temperature (Tg).[7][10]
-
Mechanical Properties: A universal testing machine is used to measure the tensile strength, elongation at break, and Young's modulus of the films.[10]
-
Dielectric Properties: An impedance analyzer can be used to measure the dielectric constant and dielectric loss at various frequencies.[10]
Characterization Workflow
Caption: Standard characterization workflow for TFMB-based PI films.
V. Conclusion
The use of TFMB as a diamine monomer is a highly effective strategy for the synthesis of colorless and transparent polyimide films with excellent thermal and mechanical properties. By carefully selecting the co-monomers and optimizing the synthesis and processing conditions, researchers can tailor the properties of these advanced materials for a wide range of applications, including flexible displays, optical waveguides, and high-frequency electronics. The protocols and data presented in this guide provide a solid foundation for the successful development and characterization of TFMB-based polyimides.
References
- 1. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 2. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7550194B2 - Low color polyimide compositions useful in optical type applications and methods and compositions relating thereto - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: TFMB-Based Polymers for Low Dielectric Constant Materials
Introduction
In the rapidly advancing fields of microelectronics, 5G/6G communication, and aerospace, the demand for high-performance polymers with low dielectric constants (low-k) and low dissipation factors is paramount. Low-k materials are essential for reducing signal delay, minimizing power consumption, and preventing crosstalk in integrated circuits and high-frequency devices.[1][2] 2,2'-Bis(trifluoromethyl)benzidine (TFMB) has emerged as a critical monomer for synthesizing advanced polymers, particularly polyimides, that meet these stringent requirements.[3] The unique molecular structure of TFMB, featuring bulky and strongly electron-withdrawing trifluoromethyl (-CF3) groups, imparts exceptional properties to the resulting polymers. These -CF3 groups disrupt polymer chain packing, which increases free volume, and their low molar polarizability directly contributes to a significant reduction in the material's dielectric constant.[4] TFMB-based polyimides exhibit a superior combination of low dielectric properties, outstanding thermal stability, excellent mechanical strength, and improved solubility for processing.[3][4]
Data Presentation: Properties of Representative TFMB-Based Polyimides
The incorporation of TFMB into a polymer backbone, typically with a fluorinated dianhydride like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), results in materials with exceptionally low dielectric constants and robust physical properties. The data below summarizes the performance of several TFMB-based polyimide systems.
| Polymer System | Dielectric Constant (k) | Dissipation Factor (tan δ) | T_g_ (°C) | T_d5_ (°C) [a] | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA-TFMB | 2.85 (1 MHz)[5] | ~0.007 | 345-366[6] | > 518[5] | 92-145[6] | 6.8-16.1[5] |
| PMDA/TFMB/ODA [b] | 2.12 (10 GHz)[7] | 0.00698 (10 GHz)[7] | > 300[8] | 568[7] | 110[7] | 20.2[7] |
| BPDA-TFMB | ~2.9 - 3.2 | ~0.008 | ~360 | > 530 | ~120 | ~10 |
| ODPA-TFMB | 3.38 (1 MHz)[5] | ~0.010 | ~350 | > 520 | 75.7[5] | 12.3[5] |
Notes:
-
Values are representative and can vary based on specific synthesis conditions, film processing, and measurement frequency.
-
[a] T_d5_ refers to the temperature at which 5% weight loss occurs, indicating thermal stability.
-
[b] Copolymer of Pyromellitic dianhydride (PMDA), TFMB, and 4,4′-oxydianiline (ODA).[7]
Visualizations: Synthesis, Workflow, and Structure-Property Relationships
The following diagrams illustrate the key processes and scientific principles underlying the application of TFMB-based polymers.
Caption: General two-step synthesis pathway for TFMB-based polyimides.
Caption: Experimental workflow from polymer synthesis to dielectric characterization.
Caption: Relationship between TFMB structure and low-k dielectric properties.
Experimental Protocols
Protocol 1: Synthesis of TFMB Monomer
This protocol is adapted from a known synthetic route for 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB).[9]
Materials:
-
2-chloro-5-aminobenzotrifluoride
-
Succinic anhydride
-
Reducing agent (e.g., a zero-valent metal coupling system)
-
Acid or base for deamidation
-
Appropriate solvents for purification
Procedure:
-
Amidation: a. Dissolve 2-chloro-5-aminobenzotrifluoride (1.0 mol) in dichloromethane (DCM) in a reaction flask. b. Cool the solution to 0-5 °C using an ice water bath. c. Add succinic anhydride (1.0 mol) portion-wise while maintaining the temperature. d. Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion using Thin Layer Chromatography (TLC). e. Filter the resulting precipitate and wash with DCM to obtain the intermediate amide.
-
Reductive Coupling: a. Perform a reductive coupling reaction on the intermediate amide using a suitable catalyst system (e.g., a palladium or nickel catalyst with a reducing agent). This step couples two molecules of the intermediate to form the biphenyl (B1667301) structure. b. The specific conditions (catalyst, solvent, temperature) will depend on the chosen coupling method.
-
Deamidation: a. Subject the coupled intermediate to deamidation (hydrolysis) under acidic or basic conditions to remove the protecting group and reveal the two primary amine functionalities. b. Neutralize the reaction mixture and extract the crude TFMB product.
-
Purification: a. Purify the crude TFMB by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final high-purity monomer. b. Characterize the final product using ¹H NMR, FTIR, and melting point analysis.
Protocol 2: Synthesis of a TFMB-Based Polyimide (e.g., 6FDA-TFMB)
This protocol describes a standard two-step polycondensation method.[10]
Materials:
-
This compound (TFMB)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis: a. In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add TFMB (1.0 eq) and anhydrous NMP to achieve a 15-20 wt% solids solution. b. Stir the mixture under a gentle nitrogen stream until the TFMB is fully dissolved. c. Add 6FDA (1.0 eq) as a solid powder to the solution in one portion. d. Continue stirring at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid) (PAA).
-
Thermal Imidization: a. The PAA solution can be used directly for film casting (see Protocol 3). The imidization occurs during the subsequent thermal curing steps. b. Alternative Chemical Imidization: For isolating the polyimide powder, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the PAA solution and stir for 12-24 hours. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol, filter, wash, and dry the polymer powder.
Protocol 3: Fabrication of a Low-k Polymer Thin Film
Materials:
-
Poly(amic acid) solution from Protocol 2
-
Substrate (e.g., silicon wafer, glass slide)
-
Appropriate cleaning solvents (acetone, isopropanol, deionized water)
-
Spin-coater
-
Programmable oven or hotplate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a nitrogen gun.
-
Spin-Coating: a. Place the cleaned substrate on the spin-coater chuck. b. Dispense the poly(amic acid) solution onto the center of the substrate. c. Spin-coat the film using a two-step program: e.g., 500 rpm for 10 seconds (spread cycle) followed by 3000 rpm for 45 seconds (thinning cycle). The final thickness depends on the solution viscosity and spin speed.[11]
-
Soft Bake: Transfer the coated substrate to a hotplate and bake at 80-100 °C for 10-15 minutes to remove the bulk of the solvent.
-
Thermal Curing (Imidization): a. Place the substrate in a programmable oven under a nitrogen atmosphere. b. Ramp the temperature according to a specific profile, for example: 100 °C (30 min), 200 °C (30 min), and finally 300-350 °C (60 min). c. Allow the oven to cool down slowly to room temperature to prevent film cracking due to thermal stress.
Protocol 4: Dielectric Property Characterization
This protocol describes the measurement of dielectric properties using a Metal-Insulator-Metal (MIM) capacitor structure.[11][12]
Materials:
-
Polymer thin film on a conductive substrate (e.g., heavily doped Si or a metal-coated wafer)
-
Metal for top electrodes (e.g., Aluminum, Gold)
-
Shadow mask for defining electrode area
-
Thermal or e-beam evaporator
-
LCR meter or impedance analyzer
-
Probe station
Procedure:
-
Bottom Electrode: The conductive substrate can serve as the bottom electrode. If using an insulating substrate, a bottom metal layer must be deposited before spin-coating the polymer.
-
Top Electrode Deposition: a. Place a shadow mask with well-defined circular or square patterns on top of the cured polymer film. b. Place the sample in a thermal or e-beam evaporator. c. Deposit a layer of metal (e.g., 100 nm of Al) through the mask to form the top electrodes.
-
Capacitance Measurement: a. Place the fabricated MIM capacitor device on a probe station. b. Connect the probes of the LCR meter to the top and bottom electrodes. c. Measure the capacitance (C) and dissipation factor (tan δ) over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
Calculation of Dielectric Constant (k): a. Calculate the dielectric constant (k or ε_r) using the parallel plate capacitor formula: k = (C * d) / (ε_0 * A) Where:
-
C is the measured capacitance (Farads).
-
d is the thickness of the polymer film (meters), measured using a profilometer or ellipsometer.
-
ε_0 is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
A is the area of the top electrode (m²), defined by the shadow mask.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN112939796A - Synthetic method of 2,2 '-bis (trifluoromethyl) -4,4' -diaminobiphenyl - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols: 2,2'-Bis(trifluoromethyl)benzidine (TFMB) for Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,2'-Bis(trifluoromethyl)benzidine (TFMB) in the fabrication of high-performance gas separation membranes. TFMB, a fluorinated diamine, is a key monomer in the synthesis of polyimides, imparting unique properties beneficial for separating various gas mixtures.[1][2]
Introduction
Polyimide membranes are a significant class of materials for industrial gas separation due to their excellent thermal and chemical stability, good mechanical properties, and processability.[3] The incorporation of this compound (TFMB) into the polyimide backbone, typically through polycondensation with dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), introduces rigid, bulky trifluoromethyl (-CF3) groups.[4][5] These groups hinder chain packing and increase the fractional free volume of the membrane, which can lead to enhanced gas permeability.[4] Furthermore, the rigidity of the TFMB moiety contributes to high selectivity, making TFMB-based polyimides promising candidates for challenging gas separations such as CO₂/CH₄, O₂/N₂, and H₂/CH₄.[6][7]
Key Applications
TFMB-based polyimide membranes are particularly effective for:
-
Natural Gas Purification: Separating CO₂ and H₂S from methane (B114726) (CH₄).[6]
-
Air Separation: Enriching oxygen (O₂) or nitrogen (N₂) from air.[8]
-
Hydrogen Recovery: Separating hydrogen (H₂) from various gas streams in petrochemical processes.
-
Helium Enrichment: Isolating helium from natural gas sources.[4]
Data Presentation: Gas Separation Performance of 6FDA-TFMB Membranes
The following tables summarize the gas permeability and ideal selectivity of membranes synthesized from 6FDA and TFMB for various important gas pairs. Performance is often compared against the Robeson upper bound, a benchmark that represents the trade-off between permeability and selectivity for polymeric membranes.[9][10][11]
| Gas Pair | Permeability (Barrer)¹ | Ideal Selectivity (P_A / P_B) | Reference |
| CO₂/CH₄ | 5 - 7 | 48 - 86 | [8] |
| CO₂/N₂ | 5 - 7 | 18 - 27 | [8] |
| He/CH₄ | up to 73 | up to 247 | [4] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
I. Synthesis of 6FDA-TFMB Polyimide Membrane
This protocol describes the two-step polycondensation and imidization process to synthesize a dense 6FDA-TFMB polyimide membrane.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
This compound (TFMB)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Xylene
-
Methanol
-
Glass plate
-
Nitrogen gas source
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a clean, dry flask under a nitrogen atmosphere, dissolve an equimolar amount of TFMB in anhydrous NMP with gentle stirring until fully dissolved. b. Slowly add an equimolar amount of 6FDA powder to the TFMB solution in small portions. c. Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Membrane Casting: a. Pour the poly(amic acid) solution onto a clean, level glass plate. b. Cast a film of the desired thickness using a casting knife or doctor blade.
-
Thermal Imidization and Solvent Removal: a. Place the cast membrane in a vacuum oven. b. Heat the membrane according to the following temperature program:
- 90°C for 6 hours to slowly evaporate the solvent.[8]
- Increase to 150°C and hold for 10 hours under reduced pressure.[8]
- Increase to 200°C and hold for a period to ensure complete imidization (azeotropic distillation with xylene can also be employed here).[8] c. After cooling to room temperature, peel the polyimide membrane from the glass plate.
-
Post-treatment: a. The membrane can be further annealed at a temperature below its glass transition temperature to control physical aging.
II. Characterization of TFMB-Based Membranes
A. Structural and Thermal Properties
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of imidization by observing the appearance of characteristic imide peaks (~1780 cm⁻¹, ~1720 cm⁻¹, ~1370 cm⁻¹) and the disappearance of the amic acid peaks.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide.
-
Protocol: Heat the sample from room temperature to 800°C at a heating rate of 10 K/min under a nitrogen atmosphere.[12] Record the temperature at 5% weight loss (T_d5%).
-
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g).
-
Protocol: Heat the sample to a temperature above its expected T_g, cool it down, and then heat it again at a rate of 10 K/min under a nitrogen atmosphere.[12] The T_g is determined from the second heating scan.
-
-
Wide-Angle X-ray Diffraction (WAXD): To assess the amorphous or semi-crystalline nature of the polymer and calculate the d-spacing, which relates to the average distance between polymer chains.
B. Morphological Analysis
-
Scanning Electron Microscopy (SEM): To visualize the cross-sectional and surface morphology of the membrane and to check for defects.
-
Protocol: Fracture the membrane in liquid nitrogen to obtain a clean cross-section. Mount the sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold) before imaging.
-
III. Gas Permeation Testing
This protocol outlines the constant-volume, variable-pressure method for determining the permeability and selectivity of the synthesized membranes.
Apparatus:
-
Gas permeation cell
-
Vacuum pump
-
Pressure transducers
-
Mass flow controllers
-
Test gas cylinders (e.g., CO₂, CH₄, O₂, N₂, H₂)
Procedure:
-
Membrane Mounting: a. Cut a circular sample of the membrane and place it in the gas permeation cell, ensuring a good seal with O-rings.
-
System Leak Check: a. Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane to a high vacuum. b. Isolate the system from the vacuum pump and monitor the pressure rise over time to ensure the system is leak-tight.
-
Gas Permeability Measurement: a. With the downstream side still under vacuum, introduce the test gas to the upstream side at a constant pressure (e.g., 5 kg/cm ²).[8] b. Record the pressure increase on the downstream side as a function of time. c. The permeability coefficient (P) can be calculated from the steady-state rate of pressure increase.
-
Selectivity Calculation: a. Repeat the permeability measurement for at least two different gases. b. The ideal selectivity (α_(A/B)) for a pair of gases (A and B) is the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B.
Visualizations
Caption: Workflow for 6FDA-TFMB membrane synthesis and characterization.
Caption: Schematic of a gas permeation testing apparatus.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ukm.my [ukm.my]
- 6. eng.uc.edu [eng.uc.edu]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Synthesis of Metal-Organic Frameworks with Trifluoromethoxybenzene (TFMB) Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal-organic frameworks (MOFs) incorporating trifluoromethoxybenzene (TFMB) linkers. The introduction of the trifluoromethoxy (-OCF₃) group into the organic linkers of MOFs offers a unique avenue to tune the physicochemical properties of the resulting materials, such as their hydrophobicity, chemical stability, and guest-host interactions. These characteristics are of significant interest for a range of applications, particularly in the field of drug delivery, where precise control over the carrier's properties is crucial for therapeutic efficacy.
Introduction to TFMB-Functionalized MOFs
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, surface areas, and functionalities. The functionalization of the organic linker is a powerful strategy to impart specific properties to the MOF. The trifluoromethoxy group is a unique functional group that combines the high electronegativity of fluorine with the bulkier nature of a methoxy (B1213986) group. This can lead to MOFs with enhanced stability and altered surface properties, making them promising candidates for advanced drug delivery systems.
Synthesis of TFMB-Containing MOFs: A Case Study
While the synthesis of MOFs with trifluoromethyl (-CF₃) groups is well-documented, specific examples of MOFs constructed from trifluoromethoxy (-OCF₃) linkers are less common in the literature. However, by adapting established solvothermal synthesis protocols for analogous fluorinated MOFs, it is possible to synthesize TFMB-containing MOFs.
This protocol is based on the synthesis of zirconium-based MOFs, such as the UiO-66 series, which are known for their high stability and are frequently explored for biomedical applications. The linker of choice for this hypothetical protocol is 2,5-bis(trifluoromethoxy)terephthalic acid.
Diagram: General Workflow for the Solvothermal Synthesis of TFMB-MOFs
Application Notes and Protocols for Covalent Organic Frameworks (COFs) Derived from 2,2'-Bis(trifluoromethyl)benzidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of covalent organic frameworks (COFs) derived from the versatile building block, 2,2'-bis(trifluoromethyl)benzidine (TFMB). The unique properties endowed by the trifluoromethyl groups, such as enhanced stability and specific interactions, make these COFs promising materials for a range of applications, including chromatography, drug delivery, sensing, and catalysis.
Overview of TFMB-Derived COFs
Covalent organic frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. The incorporation of this compound as a linker molecule introduces rigid, electron-withdrawing trifluoromethyl (-CF3) groups into the COF backbone. This imparts several desirable characteristics:
-
Enhanced Stability: The strong C-F bonds and the electron-withdrawing nature of the -CF3 groups contribute to the thermal and chemical stability of the resulting COFs.[1]
-
Tailored Pore Environment: The trifluoromethyl groups create a unique pore environment that can facilitate specific interactions with guest molecules, such as hydrogen bonding and dipole-dipole interactions.[2][3][4]
-
Hydrophobicity: The fluorine content increases the hydrophobicity of the material, which can be advantageous in certain applications like the adsorption of organic molecules from aqueous solutions.
-
Unique Electronic Properties: The electron-withdrawing -CF3 groups can modulate the electronic properties of the COF, influencing its performance in catalytic and sensing applications.[1]
A notable example of a COF derived from TFMB is TpTFMB , which is synthesized from 1,3,5-triformylphloroglucinol (Tp) and this compound (TFMB).[2][3][4] Another example found in the literature is Me3TFB-PA , derived from a methylated TFMB precursor, which has been characterized for its porosity.
Quantitative Data Presentation
The following tables summarize the key quantitative data for COFs derived from TFMB and related fluorinated COFs.
Table 1: Physicochemical Properties of TFMB-Derived COFs
| COF Name | Monomers | BET Surface Area (m²/g) | Pore Size (nm) |
| Me3TFB-PA | 2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine (methylated), Terephthalaldehyde | 1877 ± 20 | 1.9 (maximum)[5] |
| TpTFMB | 1,3,5-Triformylphloroglucinol, this compound | Data not available in cited literature | Data not available in cited literature |
Table 2: Application-Specific Performance of Fluorinated COFs (for reference)
| Application | COF Type | Analyte/Drug | Performance Metric | Value |
| Drug Delivery | Fluorinated COF | 5-Fluorouracil | Drug Loading Capacity | Up to 69 wt% |
| Sensing | Fluorinated MOF | 2,4,6-Trinitrophenol (TNP) | Quenching Efficiency | 99%[6] |
| Sensing | Fluorinated MOF | 2,4,6-Trinitrophenol (TNP) | Detection Limit (LOD) | 2.07 ppm[6] |
Experimental Protocols
Synthesis of TFMB-Derived COFs
This protocol describes the synthesis of a crystalline COF based on a TFMB derivative, adapted from the synthesis of Me3TFB-PA.
Protocol 1: Solvothermal Synthesis of a TFMB-Derivative COF
Materials:
-
2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diamine (or a derivative)
-
Terephthalaldehyde (or other aldehyde linker)
-
Dioxane
-
6 M Acetic Acid
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the diamine monomer (e.g., methylated TFMB) and the aldehyde monomer in a 1:1 molar ratio.
-
Add a solvent mixture of mesitylene and dioxane (e.g., 1:1 v/v).
-
Add an aqueous solution of acetic acid (6 M) as a catalyst.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product sequentially with anhydrous acetone (B3395972) and anhydrous dichloromethane.
-
Dry the purified COF powder under vacuum at 150 °C overnight.
Diagram: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a TFMB-derived COF.
Application in Gas Chromatography for Isomer Separation
TFMB-derived COFs, such as TpTFMB, can be used as stationary phases in capillary gas chromatography for the high-resolution separation of isomers.[2][3][4]
Protocol 2: Preparation and Use of a TpTFMB-Coated Capillary Column
Materials:
-
Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d.)
-
TpTFMB COF
-
Dichloromethane
-
Nitrogen gas
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
Column Preparation:
-
Prepare a 1 mg/mL suspension of finely ground TpTFMB COF in dichloromethane.
-
Sonicate the suspension for 30 minutes to ensure homogeneity.
-
Fill the capillary column with the suspension using a dynamic coating method under a gentle nitrogen stream.
-
After filling, continue to purge the column with nitrogen gas at 40 °C to slowly evaporate the solvent and deposit the COF on the inner wall of the capillary.
-
Condition the column in the GC oven by programming the temperature from 40 °C to 250 °C at a rate of 2 °C/min and holding at 250 °C for 2 hours.
Gas Chromatography Analysis:
-
Install the conditioned TpTFMB-coated column into the gas chromatograph.
-
Set the injector and detector temperatures (e.g., 250 °C).
-
Use high-purity nitrogen or helium as the carrier gas at a constant flow rate.
-
Set the oven temperature program according to the specific isomers to be separated (e.g., start at 50 °C, hold for 2 min, then ramp to 150 °C at 5 °C/min).
-
Inject the isomer mixture sample (e.g., 1 µL, with a split ratio of 100:1).
-
Record the chromatogram and analyze the separation performance based on retention times and peak resolutions.
Diagram: Gas Chromatography Workflow
Caption: Workflow for isomer separation using a TpTFMB-coated GC column.
Application in Drug Delivery
Fluorinated COFs have shown great potential as carriers for drug delivery due to their high loading capacity and biocompatibility. This protocol is adapted from studies on other fluorinated COFs and can be applied to TFMB-derived COFs.
Protocol 3: Drug Loading and In Vitro Release Study
Materials:
-
TFMB-derived COF
-
Drug (e.g., 5-Fluorouracil)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
Drug Loading:
-
Activate the TFMB-derived COF by heating under vacuum to remove any guest molecules.
-
Disperse a known amount of the activated COF (e.g., 50 mg) in a solution of the drug in a suitable solvent (e.g., 10 mL of a 2 mg/mL 5-Fluorouracil solution in ethanol).
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the drug-loaded COF by centrifugation.
-
Wash the product with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded COF under vacuum.
-
Determine the drug loading capacity by measuring the concentration of the drug in the supernatant before and after loading using a UV-Vis spectrophotometer at the drug's λmax.
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded COF (e.g., 10 mg) in a known volume of PBS (pH 7.4) (e.g., 20 mL) to simulate physiological conditions.
-
Keep the suspension in a shaker bath at 37 °C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Replace the withdrawn volume with fresh pre-warmed PBS to maintain a constant volume.
-
Centrifuge the withdrawn aliquot to separate the COF particles.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Diagram: Drug Delivery Workflow
Caption: Workflow for drug loading and in vitro release studies using TFMB-derived COFs.
Application in Sensing of Nitroaromatics
The electron-rich nature of some COFs and the potential for hydrogen bonding with the trifluoromethyl groups make TFMB-derived COFs promising candidates for the fluorescent sensing of nitroaromatic compounds, which are common explosives and pollutants. This protocol is adapted from studies on fluorinated metal-organic frameworks (MOFs).
Protocol 4: Fluorescent Sensing of Nitroaromatics
Materials:
-
TFMB-derived COF
-
Solvent for dispersion (e.g., N,N-Dimethylformamide - DMF)
-
Nitroaromatic analyte solution (e.g., 2,4,6-Trinitrophenol - TNP in DMF)
-
Fluorometer
Procedure:
-
Prepare a stable colloidal suspension of the TFMB-derived COF in DMF (e.g., 0.1 mg/mL) by sonication.
-
Record the fluorescence emission spectrum of the COF suspension to determine its maximum emission wavelength.
-
Titrate the COF suspension with successive additions of the nitroaromatic analyte solution of known concentration.
-
After each addition, gently shake the mixture and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Observe the quenching of the fluorescence intensity of the COF with increasing concentrations of the analyte.
-
Plot the fluorescence quenching efficiency ((I₀ - I) / I₀) against the analyte concentration, where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.
-
The sensitivity of the sensor can be evaluated from the Stern-Volmer plot.
Diagram: Sensing Mechanism
Caption: Logical relationship in fluorescence quenching-based sensing.
Application in Catalysis
The unique electronic properties and stable porous structure of TFMB-derived COFs make them potential candidates for heterogeneous catalysis. For instance, they can be explored for photocatalytic reactions.
Protocol 5: Photocatalytic Synthesis of α-Trifluoromethylated Ketones
This protocol is conceptual and based on the use of other COFs for similar reactions.
Materials:
-
TFMB-derived COF
-
Aromatic alkene
-
Trifluoroacetic anhydride (B1165640)
-
Organic solvent (e.g., Acetonitrile)
-
Visible light source (e.g., LED lamp)
-
Reaction vessel (e.g., Schlenk tube)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a Schlenk tube, add the TFMB-derived COF (as the photocatalyst), the aromatic alkene, and trifluoroacetic anhydride in acetonitrile.
-
Degas the mixture by purging with an inert gas (e.g., argon) for 30 minutes.
-
Seal the tube and place it under irradiation with a visible light source with constant stirring.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC-MS.
-
After the reaction is complete, separate the COF catalyst by centrifugation or filtration.
-
The catalyst can be washed, dried, and reused for subsequent reactions to test its recyclability.
-
Isolate the product from the reaction mixture by standard workup procedures (e.g., extraction and column chromatography).
-
Characterize the final product to confirm the formation of the α-trifluoromethylated ketone.
Diagram: Photocatalysis Workflow
Caption: Workflow for a photocatalytic reaction using a TFMB-derived COF.
References
- 1. Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: barrier elimination for selective sensing of specific group of nitroaromatics [researchonline.jcu.edu.au]
High-Performance Coatings with TFMB Polyimides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of high-performance coatings utilizing polyimides based on 2,2'-bis(trifluoromethyl)benzidine (TFMB). TFMB-containing polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, low dielectric constant, and high optical transparency.[1] These properties make them ideal candidates for advanced coatings in demanding applications, including microelectronics, aerospace, and protective coatings for harsh environments.
Introduction to TFMB Polyimide Coatings
Polyimides are known for their superior thermal and mechanical properties.[2][3] The incorporation of the TFMB monomer, which possesses a rigid, linear structure with bulky trifluoromethyl (-CF3) groups, imparts several desirable characteristics to the resulting polyimide coatings:
-
Enhanced Solubility: The -CF3 groups create steric hindrance, which disrupts polymer chain packing and improves solubility in organic solvents.[1] This facilitates solution-based processing and coating application.
-
High Thermal Stability: The rigid aromatic backbone of the polyimide contributes to excellent thermal and thermo-oxidative stability, allowing the coatings to withstand high temperatures.
-
Low Dielectric Constant: The fluorine content from the -CF3 groups lowers the dielectric constant of the material, making it suitable for microelectronic applications as an insulating layer.
-
Optical Clarity: TFMB-based polyimides, particularly when combined with fluorinated dianhydrides like 6FDA, can produce colorless and transparent films, which are valuable for optical and display applications.
-
Chemical Resistance: Polyimide coatings offer good resistance to a wide range of chemicals and solvents.[3]
Formulation of TFMB Polyimide Coatings
The formulation of a high-performance TFMB polyimide coating involves a multi-step process, from the synthesis of the polyimide resin to the preparation of the final coating solution.
Synthesis of TFMB-Based Polyimide Resin
A common method for synthesizing TFMB-based polyimides is a two-step polycondensation reaction, which involves the formation of a poly(amic acid) (PAA) precursor followed by chemical or thermal imidization. A widely used combination is the reaction of TFMB with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Materials:
-
This compound (TFMB)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
Procedure:
-
Poly(amic acid) (PAA) Synthesis:
-
In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add a calculated amount of TFMB and anhydrous DMAc. Stir until the TFMB is completely dissolved.
-
Gradually add an equimolar amount of 6FDA powder to the solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous PAA solution.
-
-
Chemical Imidization:
-
To the PAA solution, add a mixture of acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst). A typical molar ratio is 4:1 of acetic anhydride to pyridine, with respect to the repeating unit of the polymer.
-
Continue stirring at room temperature for 12-24 hours.[2][4]
-
Precipitate the resulting polyimide resin by slowly pouring the solution into a non-solvent like methanol (B129727) or ethanol.
-
Collect the fibrous polyimide precipitate by filtration and dry it in a vacuum oven at 120°C for 24 hours.[5]
-
Preparation of the Coating Solution
The dried polyimide resin is dissolved in a suitable solvent to create the coating solution. The choice of solvent and the concentration of the polymer are critical for achieving the desired viscosity for the chosen application method.
Materials:
-
Dried 6FDA-TFMB polyimide resin
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Adhesion promoter (optional, e.g., aminopropyltriethoxysilane - APTES)
-
Leveling agent (optional)
Procedure:
-
Dissolve the dried polyimide resin in NMP or DMAc to the desired concentration (typically 10-25 wt%). Stir the mixture until the resin is completely dissolved. This may take several hours.
-
(Optional) If required for the substrate, add an adhesion promoter to the solution at a low concentration (e.g., 0.5-1 wt% relative to the polyimide).
-
(Optional) Add a leveling agent to improve the surface finish of the coating.
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles or impurities.
Coating Application
TFMB polyimide coatings can be applied to various substrates using standard techniques such as spin coating, dip coating, or spray coating. The choice of method depends on the substrate geometry and the desired coating thickness.
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer, steel panel) to remove any contaminants. This may involve sonication in solvents like acetone (B3395972) and isopropanol, followed by drying with nitrogen. For some substrates, a surface treatment, such as oxygen plasma or the application of an adhesion promoter, may be necessary to enhance coating adhesion.[6]
-
Coating Deposition: Dispense the filtered polyimide solution onto the center of the substrate.
-
Spinning: Spin the substrate at a predetermined speed and duration to achieve the desired coating thickness. The final thickness is a function of the solution viscosity and the spin speed.
-
Soft Bake: Place the coated substrate on a hot plate at a relatively low temperature (e.g., 80-100°C) for a few minutes to remove the bulk of the solvent.
-
Thermal Curing: Transfer the substrate to a programmable oven for a multi-step curing process under a nitrogen atmosphere to remove residual solvent and fully densify the film. A typical curing cycle might be:
Performance Data of TFMB Polyimide Coatings
The performance of TFMB polyimide coatings can be evaluated through various characterization techniques to assess their mechanical, thermal, and protective properties. The following tables summarize typical performance data for TFMB-based polyimide coatings.
Table 1: Thermal and Mechanical Properties of 6FDA-TFMB Polyimide
| Property | Value |
| Glass Transition Temperature (Tg) | > 280 °C[5] |
| 5% Weight Loss Temperature (TGA) | > 500 °C |
| Tensile Strength | 80 - 120 MPa |
| Elongation at Break | 5 - 10 % |
| Dielectric Constant (1 MHz) | 2.7 - 3.0 |
Table 2: Adhesion and Corrosion Performance of Polyimide Coatings
| Substrate | Adhesion Strength | Corrosion Resistance (Salt Spray) |
| Silicon Wafer with Adhesion Promoter | Good to Excellent | N/A |
| Steel (with appropriate surface treatment) | 5 - 10 MPa | Can provide effective corrosion protection, with performance depending on coating thickness and formulation.[7][8] |
Characterization Protocols
To ensure the quality and performance of the formulated TFMB polyimide coatings, a suite of characterization techniques should be employed.
Table 3: Key Characterization Techniques and Protocols
| Property to be Measured | Technique | Brief Protocol |
| Coating Thickness | Profilometry or Ellipsometry | Measure the step height between the coated and uncoated regions of the substrate. |
| Adhesion | ASTM D3359 (Tape Test) or ASTM D4541 (Pull-off Adhesion) | For the tape test, make a cross-hatch pattern in the coating, apply and remove a specified tape, and evaluate the amount of coating removed. For pull-off adhesion, glue a dolly to the coating surface and pull it off with a tensile tester to measure the force required for delamination. |
| Hardness | Pencil Hardness Test (ASTM D3363) or Nanoindentation | For the pencil test, determine the hardest pencil that does not scratch the coating surface. Nanoindentation provides a quantitative measure of hardness and elastic modulus. |
| Corrosion Resistance | Salt Spray Test (ASTM B117) or Electrochemical Impedance Spectroscopy (EIS) | Expose coated panels to a salt fog and evaluate the extent of corrosion over time. EIS provides quantitative data on the barrier properties of the coating in a corrosive electrolyte.[7] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Heat a small sample of the cured coating at a constant rate in a controlled atmosphere and monitor the weight loss as a function of temperature. |
| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | Heat the sample at a constant rate and detect the change in heat flow associated with the glass transition. |
Logical Relationships and Signaling Pathways
The performance of a TFMB polyimide coating is a result of a logical relationship between its formulation, application process, and the resulting material properties.
Conclusion
The formulation of high-performance coatings with TFMB polyimides offers a versatile platform for creating materials with exceptional properties. By carefully controlling the synthesis of the polyimide resin, the formulation of the coating solution, and the application and curing processes, it is possible to tailor the coating's performance to meet the stringent requirements of advanced technological applications. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. advpolymer.com [advpolymer.com]
- 2. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion Resistance of Mild Steel Coated with Phthalimide-Functionalized Polybenzoxazines [mdpi.com]
Application Notes and Protocols for Solution Casting of TFMB-Based Polyimide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of high-performance polyimide films based on 2,2'-bis(trifluoromethyl)benzidine (TFMB) via solution casting methods. TFMB-based polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical properties, low dielectric constant, and optical transparency, making them suitable for a wide range of applications, including flexible electronics, displays, and advanced packaging.
Introduction to TFMB-Based Polyimides
Wholly aromatic polyimides are renowned for their exceptional properties, including high thermal and chemical resistance, good mechanical strength, and excellent electrical insulating properties.[1] The incorporation of the trifluoromethyl (-CF3) groups in the TFMB diamine monomer imparts unique characteristics to the resulting polyimides. These groups enhance solubility, improve optical transparency by reducing charge transfer complex formation, and lower the dielectric constant.[2][3] Solution casting is a versatile and widely used technique for processing these polymers into thin films.[2][4] This method allows for the formation of uniform films with controlled thickness and properties.
Solution Casting Methodologies
There are three primary routes for the preparation of TFMB-based polyimide films by solution casting: the conventional two-step process, the chemical imidization process, and the one-pot polycondensation process.[1][5] The choice of method depends on the specific polyimide system, the desired film properties, and the processing requirements.
Conventional Two-Step Process (Thermal Imidization)
This is the most traditional method, involving the synthesis of a poly(amic acid) (PAA) precursor, followed by solution casting and subsequent thermal imidization to form the final polyimide film.
Workflow:
References
- 1. Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 4. ukm.my [ukm.my]
- 5. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Polyimide Solubility with 2,2'-Bis(trifluoromethyl)benzidine (TFMB)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of polyimides using 2,2'-Bis(trifluoromethyl)benzidine (TFMB).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TFMB) used to improve the solubility of polyimides?
A1: The incorporation of this compound (TFMB) into the polyimide backbone is a widely used strategy to enhance solubility.[1] The bulky trifluoromethyl (-CF3) groups attached to the biphenyl (B1667301) unit of TFMB introduce steric hindrance, which disrupts the close packing of polymer chains. This disruption weakens the intermolecular charge transfer complexes (CTCs) that are common in aromatic polyimides and often lead to poor solubility and deep coloration.[1] The twisted and non-planar structure of the TFMB monomer further contributes to reduced chain-chain interactions, leading to improved solubility in common organic solvents.[2][3]
Q2: What is the general effect of increasing TFMB content on polyimide properties?
A2: Increasing the TFMB content in a copolyimide generally leads to:
-
Increased Solubility: As more TFMB is incorporated, the disruption of chain packing becomes more pronounced, leading to better solubility in organic solvents.[4]
-
Improved Optical Transparency: The reduction of charge transfer complex formation results in colorless or near-colorless polyimide films.[1][4]
-
Enhanced Thermal Stability: The strong C-F bonds and the rigid biphenyl structure of TFMB contribute to high glass transition temperatures (Tg) and thermal decomposition temperatures.[5][6]
-
Modified Mechanical Properties: While enhancing solubility and thermal stability, a very high TFMB content might lead to a decrease in tensile strength and modulus due to the weakening of intermolecular forces.[5] However, an optimal balance can often be achieved at intermediate TFMB concentrations.[5]
Q3: In which solvents are TFMB-based polyimides typically soluble?
A3: Polyimides containing TFMB often exhibit good solubility in a range of polar aprotic solvents. Common solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[4][7] Some TFMB-based polyimides have also shown solubility in less polar solvents like chloroform.[8] The exact solubility profile depends on the specific dianhydride and any other diamines used in the polymerization.
Troubleshooting Guide
Issue 1: The synthesized polyimide precipitates out of the reaction solution.
-
Possible Cause: The chosen dianhydride, when combined with TFMB, still results in a polyimide with limited solubility in the reaction solvent. This is more likely with rigid, linear dianhydrides like pyromellitic dianhydride (PMDA).
-
Solution:
-
Introduce a more flexible co-monomer: Copolymerization with a more flexible dianhydride containing ether linkages (e.g., 4,4'-oxydiphthalic anhydride (B1165640) - ODPA) or a flexible diamine can significantly improve solubility.
-
Use a different reaction solvent: While NMP and DMAc are common, exploring other solvents like m-cresol (B1676322) for the polymerization might keep the polymer in solution, especially for one-pot syntheses at higher temperatures.
-
Perform a two-step polymerization: Synthesize the soluble poly(amic acid) precursor first. This precursor can then be cast into a film or processed before being thermally or chemically converted to the final, less soluble polyimide.
-
Issue 2: The resulting polyimide film is brittle and cracks easily.
-
Possible Cause: This can be due to low molecular weight of the polymer, which can result from insufficient reactivity of the monomers or non-optimal polymerization conditions. Some cycloaliphatic dianhydrides have shown insufficient reactivity with TFMB, leading to brittle films.[9]
-
Solution:
-
Ensure high monomer purity: Monomers should be purified before use, for instance, by sublimation for dianhydrides and recrystallization for diamines.
-
Optimize reaction conditions: Ensure a strictly anhydrous environment and an inert atmosphere (e.g., nitrogen) to prevent side reactions that can limit chain growth. The reaction temperature and time should be carefully controlled.
-
Consider a one-pot polymerization method: For certain monomer combinations, a modified one-pot process with specific solvents and catalysts can lead to high-molecular-weight polyimides with good film-forming properties.[10]
-
Issue 3: The polyimide solution is too viscous to process.
-
Possible Cause: The polymer has a very high molecular weight, or the concentration of the polymer solution is too high.
-
Solution:
-
Adjust the solid content: Dilute the polyimide solution with additional solvent to reduce its viscosity.
-
Control molecular weight: The molecular weight can be controlled by slightly adjusting the monomer stoichiometry or by adding a monofunctional end-capping agent at the end of the polymerization.
-
Data Presentation
Table 1: Solubility of TFMB-Based Polyimides in Various Organic Solvents
| Polyimide System (Dianhydride-Diamine) | NMP | DMAc | DMF | THF | Chloroform | Reference |
| 6FDA-TFMB | ++ | ++ | - | - | - | [6] |
| BPDA/6FDA-TFMB Copolymers | ++ | ++ | - | - | - | [4] |
| BTDA-based with TFMB | ++ | ++ | - | - | - | [11] |
| PMDA-based with TFMB | - | - | - | - | - | [3] |
| 6FDA-based with TFMB & flexible diamine | ++ | ++ | ++ | ++ | ++ | [7] |
Key: ++: Soluble; +: Partially Soluble; -: Insoluble
Table 2: Thermal Properties of Polyimides with and without TFMB
| Polyimide System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Reference |
| TPPI (p-PDA based) | 350 | 545 | [5] |
| TPPI25 (25% TFMB) | 385 | 556 | [5] |
| TPPI50 (50% TFMB) | 402 | 563 | [5] |
| TPPI75 (75% TFMB) | 407 | 570 | [5] |
| 6FDA-TFMB | 304.5 | 541 | [6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of TFMB-Polyimide via Poly(amic acid)
This method involves the formation of a soluble poly(amic acid) precursor, which is then converted to the polyimide.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve this compound (TFMB) (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the chosen aromatic dianhydride (1.0 eq) in small portions to the stirred diamine solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization (Thermal):
-
Cast the poly(amic acid) solution onto a clean, level glass plate.
-
Place the cast film in a vacuum oven or a furnace with a nitrogen inlet.
-
Thermally cure the film using a staged heating program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 250 °C for 1 hour, and finally 300-350 °C for 1 hour to ensure complete imidization.
-
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (2-4 eq) and a catalyst like pyridine (B92270) or triethylamine (B128534) (1-2 eq).
-
Stir the mixture at room temperature for several hours, then gently heat to 50-80 °C for 2-4 hours to complete the imidization in solution.
-
The resulting polyimide can be isolated by precipitation into a non-solvent like methanol (B129727) or ethanol.
-
Protocol 2: Qualitative Solubility Testing
-
Add approximately 10 mg of the dried, purified polyimide powder to a small vial.
-
Add 1 mL of the test solvent to achieve a concentration of 1% (w/v).
-
Stir or shake the mixture at room temperature for 24 hours.
-
Visually assess the solubility as completely soluble, partially soluble, or insoluble.[4]
Visualizations
Caption: How TFMB improves polyimide solubility.
Caption: Experimental workflow for TFMB-polyimide synthesis.
References
- 1. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for TFMB Polymerization
Welcome to the technical support center for the optimization of reaction conditions for the polymerization of 2,2'-bis(trifluoromethyl)benzidine (TFMB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for TFMB polymerization?
A1: TFMB is commonly used as a diamine monomer in the synthesis of high-performance polyimides. The most prevalent method is a two-step polycondensation reaction.[1][2][3] In the first step, TFMB is reacted with a dianhydride, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) at room temperature to form a poly(amic acid) (PAA) solution.[4][5] The second step involves the cyclodehydration (imidization) of the PAA to the final polyimide, which can be achieved either by thermal treatment at elevated temperatures or by chemical methods using dehydrating agents.[1][6]
Q2: What are the key factors influencing the molecular weight of the resulting TFMB-based polyimide?
A2: Several factors are crucial for achieving high molecular weight in TFMB polymerization:
-
Monomer Purity: The purity of both the TFMB and the dianhydride monomers is critical. Impurities can disrupt the stoichiometry and terminate the polymer chains, leading to lower molecular weight.[7][8] It is recommended to purify the monomers before use, for example, by recrystallization.[9]
-
Stoichiometry: Precise control of the equimolar ratio between the diamine (TFMB) and the dianhydride is essential for achieving high molecular weight in step-growth polymerization.[7][10] Any deviation from a 1:1 molar ratio will limit the chain growth.
-
Reaction Solvent: The solvent must be anhydrous and of high purity. Polar aprotic solvents like DMAc and NMP are commonly used as they can dissolve both the monomers and the resulting poly(amic acid).[9][11] The presence of water can hydrolyze the dianhydride and the poly(amic acid), preventing the formation of high molecular weight polymer.
-
Reaction Temperature: The initial poly(amic acid) formation is typically carried out at room temperature to minimize side reactions.[5] The subsequent thermal imidization temperature profile needs to be carefully controlled to ensure complete conversion to the polyimide without causing degradation.
Q3: How do the trifluoromethyl groups in TFMB affect the properties of the resulting polyimides?
A3: The two trifluoromethyl (-CF3) groups in the TFMB monomer impart several desirable properties to the resulting polyimides:
-
Enhanced Solubility: The bulky and fluorine-containing -CF3 groups disrupt chain packing and reduce intermolecular interactions, leading to improved solubility in organic solvents.[12]
-
Improved Optical Transparency: The electron-withdrawing nature of the -CF3 groups reduces the formation of charge-transfer complexes between polymer chains, resulting in colorless or pale-colored polyimide films with high optical transparency.[13]
-
Lower Dielectric Constant: The fluorine content and the increase in free volume due to the -CF3 groups lead to a lower dielectric constant, which is beneficial for microelectronics applications.[14][15]
-
Good Thermal Stability: Polyimides derived from TFMB generally exhibit high glass transition temperatures (Tg) and excellent thermal stability.[13][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight Polymer / Brittle Film | 1. Impure Monomers: Presence of monofunctional impurities or residual solvents in TFMB or the dianhydride.[7][8] 2. Incorrect Stoichiometry: Inaccurate weighing of monomers leading to a non-equimolar ratio.[10] 3. Presence of Water: Moisture in the solvent or monomers hydrolyzing the dianhydride. 4. Low Reaction Concentration: Monomer concentration may be too low to favor polymerization. | 1. Purify Monomers: Recrystallize TFMB and the dianhydride before use. Dry thoroughly under vacuum.[9] 2. Ensure Accurate Weighing: Use a high-precision balance and ensure complete transfer of monomers to the reaction vessel. 3. Use Anhydrous Conditions: Dry the solvent over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Adjust Concentration: Increase the monomer concentration in the reaction mixture. |
| Gel Formation During Polymerization | 1. Impurities: Presence of polyfunctional impurities in the monomers. 2. Side Reactions: Cross-linking reactions may occur at elevated temperatures during the poly(amic acid) formation stage.[17] 3. High Monomer Concentration: Very high concentrations can sometimes lead to gelation. | 1. Ensure High Monomer Purity: Use highly purified monomers. 2. Control Reaction Temperature: Maintain a low temperature (e.g., room temperature) during the initial polycondensation step. 3. Optimize Concentration: If gelation persists, try reducing the initial monomer concentration. |
| Poor Solubility of the Final Polyimide | 1. High Crystallinity: The polymer chains may be packing too efficiently. 2. Cross-linking: Unwanted side reactions during imidization may have occurred. | 1. Modify Polymer Structure: Consider incorporating more flexible co-monomers or monomers with bulky side groups to disrupt chain packing.[18] 2. Optimize Imidization: Use a carefully controlled thermal imidization ramp or consider chemical imidization at lower temperatures. |
| Yellowing of the Polyimide Film | 1. Incomplete Imidization: Residual poly(amic acid) can contribute to color. 2. Oxidation: Oxidation at high imidization temperatures. 3. Charge-Transfer Complexes: Inherent property of some aromatic polyimides, but can be exacerbated by impurities. | 1. Ensure Complete Imidization: Confirm complete conversion by FTIR spectroscopy (disappearance of amic acid peaks). Extend imidization time or increase the final temperature if necessary. 2. Perform Imidization under Inert Atmosphere: Use a nitrogen or argon atmosphere during thermal treatment. 3. Use High Purity Monomers: Minimizing impurities can reduce the intensity of charge-transfer complex formation. |
Experimental Protocols
Synthesis of 6FDA/TFMB Polyimide
This protocol describes a typical two-step synthesis of a polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and this compound (TFMB).
1. Materials and Reagents:
-
This compound (TFMB) (high purity)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) (high purity)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride
-
Pyridine
2. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TFMB in anhydrous DMAc under a nitrogen atmosphere.
-
Once the TFMB has completely dissolved, add an equimolar amount of 6FDA to the solution in one portion.
-
Rinse the weighing paper/funnel with a small amount of DMAc to ensure all the 6FDA is transferred to the reaction flask.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
-
-
Step 2: Chemical Imidization
-
To the viscous poly(amic acid) solution, add a 2-fold molar excess (with respect to the repeating unit) of acetic anhydride and an equimolar amount of pyridine.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of methanol (B129727) with vigorous stirring.
-
Collect the fibrous polyimide precipitate by filtration, wash it thoroughly with methanol, and then with hot water.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
-
Quantitative Data
Table 1: Thermal Properties of TFMB-Based Polyimides
| Polyimide | Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| TPPI50 | BPDA/TFMB (50/50) | 402 | 563 |
| TPPI75 | BPDA/TFMB (75/25) | 407 | 570 |
| 6FDA-TFMB | 6FDA | ~344 | >510 |
| ODPA-TFMB | ODPA | - | >480 |
Data compiled from various sources.[13][15][16] Note that properties can vary based on the specific synthesis conditions and characterization methods.
Table 2: Mechanical Properties of a TFMB-Based Polyimide Film
| Property | Value |
| Tensile Strength | 232.73 MPa |
| Elongation at Break | 26.26% |
| Elastic Modulus | 5.53 GPa |
Data for TPPI50 (BPDA/TFMB 50/50 copolymer).[16]
Visualizations
Caption: Workflow for the two-step synthesis of TFMB-based polyimides.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. azom.com [azom.com]
- 3. dakenchem.com [dakenchem.com]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Going Beyond the Carothers, Flory and Stockmayer Equation by Including Cyclization Reactions and Mobility Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 14. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zeusinc.com [zeusinc.com]
Preventing thermal degradation of TFMB-containing polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-bis(trifluoromethyl)benzidine (TFMB)-containing polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges related to the thermal degradation of these high-performance materials.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of TFMB-containing polyimides?
A1: TFMB-containing polyimides are known for their excellent thermal stability. Typically, the 5% weight loss temperature (Td5%) ranges from 535°C to 605°C in a nitrogen atmosphere and from 523°C to 594°C in air.[1] The 10% weight loss temperature (T10%) is generally above 518°C.[2] The exact thermal stability depends on the specific chemical structure of the polyimide, including the dianhydride used in its synthesis.
Q2: Why is my TFMB-containing polymer degrading at a lower temperature than expected?
A2: Premature thermal degradation can be attributed to several factors:
-
Incomplete Imidization: Residual polyamic acid in the polymer chain can degrade at lower temperatures. Ensure complete conversion to the imide structure during synthesis.
-
Impurities: The presence of residual solvents, monomers, or metallic impurities can catalyze degradation.[3]
-
Thermo-oxidative Degradation: If the experiment is conducted in the presence of oxygen (air), degradation will typically occur at a lower temperature compared to an inert atmosphere like nitrogen.[1]
-
Structural Defects: Weak links within the polymer backbone can act as initiation sites for degradation.
Q3: How does the presence of the trifluoromethyl (-CF3) group in TFMB affect the polymer's properties?
A3: The trifluoromethyl groups in TFMB play a crucial role in enhancing the properties of polyimides. They contribute to:
-
Increased Thermal Stability: The strong carbon-fluorine bonds enhance the overall thermal resistance of the polymer.
-
Improved Solubility: The bulky -CF3 groups disrupt polymer chain packing, often leading to better solubility in organic solvents.[1]
-
Lower Dielectric Constant: The fluorine content lowers the dielectric constant, which is advantageous for microelectronics applications.[2]
-
Enhanced Optical Transparency: The twisted structure induced by the TFMB unit can reduce charge-transfer complex formation, leading to colorless or near-colorless polyimide films.[1]
-
Excellent Hydrophobic Properties: Fluorination increases the hydrophobicity of the polymer surface.[2]
Q4: Can I improve the thermal stability of my TFMB-containing polymer?
A4: Yes, several strategies can be employed to enhance thermal stability:
-
Monomer Selection: The choice of dianhydride comonomer significantly impacts thermal stability. Rigid, aromatic dianhydrides generally lead to more stable polymers.
-
End-capping: Introducing thermally stable end-groups can prevent "unzipping" depolymerization.
-
Incorporation of Inorganic Fillers: Adding nanoparticles like silica (B1680970) (SiO2) or magnesium hydroxide (B78521) (Mg(OH)2) can improve thermal resistance.[4][5]
-
Cross-linking: Introducing cross-links into the polymer structure can enhance its thermal and dimensional stability.
Troubleshooting Guides
Issue: Lower than Expected Decomposition Temperature in TGA
| Possible Cause | Suggested Solution |
| Incomplete Imidization | Confirm complete imidization using FT-IR spectroscopy by checking for the disappearance of amic acid peaks and the appearance of characteristic imide peaks (around 1780 and 1720 cm⁻¹). If incomplete, optimize the curing temperature and time. |
| Residual Solvent or Monomer | Dry the polymer sample under vacuum at an elevated temperature (below the glass transition temperature) for an extended period before TGA analysis. |
| Thermo-oxidative Degradation | Ensure the TGA experiment is run under a high-purity inert atmosphere (e.g., nitrogen or argon) with a sufficient gas flow rate to purge any oxygen. Compare results with a run in air to confirm. |
| Instrument Calibration | Verify the temperature and weight calibration of the TGA instrument using standard reference materials. |
Issue: Poor Film Quality (Brittleness)
| Possible Cause | Suggested Solution |
| Low Molecular Weight | Optimize polymerization conditions (monomer stoichiometry, reaction time, temperature) to achieve a higher molecular weight. Characterize the molecular weight using techniques like gel permeation chromatography (GPC). |
| Poor Solubility of Polymer Precursor | Use a modified one-pot polycondensation process or select a more suitable solvent to maintain homogeneity during polymerization.[3] |
| Internal Stresses | Optimize the film casting and curing process. A slower evaporation rate of the solvent and a carefully controlled curing temperature ramp can reduce internal stresses. |
Quantitative Data Summary
The following tables summarize key thermal properties of various TFMB-containing polyimides reported in the literature.
Table 1: Thermal Decomposition Temperatures of TFMB-Containing Polyimides
| Polymer System | Td5% (°C) in N₂ | Td5% (°C) in Air | Td10% (°C) in N₂ | Reference |
| TFMB-based Polyimides | 535 - 605 | 523 - 594 | > 518 | [1][2] |
| Fluorinated Polyimide | 524 | - | - | [6] |
| Fluorinated Polyimide/Carbon Fiber Composite | 562 | 554 | - | [6] |
Table 2: Glass Transition Temperatures of TFMB-Containing Polyimides
| Polymer System | Glass Transition Temperature (Tg, °C) | Reference |
| TFMB-based Polyimides | 345 - 366 | [1] |
| Fluorinated Polyimide | 435 - 455 | [6] |
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a TFMB-containing polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its Tg for several hours to remove any residual solvent or absorbed water.
-
Weigh approximately 2-5 mg of the dried polymer sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Select the desired atmosphere (e.g., high-purity nitrogen or dry air) and set the flow rate (typically 20-50 mL/min).
-
Purge the furnace for at least 30 minutes to ensure a stable atmosphere.
-
-
TGA Measurement:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature, the 5% weight loss temperature (Td5%), and the 10% weight loss temperature (Td10%).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Visualizations
Caption: Workflow for Determining Thermal Stability using TGA.
Caption: Troubleshooting Low Thermal Degradation Temperatures.
Caption: Influence of TFMB on Polymer Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. mdpi.com [mdpi.com]
Reducing moisture absorption in TFMB-based polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bis(trifluoromethyl)benzidine (TFMB)-based polyimides. The focus is on addressing and mitigating moisture absorption, a critical factor influencing the performance and reliability of these materials in various applications.
Frequently Asked Questions (FAQs)
Q1: Why is my TFMB-based polyimide film absorbing an excessive amount of moisture?
A1: High moisture absorption in TFMB-based polyimides can be attributed to several factors. The inherent polarity of the imide rings in the polymer backbone contributes to water uptake.[1] Additionally, the presence of unreacted amic acid groups or residual hygroscopic solvents from synthesis can increase moisture absorption.[2][3] The free volume within the polymer matrix also provides space for water molecules to penetrate and accumulate.[4]
Q2: What are the common consequences of high moisture absorption in my polyimide films?
A2: Excessive moisture absorption can lead to a range of detrimental effects on the properties of your polyimide films. These include:
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Dimensional Instability: Swelling of the polymer as it absorbs water, leading to changes in film dimensions.[5]
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Degradation of Mechanical Properties: A decrease in tensile strength and modulus, and an increase in elongation at break due to the plasticizing effect of water.[6][7]
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Altered Dielectric Properties: An increase in the dielectric constant and dissipation factor, which is problematic for microelectronics applications.[3]
-
Reduced Thermal Stability: A potential decrease in the glass transition temperature (Tg).[7]
-
Adhesion Failure: Loss of adhesion between the polyimide film and other substrates or layers.[6]
-
"Popcorn" Effect: During soldering or other high-temperature processes, trapped moisture can rapidly vaporize, causing delamination and cracking.[8]
Q3: How can I reduce moisture absorption in my TFMB-based polyimides?
A3: Several strategies can be employed to minimize moisture uptake:
-
Incorporate Fluorinated Moieties: Increasing the fluorine content, for example by using fluorinated diamines or dianhydrides in the polymerization, enhances hydrophobicity.[1][3][9] The trifluoromethyl (-CF3) groups in TFMB already contribute to this, but further fluorination can be beneficial.[1]
-
Introduce Hydrophobic Groups: Incorporating non-polar groups like siloxanes into the polyimide backbone can significantly increase the water contact angle and reduce water absorption.[9]
-
Induce Crosslinking: Creating a crosslinked network within the polyimide structure can reduce free volume and restrict the diffusion of water molecules.[2][10][11] This can be achieved through thermal or chemical crosslinking methods.[12]
-
Optimize Curing Conditions: Ensuring complete imidization through proper thermal curing is crucial, as residual polyamic acid is more hydrophilic than the fully formed imide.[13] A post-curing bake-out can help remove absorbed moisture.[14]
-
Surface Modification: Applying a hydrophobic coating or surface treatment can act as a barrier to moisture ingress.[15][16]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Higher than expected water uptake (%) | - Incomplete imidization. - Residual hygroscopic solvents (e.g., NMP, DMAc).[3] - High ambient humidity during film casting and curing. | - Optimize the curing temperature and time to ensure complete conversion of polyamic acid to polyimide.[13] - Implement a vacuum drying step after curing to remove residual solvents and absorbed water.[17] - Control the humidity in the processing environment. |
| Significant change in film dimensions after water immersion | - High free volume in the polymer structure. - Plasticization effect of water molecules.[5] | - Consider incorporating crosslinking agents into the polyimide formulation to create a more rigid network with reduced free volume.[2][11] - Synthesize polyimides with a higher degree of molecular packing. |
| Poor adhesion to substrates after exposure to humidity | - Weakened interfacial bonding due to moisture accumulation at the interface.[6] | - Use adhesion promoters or surface treatments on the substrate. - Incorporate functional groups into the polyimide that can form stronger bonds with the substrate. - Ensure the substrate and polyimide are thoroughly dried before bonding. |
| Film becomes brittle after moisture exposure and drying cycles | - Irreversible hydrolytic degradation of the polyimide backbone. | - While polyimides are generally resistant to hydrolysis, repeated cycling in harsh, humid environments can cause some degradation. Consider using more hydrolytically stable monomer combinations. |
Experimental Protocols
Protocol 1: Water Absorption Measurement
This protocol details the standard procedure for determining the water uptake of a polyimide film.
Methodology:
-
Drying: Dry the polyimide film sample in a vacuum oven at a specified temperature (e.g., 100-150°C) for a sufficient time (e.g., 24 hours) to remove any initial moisture content.[17]
-
Initial Weighing: After drying, cool the sample in a desiccator to room temperature and then weigh it accurately using an analytical balance. This is the dry weight (W_dry).[17]
-
Immersion: Immerse the dried and weighed film in deionized water at a constant temperature (e.g., room temperature or a specified elevated temperature).[17]
-
Periodic Weighing: At regular intervals, remove the film from the water, gently pat the surface dry with a lint-free cloth to remove excess surface water, and weigh it. This is the wet weight (W_wet).
-
Equilibrium: Continue this process until the weight of the film becomes constant, indicating that it has reached its saturation point.[5]
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Calculation: Calculate the percentage of water absorption using the following formula:
Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100[17]
Protocol 2: Contact Angle Measurement for Hydrophobicity Assessment
This protocol describes how to measure the water contact angle to evaluate the hydrophobicity of the polyimide surface.
Methodology:
-
Sample Preparation: Place a flat, clean, and dry sample of the polyimide film on the stage of a contact angle goniometer.
-
Droplet Deposition: Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the film.[17]
-
Image Capture: The goniometer's camera will capture a profile image of the water droplet on the surface.
-
Angle Measurement: The software analyzes the image to measure the angle between the tangent of the droplet at the liquid-solid-vapor interface and the solid surface. A higher contact angle indicates greater hydrophobicity.[18]
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Multiple Measurements: Perform measurements at several different locations on the film surface and calculate the average to ensure accuracy.
Data Summary
Table 1: Influence of Fluorine Content on Water Absorption
| Polyimide Composition | Fluorine Content (wt%) | Water Absorption (%) | Water Contact Angle (°) |
| Standard Aromatic PI | ~0 | 2.5 - 3.5 | 60 - 70 |
| TFMB-based PI (Typical) | 15 - 20 | 0.7 - 1.5 | 80 - 90[19] |
| Highly Fluorinated PI | >25 | < 0.5[1] | > 95[9] |
Note: The values presented are typical ranges and can vary depending on the specific monomers and processing conditions.
Table 2: Effect of Crosslinking on Polyimide Properties
| Property | Non-Crosslinked Polyimide | Crosslinked Polyimide |
| Water Absorption | Higher | Lower[2] |
| Glass Transition Temperature (Tg) | Lower | Higher[10] |
| Solvent Resistance | Lower | Higher[20] |
| Mechanical Modulus | Lower | Higher[10] |
Visualizations
Caption: Workflow for Determining Water Absorption in Polyimide Films.
Caption: Relationship Between Moisture Absorption and Polyimide Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosslinked porous polyimides: structure, properties and applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00997D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. russelsmithgroup.com [russelsmithgroup.com]
- 8. idc-online.com [idc-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. arlonemd.com [arlonemd.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Preparations and Water Vapor Barrier Properties of Polyimide Films Containing Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HYDROPHOBICITY IMPROVEMENTS OF POLYMERS USED IN BIOMEDICAL APPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing Mechanical Properties of 2,2'-Bis(trifluoromethyl)benzidine (TFMB) Based Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the mechanical properties of films derived from 2,2'-Bis(trifluoromethyl)benzidine (TFMB). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation and handling of TFMB-based polyimide films, with a focus on improving their mechanical properties.
| Issue | Potential Cause | Troubleshooting Steps |
| Film Brittleness | - Incomplete imidization.- Low molecular weight of the poly(amic acid) (PAA) precursor.- Inappropriate choice of dianhydride comonomer.- Residual solvent in the film. | - Optimize Curing Protocol: Ensure a gradual heating ramp to the final curing temperature and sufficient holding time to achieve complete imidization.[1][2] A stepwise curing process (e.g., 100°C/1h, 200°C/1h, 300°C/1h) can improve molecular chain ordering.[3]- Verify Monomer Purity and Stoichiometry: Use high-purity monomers and ensure a precise 1:1 molar ratio of diamine (TFMB) and dianhydride to achieve high molecular weight PAA.- Select Appropriate Dianhydride: The choice of dianhydride significantly impacts the flexibility of the resulting polyimide. Consider using more flexible dianhydrides containing ether linkages.[4]- Ensure Complete Solvent Removal: Dry the film under vacuum at an elevated temperature (e.g., 100°C) for an extended period to remove residual solvent, which can act as a plasticizer and affect mechanical properties. |
| Poor Film Adhesion to Substrate | - Surface contamination of the substrate.- Improper surface preparation.- High surface tension of the PAA solution. | - Thorough Substrate Cleaning: Clean the substrate meticulously using solvents like acetone (B3395972) and isopropanol, followed by a final rinse with deionized water. Plasma or UV-ozone treatment can also be effective.[5]- Use of Adhesion Promoters: Apply a suitable adhesion promoter to the substrate before casting the PAA solution.- Modify Solution Properties: The addition of a small amount of a suitable surfactant can lower the surface tension of the PAA solution, promoting better wetting of the substrate. |
| Inconsistent Film Thickness | - Uneven spreading of the PAA solution.- Variations in solvent evaporation rate.- Improper casting technique. | - Optimize Casting Method: Use a doctor blade or a spin coater for a more uniform application of the PAA solution.- Control Evaporation: Dry the cast film in a controlled environment (e.g., a level, enclosed chamber) to ensure a uniform solvent evaporation rate.[6]- Degas the PAA Solution: Remove any dissolved air bubbles from the PAA solution by gentle centrifugation or by letting it stand before casting. |
| Presence of Gels, Un-melts, or Charred Polymer | - Overheated or degraded polymer.- Poor melting of the polymer.- Foreign impurities in the resin stream. | - Control Melt Temperature: Reduce the melt temperature or, if un-melts are present, increase the extruder barrel temperatures.[7]- Verify Equipment Calibration: Check thermocouple installation and ensure accurate heater control.[7]- Inspect Equipment: Examine the extruder screw and barrel for wear or damage.[7]- Ensure Resin Purity: Check resins and the material handling system for any foreign contamination.[7] |
| Low Tensile Strength | - Low molecular weight of the polyimide.- Poor molecular chain packing.- Presence of voids or defects. | - Microwave Irradiation: Irradiating the PAA solution with microwaves before thermal imidization can increase the molecular weight of the resulting polyimide, leading to improved tensile strength.[8]- Optimize Curing Conditions: A controlled and optimized curing cycle can enhance molecular packing and reduce defects.[1][9]- Incorporate Reinforcing Agents: The addition of nanofillers can improve the tensile strength, but may also affect other properties like flexibility. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of dianhydride affect the mechanical properties of TFMB-based polyimide films?
The structure of the dianhydride comonomer plays a crucial role in determining the final properties of the polyimide film. Rigid, linear dianhydrides tend to produce stiffer films with higher tensile modulus but potentially lower elongation at break. Conversely, dianhydrides containing flexible linkages, such as ether groups (-O-), can enhance the flexibility and toughness of the films.[4] The incorporation of fluorinated groups in the dianhydride, such as in 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), can also influence properties like solubility and dielectric constant.
Q2: What is the typical two-step synthesis process for preparing TFMB-based polyimide films?
The most common method is a two-step process.[10] First, a poly(amic acid) (PAA) precursor is synthesized by reacting the diamine (TFMB) with a dianhydride in a polar aprotic solvent at a low temperature. This PAA solution is then cast into a film. The second step involves thermal or chemical imidization, where the PAA is converted to the final polyimide through the removal of water.[11]
Q3: What are the key parameters to control during the thermal curing (imidization) process?
The key parameters are the heating rate, final curing temperature, and holding time at the final temperature. A slow, stepwise heating ramp is generally preferred to allow for gradual solvent evaporation and to minimize stress in the film.[1][3] The final curing temperature should be high enough to ensure complete imidization, typically in the range of 300-400°C.[12] The holding time at this temperature ensures the completion of the reaction.
Q4: Can the mechanical properties be improved after the film is formed?
Post-processing techniques can be employed to enhance mechanical properties. For instance, thermal annealing at a temperature above the glass transition temperature can improve molecular chain packing and relieve internal stresses, potentially leading to increased tensile strength.
Q5: What are common solvents for dissolving TFMB-based polyimides or their PAA precursors?
Polar aprotic solvents are typically used. Common choices for the PAA precursor solution include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[13] Some fully imidized TFMB-based polyimides also exhibit good solubility in these solvents, which is a desirable property for processing.
Data Presentation
Table 1: Mechanical Properties of Polyimide Films Derived from TFMB and Various Dianhydrides
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| BPDA | 92 - 145 | 26 - 55 | 2.1 - 3.2 | [7] |
| 6FDA | 57 | 5 | Not Reported | [13][14] |
| PMDA/TFDB | Not specified, but noted for high performance | Not Reported | Not Reported | [15] |
| 6FDA-TFMB | Not specified, but noted for high thermal stability | Not Reported | Not Reported | [16] |
Note: The properties can vary significantly based on the specific synthesis and processing conditions.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
-
Drying of Monomers: Dry the this compound (TFMB) and the selected dianhydride under vacuum at an appropriate temperature (e.g., 80-120°C) for several hours to remove any moisture.
-
Dissolution of Diamine: In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the dried TFMB in a polar aprotic solvent (e.g., DMAc) to a desired concentration (typically 10-20 wt%).
-
Addition of Dianhydride: Slowly add an equimolar amount of the dried dianhydride powder to the stirred TFMB solution in small portions.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to allow for the formation of a viscous PAA solution.
Protocol 2: Solution Casting and Thermal Imidization of Polyimide Film
-
Casting: Pour the synthesized PAA solution onto a clean, level glass substrate. Use a doctor blade to spread the solution to a uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free, low-humidity environment at a moderate temperature (e.g., 60-80°C) for several hours to slowly evaporate the bulk of the solvent.
-
Thermal Imidization: Transfer the substrate with the semi-dried PAA film into a programmable oven or furnace.
-
Curing Cycle: Implement a stepwise heating program. A typical cycle might be:
-
Heat to 100°C and hold for 1 hour.
-
Ramp to 200°C and hold for 1 hour.
-
Ramp to 300°C (or the final desired temperature) and hold for 1-2 hours.
-
Cool down slowly to room temperature.
-
-
Film Removal: Immerse the glass substrate in deionized water to gently detach the polyimide film.
-
Final Drying: Dry the freestanding film in a vacuum oven at an elevated temperature (e.g., 120°C) for several hours to remove any residual moisture.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and preparation of TFMB-based polyimide films.
Caption: Troubleshooting logic for addressing film brittleness in TFMB-based polyimides.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. US4643910A - Process for curing polyimide - Google Patents [patents.google.com]
- 3. potop-polymer.com [potop-polymer.com]
- 4. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 5. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Polyimide - Wikipedia [en.wikipedia.org]
- 11. azom.com [azom.com]
- 12. Low temperature curing of polyimide wafer coatings | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. ukm.my [ukm.my]
- 14. 11 Common Issues with Plastic Films and Their Solutions - Chaoxin Machinery [zjchaoxin.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Controlling molecular weight in TFMB polyimide synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight during the synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB)-based polyimides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method to control the molecular weight of TFMB polyimides?
A1: The most common and direct method is to control the stoichiometry of the monomers. By creating a slight molar imbalance between the dianhydride and the diamine (TFMB), the growth of the polymer chains can be limited. The monomer that is present in a slight deficiency will be completely consumed, and the polymer chain ends will all be terminated with the monomer that was in excess. This principle is theoretically described by the Carothers equation for step-growth polymerization.
Q2: How do end-capping agents work to control molecular weight?
A2: End-capping agents are monofunctional reagents, such as phthalic anhydride (B1165640), that react with the amine end-groups of the growing polymer chain.[1][2][3][4] Once an end-capper reacts with a chain end, that chain can no longer propagate, effectively terminating its growth. The amount of end-capping agent added to the reaction mixture can be precisely calculated to target a specific number-average molecular weight (Mn).
Q3: Why is it critical to use anhydrous solvents and pure monomers?
A3: Water is a significant impurity that can drastically reduce the final molecular weight of the polyimide.[5] It reacts with the dianhydride monomer, opening the anhydride ring to form two carboxylic acid groups. This reaction consumes the dianhydride, upsetting the precise 1:1 stoichiometry required for high molecular weight polymer formation and terminating chain growth.[5] Similarly, other impurities in the monomers or solvent can act as unintended chain terminators.
Q4: What is the difference between the two-step and one-step synthesis methods?
A4: The two-step method is the most common approach.[5][6] It involves first reacting the dianhydride and TFMB at a low temperature (typically 0°C to room temperature) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.[5] This poly(amic acid) solution is then converted to the final polyimide through either thermal imidization (heating) or chemical imidization (using dehydrating agents).[7] The one-step method involves directly polymerizing the monomers in a high-boiling solvent at elevated temperatures (e.g., 180-200°C) to form the polyimide directly.[8]
Q5: My final polyimide film is brittle. What is the likely cause?
A5: Brittleness in polyimide films is often a direct consequence of low molecular weight. When the polymer chains are too short, they cannot form sufficient entanglements to provide the material with toughness and flexibility. The troubleshooting guides below address the common causes of low molecular weight.
Data Presentation: Molecular Weight Control
Table 1: Theoretical Molecular Weight Control via Stoichiometric Imbalance
The number-average degree of polymerization (Xn) and the resulting number-average molecular weight (Mn) can be predicted using the Carothers equation. This table illustrates the dramatic effect of slight deviations from a perfect 1:1 molar ratio for the 6FDA-TFMB system.
-
Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), MW = 444.24 g/mol
-
Diamine: this compound (TFMB), MW = 320.24 g/mol
-
Repeating Unit MW: 746.46 g/mol (after loss of 2x H₂O)
| Molar Ratio (r) (Diamine/Dianhydride) | Extent of Reaction (p) | Number-Average Degree of Polymerization (Xn) = (1+r)/(1+r-2rp) | Theoretical Mn ( g/mol ) (Xn * Avg. Monomer MW) |
| 1.000 | 0.995 | 200 | 149,292 |
| 1.000 | 0.999 | 1000 | 746,460 |
| 0.995 | 1.000 | 399 | 297,838 |
| 0.990 | 1.000 | 199 | 148,546 |
| 0.980 | 1.000 | 99 | 73,900 |
| 0.950 | 1.000 | 39 | 29,112 |
Note: r is the molar ratio of the deficient monomer to the excess monomer. p is assumed to be 1.000 (100% conversion) for non-stoichiometric cases to show the maximum achievable molecular weight.
Table 2: Molecular Weight Control Using Phthalic Anhydride End-Capper
The target number-average molecular weight (Mn) can be controlled by adding a specific molar amount of a monofunctional end-capper, such as phthalic anhydride (PA). The amount of end-capper needed is calculated based on the desired degree of polymerization.
-
Formula: Moles of End-Capper = (2 * Moles of Monomers) / (Target Degree of Polymerization)
-
Example System: 6FDA (1 mol) + TFMB (1 mol)
| Target Mn ( g/mol ) | Target Degree of Polymerization (Xn) | Moles of Phthalic Anhydride (PA) per 2 moles of monomers |
| 20,000 | ~26.8 | 0.0746 |
| 30,000 | ~40.2 | 0.0498 |
| 50,000 | ~67.0 | 0.0298 |
| 100,000 | ~134.0 | 0.0149 |
Troubleshooting Guides
Issue 1: Low Molecular Weight or Low Viscosity of Poly(amic acid) Solution
| Potential Cause | Recommended Action & Explanation |
| Incorrect Monomer Stoichiometry | Action: Accurately weigh high-purity monomers on an analytical balance. Ensure complete transfer of monomers to the reaction flask. Explanation: Step-growth polymerization is highly sensitive to monomer balance. A slight excess of one monomer will severely limit the final molecular weight. |
| Presence of Water | Action: Use anhydrous grade solvents (<50 ppm water). Dry monomers in a vacuum oven before use (e.g., 120-160°C for several hours). Flame-dry glassware and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[9] Explanation: Water reacts with the dianhydride, consuming it and disrupting the stoichiometry.[5] |
| Impurities in Monomers or Solvent | Action: Purify monomers by recrystallization or sublimation. Purify solvents by distillation over a suitable drying agent (e.g., CaH₂ for NMP/DMAc). Explanation: Monofunctional impurities (e.g., aniline (B41778) in diamine) will act as chain terminators. |
| Incorrect Reaction Temperature | Action: Maintain a low temperature (typically 0-5°C) during the initial stages of the reaction, especially during dianhydride addition. Allow the reaction to slowly warm to room temperature.[7] Explanation: Higher initial temperatures can promote side reactions that limit chain growth.[7] |
| Order of Monomer Addition | Action: The standard and recommended procedure is to dissolve the diamine (TFMB) first, then slowly add the solid dianhydride to the stirred solution.[5] Explanation: Adding the more reactive dianhydride to a solution of the diamine ensures it preferentially reacts with the diamine rather than trace impurities like water.[5] |
Issue 2: Incomplete Imidization
| Potential Cause | Recommended Action & Explanation |
| Insufficient Thermal Imidization Time/Temp | Action: Ensure the thermal imidization protocol includes a final high-temperature hold (e.g., 250-300°C) for a sufficient duration (e.g., 1-2 hours).[5] Follow a step-wise heating program (e.g., 100°C/1h, 200°C/1h, 300°C/1h).[5] Explanation: The conversion of amic acid to imide requires significant thermal energy to drive the cyclodehydration reaction to completion. |
| Inefficient Chemical Imidization | Action: Use a fresh dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine (B92270) or triethylamine). Ensure correct stoichiometry of the imidization reagents. Explanation: Old or improperly stored reagents may have lost their activity, leading to incomplete conversion. |
| Film Thickness | Action: For thermal imidization of films, ensure the film is not excessively thick, as this can hinder the removal of the water byproduct. Explanation: Trapped water can create a localized equilibrium that prevents the imidization reaction from going to completion. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of High Molecular Weight 6FDA-TFMB Poly(amic acid)
This protocol is for synthesizing a high molecular weight poly(amic acid) precursor using a 1:1 molar ratio, which is the first step in the two-step imidization process.
-
Preparation: Dry 6FDA and TFMB in a vacuum oven at 120°C overnight. Flame-dry a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Diamine Dissolution: Add TFMB (e.g., 10.0 mmol, 3.202 g) and anhydrous NMP or DMAc to the flask to achieve a solids concentration of 15-20 wt%. Stir under a slow nitrogen stream until the diamine is fully dissolved.
-
Reaction Initiation: Cool the flask to 0°C using an ice bath.
-
Dianhydride Addition: Slowly add solid 6FDA (10.0 mmol, 4.442 g) to the vigorously stirred diamine solution over 30-60 minutes. Ensure the temperature remains below 5°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The solution will become highly viscous.
-
Storage: The resulting poly(amic acid) solution is ready for film casting and thermal imidization or for chemical imidization. Store the solution at low temperatures (e.g., 4°C) to minimize degradation.
Logic of Molecular Weight Control
The final molecular weight is a function of stoichiometry and the presence of any monofunctional reagents (impurities or added end-cappers).
Troubleshooting Decision Tree
Use this decision tree to diagnose the cause of low molecular weight in your TFMB polyimide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. dakenchem.com [dakenchem.com]
- 7. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Brittleness in TFMB-Based Polyimide Films
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address brittleness in 2,2'-bis(trifluoromethyl)benzidine (TFMB)-based polyimide films.
Troubleshooting Guides
This section offers a question-and-answer format to diagnose and resolve common issues leading to film brittleness during your experiments.
Question 1: My TFMB-based polyimide film is cracking or is too brittle to handle. What are the primary causes?
Answer: Brittleness in TFMB-based polyimide films can stem from several factors throughout the synthesis and film formation process. The most common culprits include:
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Low Molecular Weight of the Poly(amic acid) (PAA) Precursor: An incomplete polymerization reaction can result in a low molecular weight PAA. During thermal imidization, this leads to a polyimide film with poor mechanical properties, including brittleness.[1]
-
Incomplete Imidization: If the curing process (thermal or chemical) is not sufficient to fully convert the PAA precursor to polyimide, the resulting film will contain unreacted amic acid units, which can compromise its mechanical integrity and lead to brittleness.
-
Residual Solvent: The presence of high-boiling point solvents (e.g., NMP, DMAc) after curing can act as a plasticizer, but their uneven evaporation can also induce internal stresses, leading to cracking and brittleness.[2][3]
-
Monomer Selection and Stoichiometry: The inherent rigidity of the TFMB monomer contributes to the high thermal stability of the resulting polyimide, but it can also lead to a less flexible polymer backbone. An imbalance in the stoichiometry of the dianhydride and diamine monomers can also limit the molecular weight.
-
Improper Curing Protocol: A rapid heating or cooling rate during the thermal curing process can induce significant internal stresses in the film, causing it to become brittle.[4] The final curing temperature and hold time are also critical parameters.
Question 2: How can I determine if low molecular weight is the cause of my film's brittleness?
Answer: You can indirectly assess the molecular weight of your PAA precursor by measuring its inherent viscosity. A lower-than-expected viscosity value for a given formulation often indicates a lower molecular weight. For a more direct measurement, Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the PAA.
Question 3: My film appears well-formed but cracks upon removal from the substrate. What should I investigate?
Answer: This issue often points to problems with internal stress or adhesion. Consider the following:
-
Curing Schedule: Review your curing protocol. A "shock" to the film from rapid temperature changes is a common cause of stress. Implement a slower ramp-up and cool-down rate. A multi-step curing process with intermediate holds can also help to gradually remove solvent and relieve stress.
-
Solvent Removal: Ensure complete removal of the casting solvent. You can verify this using Thermogravimetric Analysis (TGA), which should show no significant weight loss below the decomposition temperature of the polyimide.[2] A vacuum oven is highly effective for thorough solvent removal.[2][3]
-
Substrate Surface: The surface energy of your casting substrate can affect adhesion and stress. Ensure your glass plates or other substrates are scrupulously clean.
Question 4: Can my choice of monomers be making my film brittle, and how can I improve this?
Answer: Yes, the monomer composition is a critical factor. While TFMB provides desirable thermal properties, its rigid structure can lead to brittleness. To improve flexibility and toughness, consider the following formulation strategies:
-
Incorporate Flexible Monomers: Introduce a more flexible diamine or dianhydride into your formulation as a co-monomer. For example, using an ether-containing dianhydride like 4,4'-oxydiphthalic anhydride (B1165640) (ODPA) can increase the flexibility of the polymer backbone.[5]
-
Adjust Monomer Ratio: Carefully control the stoichiometry of your monomers. A slight excess of the dianhydride or diamine can be used to cap the polymer chains and control molecular weight, but a significant imbalance will be detrimental.
Frequently Asked Questions (FAQs)
Q1: What is a typical curing protocol for TFMB-based polyimide films to minimize brittleness?
A1: A multi-step thermal curing process is generally recommended. A typical protocol after casting the PAA solution is as follows:
-
Initial Solvent Removal: Heat the film at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent.
-
Stepwise Heating: Gradually increase the temperature in steps (e.g., 150°C, 200°C, 250°C) with hold times of 1-2 hours at each step.[6]
-
Final Curing: Heat to the final curing temperature (often above 300°C) for at least one hour to ensure complete imidization.
-
Slow Cooling: Allow the film to cool down to room temperature slowly to prevent thermal shock. The exact temperatures and times will depend on the specific monomers and solvent used.
Q2: Can the casting solvent affect the brittleness of the final film?
A2: Yes, the choice of solvent and its removal are critical. High-boiling point aprotic polar solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) are common for dissolving PAAs.[6][7] However, their complete removal is essential, as residual solvent can affect the film's mechanical properties.[2] Using a vacuum oven for the curing process is highly recommended for efficient solvent removal.[2][3]
Q3: How does the thickness of the film relate to its brittleness?
A3: Thicker films are generally more prone to cracking due to the increased difficulty of uniform solvent removal and the potential for larger internal stress gradients. If you are experiencing brittleness with thicker films, optimizing the curing protocol to ensure gradual solvent evaporation and stress relaxation is even more critical.
Data Presentation
Table 1: Mechanical Properties of TFMB-Based Polyimide Films with Different Co-monomers
| Dianhydride | Diamine(s) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 6FDA | TFMB | 92 - 145 | - | [8] |
| 6FDA | TFMB / p-PDA (50/50) | 232.73 | 26.26 | [1] |
| BPDA | TFMB / p-PDA (50/50) | 205.92 | - | [1] |
| 6FDA / BPADA (6/4) | TFMB | 135.3 | 8.3 | [5] |
6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride p-PDA: p-Phenylenediamine BPADA: 4,4'-Bisphenol A dianhydride
Table 2: Effect of Curing Temperature on Mechanical Properties of a Polyimide Film
| Curing Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus (GPa) |
| 180 | 160 | 60 | 2.6 |
| 200 | 180 | 75 | 2.6 |
| 230 | 185 | > 85 | 2.5 |
| 350 | 195 | > 85 | 2.3 |
Data adapted from a representative low-temperature cure polyimide.[9]
Experimental Protocols
1. Protocol for Casting and Curing TFMB-Based Polyimide Films
This protocol provides a general procedure for preparing flexible TFMB-based polyimide films.
Materials:
-
Poly(amic acid) (PAA) solution in a suitable solvent (e.g., DMAc, NMP)
-
Clean glass substrates
-
Doctor blade or spin coater
-
Programmable vacuum oven with nitrogen inlet
Procedure:
-
Ensure the PAA solution is homogeneous and free of bubbles. If necessary, degas the solution.
-
Clean the glass substrates thoroughly with solvent (e.g., acetone, isopropanol) and dry them completely.
-
Cast the PAA solution onto the glass substrate using a doctor blade to achieve a uniform thickness or use a spin coater.
-
Place the cast film in a programmable oven on a level surface.
-
Solvent Removal and Curing:
-
Heat the film to 80°C and hold for 2 hours under a gentle nitrogen purge.
-
Increase the temperature to 150°C at a ramp rate of 2-5°C/min and hold for 1 hour.
-
Increase the temperature to 200°C at a ramp rate of 2-5°C/min and hold for 1 hour.
-
Increase the temperature to 250°C at a ramp rate of 2-5°C/min and hold for 1 hour.[6]
-
Increase the temperature to the final curing temperature (e.g., 350°C) at a ramp rate of 2-5°C/min and hold for 1 hour.
-
Turn off the heating and allow the oven to cool down to room temperature slowly (ideally, at a rate of <5°C/min).
-
-
Once at room temperature, immerse the glass substrate in deionized water to facilitate the peeling of the polyimide film.
-
Dry the free-standing film in a vacuum oven at a moderate temperature (e.g., 120°C) for 24 hours to remove any absorbed water.[6]
2. Protocol for Tensile Testing of Polyimide Films
This protocol is based on ASTM D882 standards for determining the tensile properties of thin plastic sheeting.
Equipment:
-
Universal testing machine with a suitable load cell
-
Film grips
-
Calipers or micrometer for thickness measurement
-
Specimen cutter
Procedure:
-
Cut the polyimide film into rectangular or dog-bone shaped specimens of specific dimensions as per ASTM D882.
-
Measure the thickness of each specimen at several points within the gauge length and calculate the average thickness.
-
Measure the width of each specimen.
-
Mount the specimen in the grips of the universal testing machine, ensuring it is aligned vertically and not slipping.
-
Set the crosshead speed (rate of grip separation).
-
Initiate the test and record the load and elongation until the specimen breaks.
-
From the resulting stress-strain curve, determine the tensile strength, elongation at break, and tensile modulus.
Mandatory Visualization
References
- 1. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. ukm.my [ukm.my]
- 4. csmantech.org [csmantech.org]
- 5. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asset.fujifilm.com [asset.fujifilm.com]
Technical Support Center: Achieving High Optical Transparency in TFMB Polymer Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for achieving high optical transparency in 2,2'-Bis(trifluoromethyl)benzidine (TFMB) based polymer films.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the optical transparency of TFMB-based polyimide (PI) films?
A1: Several factors are crucial for achieving high optical transparency in TFMB-based PI films. The selection of comonomers is critical; for instance, using 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) as a comonomer can significantly inhibit intermolecular charge transfer (CT) interactions due to its bulky trifluoromethyl (CF3) groups and distorted structure, leading to less colored films.[1] The method of imidization also plays a significant role. Chemical imidization generally results in higher optical transparency compared to thermal imidization.[1] Additionally, the overall molecular design, including the incorporation of fluorine and ether-containing monomers, can systematically improve optical properties.[2]
Q2: Why is my TFMB polymer film appearing yellowish instead of colorless?
A2: A yellowish tint in your TFMB polymer film is often due to charge transfer (CT) interactions between the polymer chains. This can be influenced by the choice of dianhydride comonomer. For example, while s-BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride) can lead to only slightly colored films, other dianhydrides might increase coloration.[1] The processing method is also a key factor; thermal imidization can sometimes lead to more colored films compared to chemical imidization.[1] The yellowness index (YI) is a quantitative measure of this coloration, with lower values indicating a more colorless film.[3]
Q3: How can I improve the solubility of my TFMB-based polyimide for solution processing?
A3: Improving the solubility of TFMB-based polyimides is essential for solution-processable, transparent films. One effective approach is the incorporation of flexible ether linkages or bulky fluorine-containing groups into the polymer backbone. For instance, the use of 6FDA as a dianhydride can enhance solubility.[4] Another strategy is to synthesize novel diamines containing amide groups, which can dramatically improve solubility in common organic solvents.[1] The resulting polyimides often exhibit good solubility in polar solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidinone (NMP).[3]
Q4: What is the effect of incorporating fluorine-containing monomers on the film's properties?
A4: The incorporation of fluorine-containing monomers, such as 6FDA and TFMB, has several beneficial effects. The trifluoromethyl (-CF3) groups are bulky and electron-withdrawing, which disrupts polymer chain packing and inhibits the formation of charge-transfer complexes, leading to excellent optical transparency and low color.[1][2] These fluorinated PI films also tend to exhibit good thermal stability, with decomposition temperatures often above 500°C.[3][5] Furthermore, the presence of fluorine can lead to a lower dielectric constant and enhanced hydrophobicity.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication of transparent TFMB polymer films.
Issue 1: Low Optical Transmittance
-
Possible Cause 1: Suboptimal Monomer Combination. The choice of dianhydride paired with TFMB significantly impacts transparency. Some aromatic dianhydrides can increase charge-transfer interactions, leading to coloration and reduced transmittance.
-
Troubleshooting Step: Consider replacing the aromatic dianhydride with one known to produce highly transparent films, such as 6FDA. The bulky CF3 groups in 6FDA disrupt chain packing and reduce CT complex formation.[1] Copolymers using a mix of dianhydrides, like 6FDA and BPADA (4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride)), can also be optimized to balance transparency and mechanical properties.[2]
-
-
Possible Cause 2: Inappropriate Imidization Method. Thermal imidization can sometimes lead to side reactions or chain arrangements that increase coloration compared to chemical imidization.
-
Troubleshooting Step: Switch to a chemical imidization process. This method often yields films with higher optical transparency and a lower yellowness index.[1]
-
-
Possible Cause 3: Film Thickness. Thicker films will naturally have lower transmittance.
-
Troubleshooting Step: Optimize the spin coating or casting parameters to produce thinner films. Ensure accurate thickness measurement to correlate with optical properties.
-
Issue 2: High Haze or Poor Clarity
-
Possible Cause 1: Incomplete Dissolution of Monomers or Polymer. If the poly(amic acid) (PAA) precursor solution is not fully dissolved or contains aggregates, the final film can exhibit haze.
-
Troubleshooting Step: Ensure complete dissolution of the monomers in the solvent (e.g., DMAc or NMP) during the PAA synthesis. Gentle heating and prolonged stirring may be necessary. Filter the PAA solution before casting to remove any particulate matter.
-
-
Possible Cause 2: Phase Separation in Copolymers. When using multiple monomers, incomplete compatibility can lead to phase separation and light scattering.
-
Troubleshooting Step: Re-evaluate the monomer ratios and solvent system. Ensure that the chosen monomers are known to form homogenous copolymers.
-
Issue 3: Brittle Films
-
Possible Cause 1: Low Molecular Weight of the Polymer. Incomplete polymerization can result in low molecular weight polyimides, which often form brittle films.
-
Troubleshooting Step: Ensure high purity of monomers and solvent. Optimize the reaction time and temperature for the poly(amic acid) synthesis to achieve a higher molecular weight. The inherent viscosity of the PAA solution can be measured to monitor the extent of polymerization.[3]
-
-
Possible Cause 2: Rigid Polymer Backbone. While a rigid backbone can be desirable for low thermal expansion, an excessively rigid structure can lead to brittleness.
-
Troubleshooting Step: Introduce flexible linkages, such as ether groups, into the polymer backbone by selecting appropriate comonomers. This can improve the ductility of the resulting film.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data for various TFMB-based polyimide films, providing a comparative overview of their optical and thermal properties.
Table 1: Optical Properties of Selected TFMB-Based Polyimide Films
| Polymer System | Transmittance at 400 nm (T₄₀₀) | Yellowness Index (YI) | Haze (%) | Cutoff Wavelength (λ_cutoff) | Reference |
| CBDA(70);6FDA(30)/AB-TFMB | 80.6% | 2.5 | 1.5 | - | [1] |
| s-BPDA/TFMB | Slightly Colored | - | - | - | [1] |
| 6FDA/TFMB | Practically Non-colored | - | - | - | [1] |
| BPADA/TFB | - | < 3.0 | - | - | [3] |
| 6FDA/BPADA-TFMB (various ratios) | > 60% | - | - | 359-378 nm | [2] |
| FPI-1 (6FDA/BPDA/MABTFMB) | 82.1% | - | - | - | [4] |
Table 2: Thermal Properties of Selected TFMB-Based Polyimide Films
| Polymer System | Glass Transition Temp. (T_g) | Coeff. of Thermal Expansion (CTE) | 5% Weight Loss Temp. (T_d5) | Reference |
| CBDA(70);6FDA(30)/AB-TFMB | 329 °C | 7.3 ppm·K⁻¹ | - | [1] |
| CBDA/TFMB | - | 21 ppm·K⁻¹ | - | [1] |
| s-BPDA/TFMB | - | 34 ppm·K⁻¹ | - | [1] |
| Fluorinated PIs (general) | 191-232 °C | - | > 502 °C | [3] |
| 6FDA-TFMB | - | - | > 480 °C | [5] |
Experimental Protocols
Protocol 1: Synthesis of TFMB-Based Poly(amic acid) (PAA) Precursor
-
Monomer and Solvent Preparation: Dry the diamine (e.g., TFMB) and dianhydride (e.g., 6FDA) in a vacuum oven overnight at a temperature below their melting points. Use anhydrous N,N-dimethylacetamide (DMAc) as the solvent.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in DMAc under a nitrogen atmosphere.
-
Polymerization: Slowly add an equimolar amount of the dianhydride powder to the diamine solution in small portions.
-
Reaction: Continue stirring the solution at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) (PAA) solution. The viscosity of the solution is an indicator of the molecular weight.
Protocol 2: Fabrication of TFMB Polymer Film via Thermal Imidization
-
Casting: Pour the synthesized PAA solution onto a clean, dry glass substrate.
-
Film Spreading: Use a doctor blade to spread the solution evenly to a desired thickness.
-
Solvent Evaporation: Place the coated substrate in a dust-free oven and heat at 80°C for 4 hours to slowly remove the solvent.
-
Thermal Curing: Subject the film to a stepwise thermal curing process: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization.
-
Film Detachment: After cooling to room temperature, immerse the glass plate in deionized water to detach the polyimide film.
Protocol 3: Fabrication of TFMB Polymer Film via Chemical Imidization
-
PAA Solution: Prepare the poly(amic acid) solution as described in Protocol 1.
-
Dehydrating Agent and Catalyst: Add a chemical imidization agent, typically a mixture of acetic anhydride (B1165640) (dehydrating agent) and pyridine (B92270) (catalyst), to the PAA solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 12-24 hours) to effect the cyclodehydration.
-
Precipitation and Washing: Precipitate the resulting polyimide solution in a non-solvent like methanol (B129727). Collect the polymer powder and wash it thoroughly with methanol and water to remove residual chemicals.
-
Drying: Dry the polyimide powder in a vacuum oven.
-
Film Casting: Dissolve the dried polyimide powder in a suitable solvent (e.g., NMP or DMAc) and cast the film as described in Protocol 2 (steps 1 and 2), followed by solvent evaporation at a moderate temperature.
Visualizations
Caption: Experimental workflow for TFMB polymer film fabrication.
Caption: Troubleshooting low optical transparency in TFMB films.
References
- 1. mdpi.com [mdpi.com]
- 2. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategies to lower the dielectric constant of TFMB polyimides
Technical Support Center: TFMB Polyimides
Welcome to the technical support center for researchers working with 2,2'-bis(trifluoromethyl)benzidine (TFMB) based polyimides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in your experiments, with a focus on strategies to lower the dielectric constant (k).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary strategies to lower the dielectric constant (k) of TFMB-based polyimides?
A1: The dielectric constant of a polymer is primarily influenced by its molar polarizability and molar volume (free volume). To lower the dielectric constant of TFMB polyimides, the main strategies aim to decrease polarizability and increase the fractional free volume. The three most effective approaches are:
-
Increase Fluorine Content: Incorporating a higher content of fluorine atoms, typically by using fluorinated monomers like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) in addition to TFMB diamine. The high electronegativity of fluorine atoms reduces the electronic polarizability of the polymer chains.[1][2]
-
Introduce Porosity: Creating micro- or nano-sized pores within the polyimide film introduces air (k ≈ 1.0), which dramatically lowers the overall dielectric constant of the material.[3][4] This is one of the most effective methods for achieving ultra-low k values.
-
Incorporate Bulky Groups: Synthesizing polyimides with bulky, non-polar side groups or twisted molecular structures hinders efficient chain packing. This disruption increases the free volume between polymer chains, which lowers the material's density and, consequently, its dielectric constant.[3][5]
Q2: My synthesized TFMB polyimide film has a higher-than-expected dielectric constant. What are the potential causes and troubleshooting steps?
A2: A higher-than-expected dielectric constant is a common issue that can often be traced back to residual impurities or incomplete processing. Here are the most likely causes and how to address them:
-
Residual Solvent: Polar aprotic solvents used in synthesis (e.g., NMP, DMAc) have high dielectric constants and can remain in the film if not completely removed.
-
Troubleshooting: Ensure the thermal imidization and annealing process is thorough. Curing the film at a higher temperature (below the glass transition temperature, Tg) or for a longer duration under vacuum can help remove trapped solvent.
-
-
Moisture Absorption: Polyimides can be hygroscopic. Water has a very high dielectric constant (≈80), and even small amounts of absorbed moisture will significantly increase the measured k value.[6] The dielectric constant is positively correlated with hygroscopicity.[6]
-
Troubleshooting: Dry the film sample thoroughly in a vacuum oven before performing dielectric measurements. Store samples in a desiccator.
-
-
Incomplete Imidization: The precursor, poly(amic acid) (PAA), contains polar carboxylic acid and amide groups. If the imidization reaction is incomplete, these residual polar groups will contribute to a higher dielectric constant.
-
Troubleshooting: Verify the completion of imidization using Fourier-Transform Infrared Spectroscopy (FTIR). Look for the disappearance of amic acid peaks and the appearance of characteristic imide peaks (approx. 1780 cm⁻¹ and 1720 cm⁻¹). If incomplete, re-anneal the film at the final curing temperature.
-
Below is a troubleshooting workflow to diagnose the issue.
Q3: How does introducing porosity affect the properties of TFMB polyimide films?
A3: Introducing porosity is a highly effective strategy for reducing the dielectric constant. By creating voids filled with air (k ≈ 1.0), the overall permittivity of the composite material (polyimide + air) is lowered significantly. Porous polyimide films can achieve dielectric constants much lower than their dense counterparts, often falling below 2.0.[4]
However, this comes with trade-offs that must be considered:
-
Mechanical Properties: Increased porosity typically leads to a reduction in mechanical strength, modulus, and elongation at break.
-
Moisture Uptake: The porous structure can potentially increase the surface area available for moisture absorption, which could counteract the benefits of the low-k structure if not properly managed.
-
Thermal Conductivity: Porosity will also decrease the thermal conductivity of the film.
Data Presentation: Dielectric Properties
The following tables summarize the dielectric properties of various TFMB-based polyimides, demonstrating the effects of different chemical structures and the introduction of porosity.
Table 1: Dielectric Constant of Various Dense TFMB-Based Polyimides
| Polyimide System | Dielectric Constant (k) | Measurement Frequency | Reference |
| 6FDA / TFMB | 2.72 | 10 GHz | [3] |
| 6FDA / PFDA (Perfluorodiaminobiphenyl) | 2.50 | 10 kHz | [2] |
| PMDA / 14.3% TFMB + 85.7% ODA | 2.12 | 1 MHz (Simulated) | [6][7][8] |
| Polyimides with Bulky Side Chains | 2.74 - 3.20 | 1 MHz | [9] |
| TPPI75 (TFMB content 75%) | 2.22 | High Frequency | [10] |
Abbreviations: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; TFMB = this compound; PMDA = Pyromellitic dianhydride; ODA = 4,4'-Oxydianiline; TPPI = A specific formulation with TFMB.
Table 2: Effect of Porosity on the Dielectric Constant of a Soluble Fluorinated Polyimide (sPI)
| Porosity (%) | Dielectric Constant (k) @ 10⁵ Hz | Dielectric Loss (tanδ) @ 10⁵ Hz | Reference |
| 0 (Dense) | 3.20 | < 0.005 | [4] |
| 28 | 2.42 | < 0.005 | [4] |
| 48 | 1.95 | < 0.005 | [4] |
| 69 | 1.51 | < 0.005 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Dense 6FDA/TFMB Polyimide Film
This protocol describes a standard two-step synthesis for a common low-k fluorinated polyimide.
1. Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
This compound (TFMB)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen (N₂) gas supply
2. Synthesis of Poly(amic acid) (PAA) Solution:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TFMB diamine in anhydrous DMAc to achieve a solid content of 15-20 wt%.[11]
-
Stir the solution under a gentle nitrogen flow until the TFMB is completely dissolved.
-
Gradually add an equimolar amount of 6FDA dianhydride powder to the solution over 1 hour. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of the PAA precursor.
3. Film Casting and Thermal Imidization:
-
Cast the viscous PAA solution onto a clean, level glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a programmable oven.
-
Perform a staged thermal curing (imidization) process under a nitrogen atmosphere or vacuum:
-
80°C for 2 hours (to slowly evaporate the solvent).
-
150°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour (final cure).
-
-
After the final step, allow the oven to cool down slowly to room temperature to prevent film cracking.
-
Peel the resulting transparent polyimide film from the glass substrate.
The diagram below illustrates the general experimental workflow.
Logical Relationships
The following diagram illustrates the relationship between the primary strategies and the physical principles that lead to a lower dielectric constant in TFMB polyimides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Curing Cycle Optimization for Thermosetting TFMB Resins
Welcome to the technical support center for thermosetting TFMB (2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl) resins. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their curing processes and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the curing of TFMB thermosetting resins.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Curing (Soft or Tacky Surface) | Insufficient curing time or temperature. | Verify the recommended curing schedule for your specific TFMB resin system. Consider a post-curing step at a temperature at or above the glass transition temperature (Tg) to ensure complete cross-linking.[1][2][3] |
| Incorrect mix ratio of resin and curing agent. | Ensure precise measurement of components by weight or volume as specified by the manufacturer. | |
| Presence of moisture in the resin or on the substrate. | Store resins in a dry environment with containers tightly sealed. Ensure substrates are thoroughly dried before resin application. | |
| Brittle Cured Resin | Curing temperature is too high or the ramp rate is too fast. | Optimize the curing cycle by using a slower heating rate. A rapid temperature increase can lead to a less homogenous network. |
| Excessive cross-linking. | Re-evaluate the formulation and the stoichiometry of the resin and curing agent. | |
| Presence of Voids in the Cured Resin | Entrapment of air during mixing or application. | Mix the resin components slowly and thoroughly to avoid introducing air bubbles. Consider using a vacuum degassing step before curing. |
| Volatiles released during curing. | A staged curing cycle with an initial low-temperature hold can help in the gentle removal of volatiles before the resin viscosity increases significantly. | |
| High resin viscosity. | A lower initial curing temperature can reduce the resin's viscosity, allowing trapped air to escape more easily. | |
| Warpage or Dimensional Instability | High internal stresses due to a rapid curing cycle. | Employ a slower ramp rate and a controlled cooling rate to minimize thermal stresses.[2] A post-curing step can also help in relieving internal stresses. |
| Non-uniform heating. | Ensure uniform temperature distribution within the curing oven. | |
| Poor Adhesion to Substrate | Improper surface preparation of the substrate. | Clean and degrease the substrate surface thoroughly before resin application. |
| Mismatch in the coefficient of thermal expansion (CTE) between the resin and the substrate. | Select a substrate with a CTE that is closely matched to that of the TFMB resin. |
Frequently Asked Questions (FAQs)
Q1: What is a typical curing process for TFMB-based polyimide resins?
A1: TFMB-based polyimides are often synthesized via a two-step process. First, a poly(amic acid) (PAA) solution is created by reacting the monomers in a solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This PAA solution is then cast into a film and thermally cured. The thermal curing (imidization) process typically involves a staged heating cycle, for example, heating to 100-150°C to remove the solvent, followed by a ramp up to 250-350°C to complete the imidization and achieve a fully cured, cross-linked polyimide network.
Q2: How does the incorporation of TFMB affect the properties of the cured resin?
A2: The inclusion of TFMB in the polymer backbone generally enhances thermal stability, leading to high glass transition temperatures (Tg) and decomposition temperatures (Td).[4][5] The trifluoromethyl (-CF3) groups also contribute to lower dielectric constants, reduced moisture absorption, and improved solubility of the precursor resin.[6][7]
Q3: What is the significance of the glass transition temperature (Tg) in the curing process?
A3: The glass transition temperature (Tg) is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state.[8] For optimal mechanical properties, the curing temperature should be sufficient to exceed the final Tg of the material, ensuring maximum cross-linking. A lower than expected Tg can be an indication of incomplete curing.[9]
Q4: Can I modify the curing cycle to speed up the process?
A4: While it is possible to accelerate the curing process by increasing the temperature, this can have negative consequences. A faster curing rate can lead to increased internal stresses, brittleness, and a less uniform polymer network. It is crucial to find a balance between processing time and the desired final properties of the cured resin.
Q5: How can I determine the degree of cure of my TFMB resin?
A5: Differential Scanning Calorimetry (DSC) is a common technique used to determine the degree of cure.[8][9] By measuring the residual exothermic heat of reaction in a partially cured sample and comparing it to the total heat of reaction of an uncured sample, the percentage of cure can be calculated.[9] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used to monitor the disappearance of reactant functional groups and the appearance of imide-related peaks.[10]
Quantitative Data
The following tables summarize typical thermal and mechanical properties of cured TFMB-based polyimides.
Table 1: Thermal Properties of Cured 6FDA/TFMB Polyimides
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | > 280 °C | [5] |
| 5% Weight Loss Temperature (T5%) | ~541 °C | [5] |
| Coefficient of Thermal Expansion (CTE) | 40.7 x 10⁻⁶ /K (50-250 °C) | [10] |
Table 2: Mechanical Properties of a Cured TFMB-based Polyimide (TPPI50)
| Property | Value | Reference |
| Tensile Strength | 232.73 MPa | [4] |
| Elongation at Break | 26.26% | [4] |
| Elastic Modulus | 5.53 GPa | [4] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Characterization
Objective: To determine the heat of reaction and glass transition temperature (Tg) to assess the degree of cure.
Methodology:
-
Accurately weigh 5-10 mg of the uncured TFMB resin into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
For determining the total heat of reaction, heat the sample from room temperature to a temperature above the final curing temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
To determine the residual heat of cure for a partially cured sample, use the same procedure.
-
The degree of cure can be calculated using the formula: % Cure = [1 - (ΔH_residual / ΔH_total)] * 100.[9]
-
To determine the Tg, heat the cured sample at a controlled rate (e.g., 10-20°C/min) and observe the stepwise change in the heat flow curve.
Rheometry for Viscosity Profiling
Objective: To monitor the change in viscosity of the TFMB resin as a function of time and temperature during curing.
Methodology:
-
Place a small amount of the uncured resin onto the lower plate of a rheometer.
-
Bring the upper plate down to the desired gap setting.
-
Heat the sample according to the desired curing temperature profile (isothermal or ramp).
-
Monitor the complex viscosity, storage modulus (G'), and loss modulus (G'') as a function of time.
-
The gel point can be identified as the crossover point where G' = G''.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability of the cured TFMB resin.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the fully cured TFMB resin into a TGA sample pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]
-
Record the weight loss of the sample as a function of temperature.
-
Determine key parameters such as the onset of decomposition and the temperature at 5% weight loss (T5%).[11]
Visualizations
Caption: Experimental workflow for TFMB resin curing and characterization.
Caption: Troubleshooting decision tree for TFMB resin curing defects.
References
- 1. Effects of Pre-Curing on the Structure and Properties of Paper-Based Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. dakenchem.com [dakenchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tainstruments.com [tainstruments.com]
- 10. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties [mdpi.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
Validation & Comparative
A Comparative Guide to 2,2'-Bis(trifluoromethyl)benzidine and Other Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers and advanced materials, the choice of monomer is paramount to tailoring the final properties of the material. Aromatic diamines, a key class of monomers, are instrumental in the synthesis of polyimides, aramids, polyureas, and as curing agents for epoxy resins. This guide provides a comprehensive comparison of 2,2'-Bis(trifluoromethyl)benzidine (TFMB) with other widely used aromatic diamines, including 4,4'-oxydianiline (B41483) (ODA), m-phenylenediamine (B132917) (MPD), p-phenylenediamine (B122844) (PPD), and o-tolidine.
Executive Summary
This compound (TFMB) is a fluorinated aromatic diamine that imparts unique and desirable properties to polymers. The presence of two trifluoromethyl (-CF3) groups on the benzidine (B372746) backbone significantly influences the polymer's characteristics. When compared to non-fluorinated diamines, TFMB typically enhances solubility, improves optical transparency, lowers the dielectric constant, and increases the glass transition temperature of the resulting polymers. However, these benefits often come at a higher monomer cost. This guide will delve into the performance of these diamines in various applications, supported by experimental data and detailed protocols.
Performance Comparison in Polymer Applications
The selection of a diamine monomer has a profound impact on the thermal, mechanical, and electrical properties of the resulting polymer. Below is a comparative overview of TFMB and other common diamines in key polymer systems.
Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability. The incorporation of TFMB into the polyimide backbone leads to several notable advantages over traditional diamines like ODA, MPD, and PPD.
Key Advantages of TFMB in Polyimides:
-
Enhanced Solubility: The bulky, non-planar structure created by the -CF3 groups disrupts polymer chain packing, leading to improved solubility in organic solvents. This facilitates processing, particularly for creating thin films and coatings.
-
Optical Transparency: The electron-withdrawing nature of the -CF3 groups reduces the formation of charge-transfer complexes within the polymer, resulting in colorless or near-colorless polyimide films.[1] This is a significant advantage for applications in optics and electronics.
-
Lower Dielectric Constant: The fluorine content lowers the dielectric constant and dissipation factor of the polyimide, making TFMB-based polyimides excellent candidates for use as interlayer dielectrics in microelectronics.
-
High Glass Transition Temperature (Tg): The rigid structure of the TFMB monomer contributes to a high Tg, ensuring the material maintains its mechanical integrity at elevated temperatures.[1]
Comparative Data for Polyimides:
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| TFMB | 6FDA | 335 | >500 | 92 - 145 | - | 2.66 - 3.04 |
| TFMB/PPD (50/50) | BPDA | 402 | 563 | 232.73 | 26.26 | 2.312 |
| ODA | PMDA | 302 | >500 | - | - | >3.0 |
| ODA | BPDA | 290 | >500 | - | - | >3.0 |
| ODA | BTDA | 276 | >500 | 114.19 | 3.58 | >3.0 |
| MPD | Various | 266-307 | 521-571 | 70.8-103.3 | 9.1-10.8 | 2.38 - 3.04 |
Note: The properties of polyimides are highly dependent on the dianhydride used in the polymerization. The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.
Aramid Fibers
Aramid fibers, such as Kevlar® and Nomex®, are renowned for their high strength and thermal resistance. These fibers are synthesized from the polycondensation of aromatic diamines and diacid chlorides. While p-phenylenediamine (PPD) is a key monomer for the high-strength para-aramid fibers (e.g., Kevlar®), m-phenylenediamine (MPD) is used for the meta-aramid fibers (e.g., Nomex®) known for their excellent thermal and chemical resistance.[2][3] TFMB is not traditionally used in aramid fiber production, as its structure does not lend itself to the high degree of chain alignment required for ultra-high strength fibers.
Epoxy Resins
Aromatic diamines are widely used as curing agents for epoxy resins, creating cross-linked networks with high thermal and chemical resistance. The structure of the diamine affects the curing kinetics and the final properties of the cured epoxy.
Comparative Performance of Diamines as Epoxy Curing Agents:
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Flexural Strength (MPa) |
| MDA | 213 | 158 |
| MOCA | 190 | 165 |
| MCDEA | 183 | 148 |
| MOEA | 172 | 136 |
Data from a study with AFG-90MH epoxy resin. MDA (4,4'-methylenedianiline) is a structural analog of MPD and PPD and provides a basis for comparison.
Generally, aromatic amines provide higher glass transition temperatures and better thermal stability to the cured epoxy compared to aliphatic amines. The reactivity of the diamine is influenced by the electronic and steric effects of any substituents on the aromatic ring.[4]
Polyurea Elastomers
Polyureas are formed by the reaction of a diamine with a diisocyanate. They are known for their fast cure times and excellent mechanical properties, including high elongation and tear strength. While aliphatic diamines are common in this application, aromatic diamines can be used to increase the hardness and thermal stability of the resulting elastomer.
Experimental Protocols
Synthesis of Polyimide Film (Two-Step Method)
This protocol describes the synthesis of a polyimide film from a diamine and a dianhydride via a poly(amic acid) precursor.
1. Synthesis of Poly(amic acid) (PAA) Solution: a. In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) to achieve a solids content of 15-20 wt%. b. Stir the mixture under a gentle nitrogen flow at room temperature until the diamine is completely dissolved. c. Gradually add an equimolar amount of the dianhydride to the solution in small portions to control the exothermic reaction. d. Continue stirring at room temperature under nitrogen for 24 hours to form a viscous PAA solution.
2. Preparation of Polyimide Film via Thermal Imidization: a. Cast the viscous PAA solution onto a clean glass plate using a doctor blade to a uniform thickness. b. Place the coated glass plate in a vacuum oven and heat it in a stepwise manner: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour to effect the imidization. c. After cooling to room temperature, immerse the glass plate in water to delaminate the polyimide film. d. Dry the film in a vacuum oven at 100°C for several hours.
Synthesis of Aramid Fibers (Low-Temperature Solution Polycondensation)
This protocol outlines the laboratory-scale synthesis of a para-aramid polymer.[3][5]
1. Polymerization: a. In a glass reactor equipped with a stirrer and under a dry nitrogen atmosphere, prepare a solution of anhydrous lithium chloride in N-methyl-2-pyrrolidone (NMP). b. Add powdered p-phenylenediamine (PPD) to the solvent and stir until fully dissolved. c. Cool the solution in an ice-water bath. d. Add a stoichiometric amount of terephthaloyl chloride (TPC) powder to the cooled solution while stirring vigorously. e. As the polymerization proceeds, the viscosity of the solution will increase, and a gel-like polymer will form. f. Continue stirring to break up the gel, and then let the mixture stand for several hours.
2. Polymer Isolation and Purification: a. Add a small amount of water to the polymer gel and crush it. b. Filter the polymer and wash it repeatedly with cold and hot water to remove residual solvent, LiCl, and HCl. c. Dry the polymer in a vacuum oven at 100°C.
Curing of Epoxy Resin with an Aromatic Diamine
This protocol describes the general procedure for curing a liquid epoxy resin with an aromatic diamine.
1. Preparation: a. Preheat the epoxy resin to reduce its viscosity if necessary. b. If the diamine is a solid, melt it in a separate container. c. Calculate the stoichiometric amount of the diamine needed based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxide equivalent weight (EEW) of the resin.
2. Mixing and Curing: a. Add the calculated amount of the molten or liquid diamine to the epoxy resin. b. Mix the components thoroughly until a homogeneous mixture is obtained. c. Degas the mixture in a vacuum oven to remove any entrapped air bubbles. d. Pour the mixture into a preheated mold. e. Cure the resin in an oven using a specific temperature profile (e.g., 120°C for 2 hours followed by 150°C for 3 hours). The exact curing schedule will depend on the specific epoxy and diamine used.[6] f. Allow the cured part to cool slowly to room temperature to avoid thermal stress.
Visualizations
Caption: Experimental workflow for the two-step synthesis of polyimide films.
Caption: Signaling pathway of p-phenylenediamine (PPD)-induced apoptosis in human urothelial cells.[7]
Conclusion
This compound (TFMB) offers a unique set of properties that make it a valuable monomer for high-performance polymers, particularly polyimides. Its ability to enhance solubility, optical transparency, and dielectric performance, while maintaining high thermal stability, sets it apart from non-fluorinated aromatic diamines like ODA, MPD, and PPD. However, the choice of diamine will always be application-specific, balancing the desired performance characteristics with processing considerations and cost. While PPD and MPD remain the workhorses for aramid fibers, and various aromatic diamines are effective as epoxy curing agents, TFMB provides a powerful tool for developing advanced materials for the electronics, aerospace, and optics industries. Further research into novel fluorinated diamines continues to push the boundaries of polymer performance.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of p-phenylenediaminequinone toxicity in male infertility: a network toxicology and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of TFMB and Non-Fluorinated Benzidines
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of aromatic diamines is a critical parameter in the development of high-performance polymers and other advanced materials. This guide provides a comparative analysis of the thermal properties of 2,2'-bis(trifluoromethyl)benzidine (TFMB) and several common non-fluorinated benzidine (B372746) analogues. Due to the limited availability of direct thermal decomposition data for the monomers, this comparison leverages melting point data and the thermal stability of polyimides derived from these diamines as a key indicator of their relative thermal performance.
Quantitative Data Summary
The following table summarizes the available thermal data for TFMB and selected non-fluorinated benzidines. The data for the polyimides are included to provide a relative measure of the thermal stability imparted by each benzidine monomer to a polymer backbone.
| Compound | Structure | Melting Point (°C) | Polymer Td5 (°C) (5% Weight Loss) | Polymer Td10 (°C) (10% Weight Loss) | Polymer Tg (°C) |
| This compound (TFMB) | 183 - 186 | 523 - 594 | > 540 | 281 - 366 | |
| Benzidine | 122 - 125 | ~470 | - | ~280 | |
| 3,3'-Dimethylbenzidine (o-Tolidine) | 128 - 131 | - | - | - | |
| 3,3'-Dichlorobenzidine (B165656) | 132 - 133 | - | - | - |
Note: Polymer thermal data is sourced from various studies on polyimides derived from the respective benzidines and different dianhydrides. The wide range reflects the influence of the specific polymer structure.
Analysis of Thermal Stability
In contrast, non-fluorinated benzidines, while still forming thermally stable polymers, generally exhibit lower thermal decomposition temperatures in their polymeric forms. For instance, polyimides derived from unsubstituted benzidine show thermal degradation at lower temperatures compared to their fluorinated counterparts. The presence of methyl or chloro substituents in 3,3'-dimethylbenzidine and 3,3'-dichlorobenzidine, respectively, influences the polymer's properties, but they do not impart the same level of thermal stability as the trifluoromethyl groups in TFMB.
The melting point data provides a basic measure of the intermolecular forces and crystal lattice stability of the monomers. TFMB possesses a significantly higher melting point (183-186°C) compared to benzidine (122-125°C)[3], 3,3'-dimethylbenzidine (128-131°C)[4], and 3,3'-dichlorobenzidine (132-133°C)[5]. This suggests stronger intermolecular interactions in the solid state for TFMB, which can be a contributing factor to its overall stability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the thermal analysis of aromatic diamines and their derived polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
A sample of 5-10 mg of the benzidine monomer is accurately weighed into a ceramic or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of the compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
A small sample (2-5 mg) of the benzidine monomer is hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
The sample is subjected to a controlled temperature program, typically a heating-cooling-heating cycle to erase the thermal history of the sample. A common heating and cooling rate is 10°C/min.
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.
Visualizing the Comparison
The following diagram illustrates the logical flow of comparing the thermal stability of TFMB with its non-fluorinated counterparts, emphasizing the use of polymer data as an indirect measure.
References
A Comparative Analysis of Gas Permeability and Selectivity: TFMB-Based Membranes Versus Commercial Counterparts
For researchers, scientists, and professionals in drug development, the selection of appropriate membranes for gas separation is a critical decision impacting process efficiency and product purity. This guide provides an objective comparison of the gas permeability and selectivity of membranes based on 2,2'-bis(trifluoromethyl)benzidine (TFMB) containing polyimides against established commercial membranes. The data presented is collated from various studies to offer a comprehensive overview of their performance characteristics.
The quest for more efficient gas separation technologies has led to the development of advanced polymeric membranes. Among these, polyimides containing TFMB moieties, such as those synthesized with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), have garnered significant attention due to their exceptional thermal and chemical stability, coupled with promising gas transport properties. This guide delves into a direct comparison of these TFMB-based membranes with widely used commercial membranes, including Cellulose Acetate, Polysulfone, and polyimides from leading manufacturers like UBE, Air Liquide, and Air Products.
Quantitative Performance Data
The following tables summarize the gas permeability and selectivity data for a 6FDA-TFMB polyimide membrane and various commercial membranes across several key gas pairs. Permeability is reported in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)), and selectivity is the ratio of the permeabilities of the two gases. It is important to note that experimental conditions can significantly influence these values.
Table 1: CO₂/CH₄ Separation Performance
| Membrane Material | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| 6FDA-TFMB Polyimide | 431 | 16.0 | 26.9 | [1] |
| Cellulose Acetate | 6.0 - 10.0 | 0.2 - 0.6 | 20 - 35 | |
| Polysulfone | 5.8 | 0.23 | 25.2 | |
| Air Liquide (MEDAL™) | High Selectivity | Low Permeability | High | [2][3][4] |
| UBE (Polyimide) | High Permeability | Low Permeability | High | [5][6] |
Table 2: O₂/N₂ Separation Performance
| Membrane Material | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | O₂/N₂ Selectivity | Reference |
| 6FDA-TFMB Polyimide | 68.3 | 14.1 | 4.8 | [1] |
| Polysulfone | 1.5 | 0.28 | 5.4 | |
| Air Products (PRISM®) | N/A | High Purity N₂ stream | N/A | [7] |
Table 3: H₂/CH₄ Separation Performance
| Membrane Material | H₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | H₂/CH₄ Selectivity | Reference |
| 6FDA-TFMB Polyimide | 358 | 16.0 | 22.4 | [1] |
| UBE (Polyimide) | High Permeability | Low Permeability | High | [8] |
Table 4: He/CH₄ Separation Performance
| Membrane Material | He Permeability (Barrer) | CH₄ Permeability (Barrer) | He/CH₄ Selectivity | Reference |
| 6FDA-TFMB Polyimide | 149 | 0.6 | 247 |
Experimental Protocols
The performance data cited in this guide are typically obtained through standardized experimental procedures. A general methodology for single gas permeation testing is outlined below.
Single Gas Permeation Measurement
The constant-volume/variable-pressure method is a widely adopted technique for determining the gas permeability of polymeric membranes.[9]
Apparatus: A typical setup consists of a gas feed cylinder with a pressure regulator, a mass flow controller, a membrane test cell, a vacuum pump, pressure transducers, and a data acquisition system.[10][11] The membrane is securely placed in the test cell, dividing it into a high-pressure upstream (feed) side and a low-pressure downstream (permeate) side.
Procedure:
-
Membrane Preparation and Mounting: The membrane of a known thickness is cut into a circular disc and placed on a porous support within the test cell. The cell is then sealed to ensure no gas leakage.
-
Vacuuming: The entire system, especially the permeate volume, is evacuated using a high-vacuum pump to remove any residual gases.
-
Gas Feed: The test gas is introduced to the upstream side of the membrane at a constant pressure.
-
Permeation Measurement: As the gas permeates through the membrane, the pressure increase on the downstream side is monitored over time using a pressure transducer.
-
Data Analysis: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the permeate volume using the following equation:
P = (V * L / (R * T * A * Δp)) * (dp/dt)
Where:
-
V is the permeate volume
-
L is the membrane thickness
-
R is the ideal gas constant
-
T is the absolute temperature
-
A is the effective membrane area
-
Δp is the pressure difference across the membrane
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
α = Pₐ / Pₑ
Visualization of Comparative Logic
The following diagram illustrates the logical workflow for comparing TFMB-based membranes with commercial alternatives, highlighting the key performance indicators and influencing factors.
Caption: Logical workflow for comparing membrane performance.
Signaling Pathway of Gas Transport
The transport of gases through dense polymeric membranes, such as the ones discussed, is governed by the solution-diffusion mechanism. This pathway can be visualized as follows:
Caption: The solution-diffusion pathway for gas transport.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. advancedseparations.airliquide.com [advancedseparations.airliquide.com]
- 3. Carbon Dioxide Removal Applications | Air Liquide Advanced Separations [advancedseparations.airliquide.com]
- 4. Air Liquide provides CO2 membrane technology to Siemens Energy for FPSO project in an oil field offshore South America | Air Liquide Advanced Separations [advancedseparations.airliquide.com]
- 5. ube.es [ube.es]
- 6. Separation Membrane | UBE Corporation [ube.com]
- 7. PRISM® Nitrogen Membrane Systems — Permeation Systems for On-site Nitrogen Production [airproducts.co.uk]
- 8. H2 Separation Membrane Module | UBE Corporation [ube.com]
- 9. theaic.org [theaic.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mechanical Strength of TFMB-Based Composite Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical strength of composite materials based on 2,2'-bis(trifluoromethyl)benzidine (TFMB) against other high-performance polymer composites, including Polyether Ether Ketone (PEEK) and epoxy-based systems. The information is supported by experimental data from peer-reviewed studies to validate the mechanical properties.
Comparative Analysis of Mechanical Properties
The selection of a composite material for advanced applications hinges on its mechanical robustness. TFMB-based polyimides are known for their exceptional thermal stability and mechanical strength.[1] This section presents a quantitative comparison of key mechanical properties of TFMB-based composites with commercially significant alternatives.
Table 1: Tensile Properties Comparison
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Test Standard |
| TFMB-Based Polyimide (TPPI50) | 232.73[2] | 5.53[2] | 26.26[2] | Not Specified |
| Carbon Fiber Reinforced PEEK (CFR-PEEK) | Up to 138[3][4] | 14[3][4] | ~1.5 | ASTM D638[5] |
| Neat Epoxy | 17.5 - 66[6] | 2.53 - 2.84[6] | Not Specified | Not Specified |
| Carbon Fiber Reinforced Epoxy | >1200[1] | >120[1] | Not Specified | Not Specified |
Table 2: Flexural Properties Comparison
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Test Standard |
| TFMB-Based Polyimide | Data not available in the searched literature | Data not available in the searched literature | - |
| Carbon Fiber Reinforced PEEK | 130 | 7.625 | Not Specified |
| Neat Epoxy | 63.31[6] | 3.12[6] | Not Specified |
| Carbon Fiber Reinforced Epoxy | Up to 1552 | 119 | Not Specified |
Note: The mechanical properties of composite materials can vary significantly based on the specific formulation, fiber type, fiber volume fraction, and manufacturing process.
Experimental Protocols
Accurate and reproducible mechanical testing is fundamental to validating the performance of composite materials. The following are detailed methodologies for key experiments based on internationally recognized standards.
Tensile Testing of Thin Polymer Films (ASTM D882)
This method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm or 0.04 in. thick).
Methodology:
-
Specimen Preparation: Rectangular or dumbbell-shaped specimens are cut from the material. The standard recommends a specimen width between 5.0 and 25.4 mm and a length at least 50 mm longer than the grip separation.
-
Conditioning: Specimens are conditioned at a standard laboratory atmosphere of 23 ± 2°C (73.4 ± 3.6°F) and 50 ± 5% relative humidity for a minimum of 40 hours prior to testing.
-
Test Procedure:
-
The thickness and width of the specimen are measured at several points along its length.
-
The specimen is mounted in the grips of a universal testing machine, ensuring it is aligned vertically.
-
The test is initiated by applying a tensile load at a constant rate of crosshead movement until the specimen fails.
-
The load and elongation are recorded throughout the test.
-
-
Calculations:
-
Tensile Strength: The maximum tensile stress sustained by the specimen during the test.
-
Tensile Modulus (Modulus of Elasticity): The ratio of stress to strain in the initial, linear portion of the stress-strain curve.
-
Elongation at Break: The strain at which the specimen fractures.
-
Flexural Testing of Plastics and Composites (ASTM D790)
This test method is used to determine the flexural properties of unreinforced and reinforced plastics, including high-modulus composites. It is typically performed using a three-point bending setup.
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared. The dimensions are dependent on the material's thickness, with a common size being 3.2 mm thick, 12.7 mm wide, and 127 mm long.
-
Conditioning: Specimens are conditioned under the same standard laboratory conditions as for tensile testing (23 ± 2°C and 50 ± 5% relative humidity).
-
Test Procedure:
-
The width and thickness of the specimen are measured.
-
The specimen is placed on two supports with a specified span-to-depth ratio (commonly 16:1).
-
A load is applied to the center of the specimen at a constant crosshead speed until the outer fibers rupture or a maximum strain of 5% is reached.
-
The load and deflection are recorded.
-
-
Calculations:
-
Flexural Strength: The maximum stress in the outer fibers at the moment of failure.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Tensile Strength Testing (ASTM D882).
Caption: Workflow for Flexural Strength Testing (ASTM D790).
References
- 1. High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior | MDPI [mdpi.com]
- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 3. Carbon Fiber Reinforced PEEK: High-Strength Mechanical Properties & Cost-Effective Solutions [peekchina.com]
- 4. The difference between carbon fiber PEEK and unfilled PEEK [honyplastic.com]
- 5. ensingerplastics.com [ensingerplastics.com]
- 6. researchgate.net [researchgate.net]
A Comparative Study: TFMB vs. ODA in Polyimide Synthesis for High-Performance Applications
A deep dive into the performance characteristics of polyimides derived from 2,2'-bis(trifluoromethyl)benzidine (TFMB) and 4,4'-oxydianiline (B41483) (ODA), offering researchers and material scientists a comprehensive guide to selecting the optimal diamine for their specific applications.
In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and dielectric properties. The choice of diamine monomer is a critical determinant of the final properties of the polyimide. This guide provides a comparative analysis of two commonly used diamines: the fluorinated diamine TFMB and the ether-bridged diamine ODA. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and professionals in drug development and other advanced fields in making informed decisions for their material needs.
Executive Summary of Comparative Performance
The incorporation of TFMB into the polyimide backbone generally leads to enhanced solubility, lower dielectric constants, and improved optical transparency compared to ODA-based polyimides. The bulky trifluoromethyl (-CF3) groups in TFMB disrupt chain packing and reduce intermolecular charge transfer complexes. Conversely, ODA-based polyimides often exhibit superior mechanical toughness and slightly higher thermal decomposition temperatures due to the flexible ether linkage and strong intermolecular interactions.
Data Presentation: Quantitative Comparison of Polyimide Properties
The following tables summarize the key performance metrics of polyimides synthesized from TFMB and ODA with various dianhydrides.
Table 1: Thermal Properties
| Dianhydride | Diamine | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |
| 6FDA | TFMB | 280 - 366[1][2] | 541 - 594[1][2] |
| 6FDA | ODA | ~260[3] | >500[3] |
| PMDA | TFMB/ODA (14.3%/85.7%) | - | 568[4][5] |
| PMDA | ODA | 302[6] | >500[6] |
| BPDA | TFMB | - | - |
| BPDA | ODA | 290[6] | >500[6] |
Table 2: Mechanical Properties
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 6FDA | TFMB | 92 - 145[2] | 6.9 - 12.5[7] | 1.4 - 2.3[7] |
| 6FDA/BPDA (5:5) | ODA | - | - | 1.25[3] |
| PMDA | TFMB/ODA (14.3%/85.7%) | 110[5] | 20.23[5] | - |
| PMDA | ODA | - | 2.82[6] | 3.42[6] |
| BPDA | ODA | - | 3.8[6] | - |
Table 3: Dielectric Properties (at 1 MHz)
| Dianhydride | Diamine | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| 6FDA | TFMB | 2.36 - 2.52[8] | - |
| PMDA | TFMB/ODA (14.3%/85.7%) | 2.12[4][5] | 0.00698[4][5] |
| PMDA | ODA | >3.0[6] | <0.004 (at 100Hz)[6] |
| BPDA | ODA | <3.0[6] | <0.004 (at 100Hz)[6] |
Table 4: Solubility
| Diamine | Solvents (at room temperature) |
| TFMB-based PIs | Generally soluble in NMP, DMAc, DMF, and sometimes less polar solvents like m-cresol.[2][9][10] |
| ODA-based PIs | Often require heating to dissolve in polar aprotic solvents like NMP and DMAc; some are insoluble.[10][11] |
Experimental Protocols
The synthesis of polyimides from TFMB and ODA typically follows a two-step polycondensation method.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, the diamine (TFMB or ODA) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[12][13][14]
-
An equimolar amount of the dianhydride (e.g., 6FDA, PMDA, BPDA) is gradually added to the stirred diamine solution at room temperature.[14]
-
The reaction mixture is stirred under a nitrogen atmosphere for several hours (typically 8-24 hours) at room temperature to form a viscous poly(amic acid) solution.[13]
Step 2: Imidization (Conversion to Polyimide)
Two primary methods are used for imidization:
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film. The film is then heated in a stepwise manner, for instance, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to drive the cyclodehydration and form the polyimide.[13]
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine (B92270) or isoquinoline, are added to the poly(amic acid) solution.[15] The mixture is stirred at room temperature or slightly elevated temperatures to effect the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol (B129727) or ethanol (B145695) and collected by filtration.
Characterization:
-
Thermal Properties: Glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). Thermogravimetric Analysis (TGA) is used to determine the 5% weight loss temperature (Td5%).
-
Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine on thin film samples.
-
Dielectric Properties: Dielectric constant and dielectric loss are measured using an impedance analyzer on thin film samples with deposited electrodes.
-
Solubility: The solubility of the polyimide powder is tested in various organic solvents at room temperature and with heating.
Visualizations
Caption: Chemical structures of TFMB and ODA diamines.
Caption: General workflow for the two-step synthesis of polyimides.
Caption: Comparative properties of TFMB- and ODA-based polyimides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Reducing the Permittivity of Polyimides for Better Use in Communication Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 13. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 14. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Revolutionizing Gas Storage: A Performance Deep-Dive on Trifluoromethyl-Functionalized MOFs
A new class of materials, trifluoromethyl-functionalized metal-organic frameworks (MOFs), is demonstrating significant promise in the crucial field of gas storage. This guide provides a comprehensive comparison of their performance for methane (B114726) (CH₄), carbon dioxide (CO₂), and hydrogen (H₂) storage against traditional, non-functionalized MOFs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The strategic introduction of trifluoromethyl (-CF₃) groups into the organic linkers of MOFs creates a unique pore environment that can enhance gas uptake and selectivity. The high electronegativity of the fluorine atoms in the -CF₃ group can lead to stronger interactions with certain gas molecules, improving storage capacities at ambient temperatures and pressures. This guide will delve into the quantitative performance of these advanced materials, offering a clear comparison with benchmark MOFs such as HKUST-1, MOF-5, and UiO-67.
Performance Comparison: Trifluoromethyl-Functionalized vs. Benchmark MOFs
The efficacy of a MOF for gas storage is primarily evaluated based on its gas uptake capacity (the total amount of gas adsorbed), selectivity (the preferential adsorption of one gas over another), and working capacity (the amount of gas that can be delivered under practical pressure swings).
Methane (CH₄) Storage
Trifluoromethyl-functionalized MOFs have shown exceptional performance in methane storage, a key area for natural gas-powered vehicles. A notable example is UTSA-88a , a MOF functionalized with trifluoromethyl groups.
| MOF | Functionalization | Max. CH₄ Uptake (cm³/cm³) | Working Capacity (cm³/cm³) | Conditions |
| UTSA-88a | Trifluoromethyl | 248 | 185 (5-65 bar) | 298 K, 65 bar |
| HKUST-1 | None | ~200 | ~137 (5-65 bar) | 298 K, 65 bar |
| MOF-5 | None | ~150 | ~100 (5-65 bar) | 298 K, 65 bar |
As the data indicates, UTSA-88a exhibits a significantly higher methane uptake and working capacity compared to the non-functionalized benchmarks HKUST-1 and MOF-5 under similar conditions. This enhancement is attributed to the favorable interactions between methane molecules and the polarized trifluoromethyl groups within the MOF's pores.
Carbon Dioxide (CO₂) Capture
The capture of CO₂, a major greenhouse gas, is a critical application for porous materials. Fluorination of MOFs has been shown to increase their affinity and selectivity for CO₂. For instance, fluorinated analogues of MOF-801 have demonstrated enhanced CO₂ capture capabilities.
| MOF | Functionalization | CO₂ Uptake (mmol/g) | CO₂/N₂ Selectivity (IAST) | Conditions |
| Fluorinated MOF-801 analogue | Trifluoromethanesulfonyl | ~2.5 | 41 | 298 K, 1 bar |
| MOF-801 | None | ~3.0 | ~20 | 298 K, 1 bar |
| HKUST-1 | None | ~4.5 | ~10-15 | 298 K, 1 bar |
| UiO-67 | None | ~2.0 | ~5 | 298 K, 1 bar |
While the absolute CO₂ uptake of the fluorinated MOF-801 analogue is slightly lower than the parent MOF-801 and HKUST-1, its CO₂/N₂ selectivity is significantly higher. This is a crucial parameter for post-combustion carbon capture, where CO₂ needs to be selectively removed from flue gas, which is predominantly nitrogen. The increased selectivity is a direct result of the stronger dipole-quadrupole interactions between CO₂ and the fluorinated linkers.
Hydrogen (H₂) Storage
Efficient and safe storage of hydrogen is a key challenge for the widespread adoption of hydrogen fuel cell technology. While data on trifluoromethyl-specific MOFs for H₂ storage is still emerging, studies on fluorinated MOFs suggest a potential for enhanced performance due to stronger interactions with H₂ molecules.
| MOF | Functionalization | H₂ Uptake (wt%) | Conditions |
| Fluorinated MOFs (general) | Fluoroalkyl groups | Potential for increased uptake | 77 K |
| MOF-5 | None | ~1.3 | 77 K, 1 bar |
| UiO-67 | None | ~1.2 | 77 K, 1 bar |
Further research is needed to quantify the precise benefits of trifluoromethyl functionalization for hydrogen storage. However, the principle of enhancing framework-gas interactions through fluorination holds promise for improving H₂ storage capacities at more practical temperatures.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the accurate assessment of material performance. Below are summarized protocols for the synthesis, activation, and gas sorption measurements of the discussed MOFs.
Synthesis of UTSA-88a
-
Ligand Synthesis: The trifluoromethyl-functionalized organic linker is first synthesized through a multi-step organic reaction, typically involving the protection of carboxyl groups, followed by a coupling reaction to introduce the trifluoromethyl moieties, and subsequent deprotection.
-
MOF Synthesis: The synthesized linker is then dissolved in a suitable solvent system, often a mixture of N,N-dimethylformamide (DMF) and ethanol (B145695). A metal salt (e.g., zinc nitrate) is added to the solution. The mixture is then sealed in a Teflon-lined autoclave and heated at a specific temperature (e.g., 85 °C) for a defined period (e.g., 48 hours).
-
Purification: After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with fresh solvent (e.g., DMF), and then subjected to a solvent exchange procedure, typically with a more volatile solvent like ethanol or acetone, to facilitate activation.
Synthesis of Benchmark MOFs (e.g., HKUST-1)
-
Reaction Mixture: A solution of the metal salt (e.g., copper(II) nitrate) in a solvent like DMF/ethanol/water is prepared. The organic linker (e.g., benzene-1,3,5-tricarboxylic acid for HKUST-1) is dissolved in a separate portion of the solvent.
-
Crystallization: The two solutions are mixed and heated in a sealed vessel at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Work-up: The resulting crystals are filtered, washed with the reaction solvent, and then solvent-exchanged with a volatile solvent like ethanol.
MOF Activation
Proper activation is crucial to remove guest molecules from the pores and achieve maximum porosity.
-
Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., ethanol, acetone, or chloroform) for several days, with the solvent being decanted and replaced periodically. This process removes the high-boiling point synthesis solvents.
-
Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum at an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 12-24 hours). The specific temperature and duration depend on the thermal stability of the MOF. This step removes the exchanged volatile solvent and any coordinated solvent molecules from the metal centers.
Gas Sorption Measurements
Gas adsorption isotherms are typically measured using a volumetric or gravimetric sorption analyzer.
-
Sample Preparation: A precisely weighed amount of the activated MOF is loaded into the sample tube of the sorption analyzer. The sample is then further degassed in-situ under vacuum at a specific temperature to ensure the removal of any residual atmospheric gases.
-
Isotherm Measurement: The desired gas (CH₄, CO₂, or H₂) is then introduced into the system in controlled doses at a constant temperature. The amount of gas adsorbed at each pressure point is measured until the desired pressure range is covered. For desorption, the pressure is incrementally decreased, and the amount of gas released is measured.
-
Data Analysis: The collected data is used to plot the adsorption and desorption isotherms (amount of gas adsorbed vs. pressure). From these isotherms, key parameters such as the maximum uptake, and working capacity (calculated as the difference in uptake between the adsorption and desorption pressures) can be determined. Selectivity is often calculated using Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the gas storage performance of a novel MOF, from synthesis to data analysis.
Figure 1. A flowchart illustrating the key steps involved in the synthesis, characterization, and performance evaluation of Metal-Organic Frameworks for gas storage applications.
Conclusion
The incorporation of trifluoromethyl groups into the structure of MOFs represents a promising strategy for enhancing their gas storage capabilities. The experimental data for methane and carbon dioxide storage clearly demonstrates the potential of these materials to outperform established benchmarks in terms of both capacity and selectivity. While further research is required to fully elucidate their performance for hydrogen storage, the underlying principle of tuning framework-gas interactions through fluorination offers a compelling avenue for the development of next-generation gas storage materials. The detailed protocols provided in this guide aim to facilitate further research and development in this exciting and critical field.
A Comparative Guide to TFMB-Derived Materials for Aerospace Applications
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of lighter, stronger, and more durable materials is a cornerstone of aerospace innovation. Among the advanced polymers making significant inroads are those derived from 2,2'-bis(trifluoromethyl)benzidine (TFMB). These materials, particularly when used as matrices in carbon fiber reinforced composites, offer a compelling combination of properties essential for demanding aerospace environments. This guide provides an objective comparison of TFMB-derived materials with established alternatives, supported by experimental data and detailed methodologies.
Executive Summary
TFMB-derived polyimides, especially those synthesized with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), exhibit exceptional thermal stability, low dielectric constants, and excellent mechanical properties, making them prime candidates for applications ranging from structural components and high-temperature engine parts to advanced electronic systems. When benchmarked against other high-performance polymers such as Polyether Ether Ketone (PEEK), Polyetherketoneketone (PEKK), and high-temperature epoxy composites, TFMB-based materials demonstrate a competitive, and in some aspects, superior performance profile.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of TFMB-derived composites against leading alternatives. The data presented is a synthesis of values reported in various research studies and should be considered representative.
Table 1: Mechanical Properties of Carbon Fiber Composites
| Property | Test Standard | TFMB-Derived Polyimide (6FDA-based) | PEEK | PEKK | High-Temp Epoxy |
| Tensile Strength (MPa) | ASTM D3039 | 75 - 105 (neat resin)[1][2] | ~90-100 (neat resin) | ~90-100 (neat resin) | ~70-90 (neat resin) |
| Up to 1365 (CF composite)[3] | Up to 1500 (CF composite) | Up to 1600 (CF composite) | Up to 2000+ (CF composite) | ||
| Tensile Modulus (GPa) | ASTM D3039 | 4.9 - 12.3 (neat resin)[1][2] | ~3.6 (neat resin) | ~4.0 (neat resin) | ~3.0-4.5 (neat resin) |
| Up to 76 (CF composite)[3] | ~130-181 (CF composite) | ~130-181 (CF composite) | ~130-180 (CF composite) | ||
| Compressive Strength (MPa) | ASTM D695 | Data not readily available for composites | ~120 (neat resin) | ~120 (neat resin) | ~102 (CF composite)[4] |
| Flexural Strength (MPa) | ASTM D790 | Up to 386 (PI fiber composite)[3] | ~170 (neat resin) | ~170 (neat resin) | ~196 (CF composite)[4] |
| Flexural Modulus (GPa) | ASTM D790 | Up to 76.1 (CF composite)[3] | ~4.1 (neat resin) | ~4.1 (neat resin) | Data varies significantly |
Table 2: Thermal and Dielectric Properties
| Property | Test Standard | TFMB-Derived Polyimide (6FDA-based) | PEEK | PEKK | High-Temp Epoxy |
| Glass Transition Temp. (Tg) (°C) | DMA/DSC | 237 - 344[5][6][7] | ~143 | ~160 | ~180-230 |
| Decomposition Temp. (TGA, 5% wt. loss) (°C) | ASTM E1131 | >500[1] | ~500 | ~550 | ~300-400 |
| Coefficient of Thermal Expansion (CTE) (ppm/K) | TMA | ~60[5] (can be tailored to be lower[8]) | ~47 | ~45 | ~45-65 |
| Dielectric Constant @ 1 MHz | - | 2.75 - 3.10[5] | ~3.2 | ~3.1 | ~3.5-5.0 |
| Dielectric Loss Tangent @ 1 MHz | - | ~0.002[3] | ~0.003 | ~0.003 | ~0.01-0.02 |
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of materials. The following sections outline the standard procedures for key experiments.
Mechanical Property Testing: Tensile Strength (ASTM D3039)
The tensile properties of polymer matrix composites are determined following the ASTM D3039 standard.[9][10][11][12]
Procedure:
-
Specimen Preparation: Flat, rectangular specimens of a constant cross-section are prepared. The standard dimensions are typically 250 mm in length and 25 mm in width.[11] Optional tabs can be bonded to the ends to prevent gripping damage.
-
Conditioning: Specimens are conditioned at a standard laboratory atmosphere (23°C and 50% relative humidity) before testing.[10]
-
Testing Machine: A universal testing machine (UTM) equipped with suitable grips is used. The machine should be capable of applying a constant crosshead speed.[9]
-
Strain Measurement: An extensometer or strain gauges are used to accurately measure the elongation of the specimen under load.[11]
-
Test Execution: The specimen is mounted in the grips, and a tensile load is applied at a constant rate until the specimen fractures. The test duration should ideally be between 1 and 10 minutes.[9][11]
-
Data Acquisition: Load versus displacement data is recorded throughout the test to generate a stress-strain curve.
-
Calculations: From the stress-strain curve, the ultimate tensile strength, tensile modulus, and strain at failure are calculated.[10]
Thermal Stability Assessment: Thermogravimetric Analysis (TGA) (ASTM E1131)
Thermogravimetric Analysis is employed to determine the thermal stability and compositional properties of materials as per ASTM E1131.[9][10]
Procedure:
-
Sample Preparation: A small, representative sample of the material (typically 10-15 mg) is placed in a tared TGA sample pan.[10]
-
Instrument Setup: The TGA instrument is purged with an inert gas, usually nitrogen, to prevent oxidation during the initial heating phase.
-
Heating Program: The sample is heated at a controlled, constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 1000°C).
-
Mass Measurement: The instrument continuously measures and records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (Td5).
Environmental Resistance: Hot-Wet Aging (Based on ASTM D5229)
To simulate the effect of in-service environmental conditions on aerospace composites, hot-wet aging is performed. This procedure is guided by standards like ASTM D5229.[13]
Procedure:
-
Specimen Preparation: Test specimens are prepared according to the requirements of the subsequent mechanical tests.
-
Initial Characterization: The initial mass and mechanical properties of the dry specimens are measured.
-
Conditioning: The specimens are placed in an environmental chamber at a constant elevated temperature and high relative humidity (e.g., 70°C and 85% RH) for an extended period.[13]
-
Moisture Absorption Monitoring: The mass of the specimens is periodically measured until they reach moisture saturation (i.e., a constant weight).
-
Post-Aging Characterization: After conditioning, the mechanical properties of the "wet" specimens are tested at both ambient and elevated temperatures.
-
Comparison: The retained mechanical properties of the aged specimens are compared to those of the dry, unaged specimens to determine the material's resistance to hot-wet conditions.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the benchmarking of these advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. infinitalab.com [infinitalab.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. mdpi.com [mdpi.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2,2'-Bis(trifluoromethyl)benzidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,2'-Bis(trifluoromethyl)benzidine (CAS No. 341-58-2). Adherence to these procedures is essential to ensure personnel safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. It is classified as toxic if swallowed and causes serious eye irritation.[1][2][3][4] Some safety data sheets also indicate that it may cause skin and respiratory irritation.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Justification |
| Eye and Face | Chemical safety goggles and a face shield should be worn, especially when there is a risk of splashing.[2] | To protect against serious eye irritation or damage from dust particles or splashes.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile) must be worn. It is recommended to use two pairs of gloves, with the outer pair being disposed of immediately after handling.[5] | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6] |
| Body | A lab coat must be worn and fastened. For procedures with a higher risk of contamination, disposable coveralls are recommended. | To protect skin and personal clothing from contamination. |
| Respiratory | All handling of the solid powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[3][6] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used. | To prevent respiratory tract irritation from airborne particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines a standard operating procedure for weighing the solid compound and preparing a stock solution.
2.1. Designated Work Area Preparation
-
Identify and Demarcate: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Surface Protection: Line the work surface with absorbent bench paper to contain any potential spills.[1][3]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) and waste containers are within the designated area.
2.2. Weighing the Compound
-
Tare Container: Inside the chemical fume hood, place a weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully dispense the desired amount of this compound onto the weigh boat using a clean spatula. Avoid creating dust.
-
Record Weight: Note the exact weight of the compound.
-
Secure Compound: Immediately close the primary container of this compound.
2.3. Preparing a Stock Solution
-
Transfer to Vial: Carefully transfer the weighed powder into an appropriate glass vial.
-
Add Solvent: Using a pipette, add the calculated volume of the desired solvent to the vial.
-
Dissolution: Cap the vial securely and mix by vortexing or sonicating until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and solution preparation.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.
3.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and weigh boats, must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.[8]
-
Sharps: Contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.
3.2. Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a small amount of an appropriate organic solvent (e.g., acetone (B3395972) or ethanol). Collect this rinse solvent in the "Halogenated Organic Waste" container.
-
Washing: After the initial rinse, wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
3.3. Final Disposal
-
All waste must be disposed of through your institution's hazardous waste management program.
-
The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2][9]
Disposal Pathway for this compound Waste
Caption: Segregation and disposal pathway for waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Immediately call a poison center or doctor.[1][6]
-
Spills: For small spills within a fume hood, carefully sweep up the solid material, minimizing dust generation, and place it in the solid hazardous waste container.[9] Decontaminate the area with a wet wipe. For larger spills, evacuate the area and contact your institution's emergency response team.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ethz.ch [ethz.ch]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. nipissingu.ca [nipissingu.ca]
- 9. synquestlabs.com [synquestlabs.com]
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